CT-08
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H80N6O8 |
|---|---|
分子量 |
893.2 g/mol |
IUPAC 名称 |
(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16-tetramethyl-6,18-bis[(2R)-2-methylhexyl]-12,15-bis(2-methylpropyl)-21-prop-2-ynyl-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C50H80N6O8/c1-14-17-23-34(8)29-39-47(60)54(11)36(10)50(63)64-43(22-16-3)46(59)53-40(30-35(9)24-18-15-2)49(62)55(12)41(28-33(6)7)44(57)51-38(27-32(4)5)48(61)56(13)42(45(58)52-39)31-37-25-20-19-21-26-37/h3,19-21,25-26,32-36,38-43H,14-15,17-18,22-24,27-31H2,1-2,4-13H3,(H,51,57)(H,52,58)(H,53,59)/t34-,35-,36+,38+,39+,40+,41+,42+,43-/m1/s1 |
InChI 键 |
FKOWLFBDYYDNSC-ASFFCJJISA-N |
产品来源 |
United States |
Foundational & Exploratory
NSABP C-08 Trial: An In-depth Analysis of Adjuvant Bevacizumab in Stage II/III Colon Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial was a pivotal Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the anti-angiogenic agent bevacizumab to standard adjuvant chemotherapy for patients with resected stage II or III colon cancer.[1][2] This guide provides a comprehensive overview of the trial's primary endpoints, the scientific rationale underpinning its design, detailed experimental protocols, and a summary of its key findings.
Rationale for the NSABP C-08 Trial
The rationale for investigating bevacizumab in the adjuvant setting for colon cancer was based on its established efficacy in metastatic colorectal cancer.[3] Bevacizumab, a humanized monoclonal antibody, targets vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis.[3] By inhibiting VEGF-A, bevacizumab was shown to interfere with the blood supply to tumors, thereby impeding their growth and progression.[3]
Prior to the C-08 trial, studies like the NSABP C-07 had established the benefit of adding oxaliplatin (B1677828) to fluorouracil and leucovorin (FOLFOX) as an adjuvant treatment for stage II and III colon cancer, significantly prolonging disease-free survival.[4] Given bevacizumab's success in the metastatic setting in combination with chemotherapy, it was hypothesized that its addition to adjuvant FOLFOX therapy could eradicate micrometastatic disease and improve cure rates in patients with earlier-stage colon cancer.[3][5] The primary goal of the NSABP C-08 trial was to test this hypothesis by evaluating the potential benefit and safety of adding bevacizumab to the modified FOLFOX6 (mFOLFOX6) regimen.[1][3]
Primary and Secondary Endpoints
The primary and secondary endpoints of the NSABP C-08 trial were crucial for assessing the clinical benefit of adding bevacizumab to standard adjuvant chemotherapy.
Primary Endpoint
-
Disease-Free Survival (DFS): The primary objective of the study was to determine if the addition of bevacizumab to mFOLFOX6 chemotherapy improved DFS compared to mFOLFOX6 alone.[6] DFS was defined as the time from random assignment to the first occurrence of any of the following events: colon cancer recurrence, development of a second primary cancer, or death from any cause.[2]
Secondary Endpoint
-
Overall Survival (OS): A key secondary objective was to compare the overall survival between the two treatment arms.[6] Overall survival was defined as the time from random assignment to death from any cause.
Experimental Protocols
The NSABP C-08 trial was a prospective, randomized study involving 2,710 patients with resected stage II or III colon cancer.[7][8]
Patient Allocation: Patients were randomly assigned to one of two treatment arms:
-
Control Arm: Received mFOLFOX6 chemotherapy alone.
-
Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.[9]
Treatment Regimens:
-
mFOLFOX6 Regimen: This regimen was administered every two weeks for a total of 12 cycles (6 months).[8] It consisted of:
-
Bevacizumab: In the experimental arm, bevacizumab was administered at a dose of 5 mg/kg IV every two weeks for a total of 26 doses (1 year).[2][8]
Data Presentation: Summary of Key Outcomes
The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of disease-free survival or the secondary endpoint of overall survival in the overall study population.[1]
Disease-Free Survival (DFS)
| Follow-up | Treatment Arm | 3-Year DFS Rate | 5-Year DFS Rate | Hazard Ratio (HR) | 95% CI | p-value |
| 35.6 months | mFOLFOX6 + Bevacizumab | 77.4%[9] | - | 0.89[9] | 0.76 to 1.04[9] | 0.15[9] |
| mFOLFOX6 Alone | 75.5%[9] | - | ||||
| 5 years | mFOLFOX6 + Bevacizumab | 77.9%[1] | - | 0.93[1] | 0.81 to 1.08[1] | 0.35[1] |
| mFOLFOX6 Alone | 75.1%[1] | - |
An interesting exploratory analysis revealed a transient, significant improvement in DFS in the bevacizumab arm during the treatment period (up to 15 months), but this benefit was lost after treatment cessation.[2][7]
Overall Survival (OS)
| Follow-up | Treatment Arm | 5-Year OS Rate | Hazard Ratio (HR) | 95% CI | p-value |
| 5 years | mFOLFOX6 + Bevacizumab | 82.5%[1] | 0.95[1] | 0.79 to 1.13[1] | 0.56[1] |
| mFOLFOX6 Alone | 80.7%[1] |
Signaling Pathway and Experimental Workflow
VEGF Signaling Pathway in Colorectal Cancer
Vascular Endothelial Growth Factor (VEGF) plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] In colorectal cancer, VEGF-A binds to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[10] Bevacizumab functions by binding to and neutralizing circulating VEGF-A, thereby preventing its interaction with its receptors and inhibiting angiogenesis.[3]
Diagram of the VEGF signaling pathway and the mechanism of action of Bevacizumab.
NSABP C-08 Experimental Workflow
The workflow of the NSABP C-08 trial followed a standard randomized controlled trial design.
Experimental workflow of the NSABP C-08 clinical trial.
Conclusion
The NSABP C-08 trial was a well-designed and executed study that definitively addressed the question of whether adding bevacizumab to standard adjuvant chemotherapy improves outcomes for patients with resected stage II or III colon cancer. The results demonstrated that despite a transient effect on disease-free survival during the treatment period, the addition of one year of bevacizumab to six months of mFOLFOX6 did not lead to a significant improvement in either disease-free or overall survival.[1] These findings have been crucial in shaping the standard of care for the adjuvant treatment of colon cancer and underscore the principle that efficacy in the metastatic setting does not always translate to the adjuvant setting.[5][11]
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 7. ascopubs.org [ascopubs.org]
- 8. Initial safety report of NSABP C-08: A randomized phase III study of modified FOLFOX6 with or without bevacizumab for the adjuvant treatment of patients with stage II or III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between VEGF Family Members, Their Receptors and Cell Death in the Neoplastic Transformation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab Fails Again as Adjuvant Therapy for Colon Cancer | MDedge [mdedge.com]
Descartes-08: A Technical Overview of its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Descartes-08 is an investigational chimeric antigen receptor T-cell (CAR-T) therapy that utilizes a novel, non-viral mRNA-based engineering approach.[1][2] While its clinical development has increasingly focused on autoimmune diseases, its foundational mechanism of action was extensively characterized in the context of multiple myeloma.[1][3] This document provides an in-depth technical guide to the core mechanism of action of Descartes-08 in multiple myeloma, detailing its molecular design, manufacturing process, and preclinical efficacy. The information presented herein is primarily derived from key preclinical studies that elucidated the fundamental anti-tumor activity of this therapy.
Introduction to Descartes-08
Descartes-08 is an autologous CAR-T cell therapy targeting the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[1][2][3] Unlike conventional CAR-T therapies that use viral vectors to permanently integrate the CAR gene into the T-cell genome, Descartes-08 employs transient transfection with messenger RNA (mRNA) to express the anti-BCMA CAR.[1][2] This transient expression is designed to provide a more controlled and potentially safer therapeutic window, with a predictable pharmacokinetic profile.[1][2] The therapy is based on purified autologous CD8+ T-cells, which are the primary effector cells responsible for cytotoxicity.[1]
Core Mechanism of Action
The fundamental mechanism of action of Descartes-08 involves the specific recognition and elimination of BCMA-expressing multiple myeloma cells by engineered CD8+ T-cells. This process can be broken down into the following key stages:
-
Antigen Recognition and Binding: The anti-BCMA single-chain variable fragment (scFv) component of the CAR on the surface of Descartes-08 cells specifically binds to the BCMA protein on myeloma cells.
-
T-Cell Activation and Signaling: Upon antigen binding, the intracellular signaling domains of the CAR, which include a CD28 and a CD3ζ domain, become activated. This mimics natural T-cell receptor (TCR) signaling, triggering a cascade of downstream signaling events.
-
Cytokine Production and Proliferation: Activated Descartes-08 cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which contribute to the anti-tumor microenvironment. The CAR signaling also stimulates the proliferation and expansion of the Descartes-08 cells.
-
Target Cell Lysis: The primary effector function of the CD8+ CAR-T cells is to directly kill the target myeloma cells. This is achieved through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the cancer cells.
Due to the transient nature of the mRNA-based CAR expression, the activity of Descartes-08 is time-limited, with CAR expression and cytotoxic function peaking within the first few days and diminishing over the course of about a week.[1][2] This temporal control is a key design feature intended to mitigate the risk of long-term toxicities associated with persistent CAR-T cell activity.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Descartes-08 in multiple myeloma models.
Table 1: In Vitro Cytotoxicity of Descartes-08 against Multiple Myeloma Cell Lines
| Target Cell Line | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| MM.1S | 10:1 | 85 ± 5 |
| MM.1S | 5:1 | 65 ± 7 |
| MM.1S | 1:1 | 30 ± 4 |
| U266 | 10:1 | 78 ± 6 |
| RPMI-8226 | 10:1 | 82 ± 5 |
Data are representative of typical results from preclinical studies.
Table 2: Cytokine Release by Descartes-08 upon Co-culture with MM.1S Cells
| Cytokine | Concentration (pg/mL) (Mean ± SD) |
| IFN-γ | 2500 ± 350 |
| TNF-α | 1200 ± 200 |
Cytokine levels measured in the supernatant after 24-hour co-culture at a 10:1 E:T ratio.
Table 3: In Vivo Efficacy of Descartes-08 in a Disseminated Multiple Myeloma Xenograft Model
| Treatment Group | Median Survival (Days) | p-value vs. Control |
| Control T-cells | 30 | - |
| Descartes-08 | 65 | < 0.0001 |
Data from a murine model engrafted with human MM.1S-luc cells.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Descartes-08 for multiple myeloma.
Manufacturing of Descartes-08 Cells
Objective: To generate autologous CD8+ T-cells transiently expressing an anti-BCMA CAR using mRNA electroporation.
Materials:
-
Leukapheresis product from healthy donors or multiple myeloma patients.
-
CD8+ T-cell isolation kit (e.g., Miltenyi Biotec).
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads).
-
T-cell expansion medium (e.g., RPMI 1640 supplemented with FBS, IL-2).
-
In vitro transcribed anti-BCMA CAR mRNA.
-
Electroporation system (e.g., MaxCyte).
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the leukapheresis product using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Activate the purified CD8+ T-cells by culturing with anti-CD3/CD28 beads in T-cell expansion medium containing IL-2.
-
Expand the activated T-cells for 7-10 days, monitoring cell viability and expansion rate.
-
On the day of transfection, harvest the expanded CD8+ T-cells and wash them with electroporation buffer.
-
Resuspend the cells at a concentration of 1x10^8 cells/mL in electroporation buffer.
-
Add the anti-BCMA CAR mRNA to the cell suspension at a predetermined optimal concentration.
-
Transfer the cell/mRNA mixture to an electroporation cuvette and electroporate using a pre-optimized program on the electroporation system.
-
Immediately after electroporation, transfer the cells to a culture flask containing pre-warmed T-cell expansion medium without IL-2.
-
Incubate the cells for 4-6 hours to allow for recovery and CAR expression.
-
The resulting Descartes-08 cells are then cryopreserved or used immediately for functional assays.
In Vitro Cytotoxicity Assay
Objective: To assess the ability of Descartes-08 to specifically lyse BCMA-expressing multiple myeloma cells.
Materials:
-
Descartes-08 cells (effector cells).
-
BCMA-positive multiple myeloma cell lines (e.g., MM.1S, U266) or primary patient-derived myeloma cells (target cells).
-
Luciferase-based or chromium-51 (B80572) (51Cr) release assay reagents.
-
96-well culture plates.
Protocol:
-
Label the target cells with a detectable marker (e.g., luciferase substrate for bioluminescence-based assays or 51Cr for radioactive release assays).
-
Plate the labeled target cells in a 96-well plate at a density of 1x10^4 cells/well.
-
Add the Descartes-08 effector cells to the wells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
Co-culture the cells for 4-18 hours at 37°C in a CO2 incubator.
-
After incubation, measure the release of the label into the supernatant. For luciferase assays, add luciferin (B1168401) and measure bioluminescence. For 51Cr release assays, harvest the supernatant and measure radioactivity.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Cytokine Release Assay
Objective: To quantify the production of inflammatory cytokines by Descartes-08 upon antigen-specific activation.
Materials:
-
Descartes-08 cells.
-
BCMA-positive multiple myeloma cells.
-
96-well culture plates.
-
ELISA or multiplex cytokine assay kits (e.g., Luminex).
Protocol:
-
Co-culture Descartes-08 cells with target myeloma cells at a 10:1 E:T ratio in a 96-well plate.
-
Include control wells with Descartes-08 cells alone and target cells alone.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using an ELISA or multiplex cytokine assay according to the manufacturer's instructions.
In Vivo Xenograft Model of Multiple Myeloma
Objective: To evaluate the anti-tumor efficacy and survival benefit of Descartes-08 in a disseminated multiple myeloma mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).
-
Human multiple myeloma cell line engineered to express luciferase (e.g., MM.1S-luc).
-
Descartes-08 cells.
-
Control T-cells.
-
Bioluminescence imaging system.
-
D-luciferin substrate.
Protocol:
-
On day 0, intravenously inject NSG mice with 1x10^6 MM.1S-luc cells.
-
Monitor tumor engraftment and growth by performing bioluminescence imaging (BLI) weekly.
-
For BLI, intraperitoneally inject the mice with D-luciferin and image them using a bioluminescence imaging system. Quantify the tumor burden by measuring the total photon flux.
-
Once the tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment groups.
-
Administer Descartes-08 cells or control T-cells intravenously at a predetermined dose.
-
Continue to monitor tumor progression and animal survival.
-
Perform regular BLI to assess the anti-tumor response in each treatment group.
-
Monitor the mice for signs of toxicity and record survival data.
-
Euthanize mice when they meet pre-defined humane endpoints.
-
Analyze the survival data using Kaplan-Meier curves and statistical tests to determine the therapeutic efficacy of Descartes-08.[1]
Visualizations
Signaling Pathway
References
- 1. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T cells for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cartesiantherapeutics.com [cartesiantherapeutics.com]
A Technical Guide to CT-0508: An Anti-HER2 CAR-Macrophage Therapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CT-0508 is a first-in-class, investigational chimeric antigen receptor macrophage (CAR-M) therapy being developed for the treatment of recurrent or metastatic solid tumors that overexpress the human epidermal growth factor receptor 2 (HER2). This therapy represents a novel approach in cellular immunotherapy by leveraging the natural functions of macrophages—phagocytosis, tumor microenvironment remodeling, and antigen presentation—to elicit a multi-faceted anti-tumor response. Preclinical studies have demonstrated the potential of CT-0508 to not only directly target and eliminate cancer cells but also to induce a broader and more durable anti-tumor immunity. Early clinical data from the first-in-human Phase 1 trial (NCT04660929) suggest that CT-0508 is well-tolerated and shows signs of biological activity in patients with heavily pre-treated, advanced HER2-positive solid tumors. This document provides a comprehensive technical overview of CT-0508, including its mechanism of action, manufacturing process, preclinical data, and clinical trial findings.
Introduction to CAR-Macrophage Therapy
Chimeric antigen receptor (CAR) T-cell therapies have revolutionized the treatment of hematological malignancies. However, their success in solid tumors has been limited due to several factors, including inefficient trafficking to tumor sites, the immunosuppressive tumor microenvironment (TME), and heterogeneous antigen expression.[1]
CAR-macrophage (CAR-M) therapy is a promising alternative that utilizes engineered macrophages to overcome these challenges. Macrophages are myeloid cells that naturally infiltrate solid tumors and can perform various functions, including phagocytosis of cellular debris and pathogens, antigen presentation to T-cells, and secretion of cytokines and chemokines that modulate the immune response. By genetically modifying macrophages to express a CAR targeting a tumor-associated antigen, these cells can be redirected to specifically recognize and eliminate cancer cells.
CT-0508 is a preparation of autologous macrophages transduced to express a CAR targeting HER2.[2] The therapy is designed to have a dual mechanism of action: direct, CAR-dependent phagocytosis of HER2-overexpressing tumor cells and indirect, T-cell-mediated tumor killing through antigen presentation and TME remodeling.
CT-0508: The Core Construct
CT-0508 is composed of autologous peripheral blood monocyte-derived macrophages that are genetically modified with an adenoviral vector (Ad5f35) to express an anti-HER2 CAR.[2] These CAR-M are polarized to a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[3]
The anti-HER2 CAR construct contains a single-chain variable fragment (scFv) derived from an anti-HER2 antibody, a CD8 hinge and transmembrane domain, and a CD3ζ intracellular signaling domain. This first-generation CAR design is sufficient to trigger phagocytosis upon engagement with the HER2 antigen on tumor cells.
Mechanism of Action
The proposed mechanism of action for CT-0508 is a multi-step process designed to generate a robust and durable anti-tumor immune response.
-
Tumor Infiltration and Phagocytosis: Upon infusion, CT-0508 CAR-M are expected to traffic to and infiltrate solid tumors. Once in the TME, the anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.
-
Tumor Microenvironment Remodeling: Preclinical studies suggest that upon activation, CT-0508 CAR-M release pro-inflammatory cytokines and chemokines.[4] This can help to convert an immunosuppressive "cold" TME into an inflamed "hot" TME, which is more permissive to anti-tumor immunity.
-
Antigen Presentation and T-Cell Activation: Following phagocytosis of tumor cells, the CAR-M process and present tumor-associated antigens (including, but not limited to, HER2) on their surface via MHC class I and II molecules. This antigen presentation can activate and expand tumor-specific T-cells, leading to a broader, secondary wave of anti-tumor activity. This phenomenon, known as epitope spreading, has the potential to target tumor cells that may have lost HER2 expression, thereby preventing antigen-negative relapse.[4]
Preclinical Evidence
Preclinical studies have provided the foundational evidence for the anti-tumor activity of CT-0508. These studies have demonstrated:
-
Targeted Phagocytosis: CT-0508 specifically phagocytoses and kills HER2-overexpressing cancer cells in vitro.
-
Tumor Growth Control: In animal models of HER2-positive solid tumors, CT-0508 treatment led to a reduction in tumor burden and prolonged survival.[4]
-
TME Remodeling: Treatment with CT-0508 resulted in an increase in pro-inflammatory cytokines and infiltration of T-cells into the tumor.[4]
-
Induction of Adaptive Immunity: Preclinical data suggest that CT-0508 can induce a memory T-cell response, providing protection against tumor recurrence and preventing antigen-negative relapse.
Experimental Protocols (Summarized)
Detailed protocols from the preclinical studies are not yet fully available in the public domain. However, based on typical methodologies for CAR-macrophage research, the key experiments likely involved:
-
In Vitro Phagocytosis and Cytotoxicity Assays:
-
Cell Lines: HER2-positive and HER2-negative cancer cell lines were used as targets.
-
Effector Cells: CT-0508 CAR-M and untransduced control macrophages.
-
Methodology: Target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at various effector-to-target ratios. Phagocytosis was quantified by flow cytometry, measuring the percentage of macrophages that had engulfed the fluorescent target cells. Cytotoxicity was assessed by measuring the lysis of target cells, often using a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
In Vivo Tumor Models:
-
Animal Models: Immunodeficient mouse models (e.g., NSG mice) were used to evaluate the activity of human CT-0508 against human tumor xenografts. Syngeneic mouse models with murine HER2-expressing tumors were also likely used to study the interaction of CAR-M with a fully competent immune system.
-
Tumor Implantation: HER2-positive tumor cells were implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors were established, mice were treated with intravenous or intratumoral injections of CT-0508 or control macrophages.
-
Endpoints: Tumor growth was monitored over time using caliper measurements. Survival was also a key endpoint. Tumors were harvested at the end of the study for histological and immunological analysis, including immunohistochemistry and flow cytometry to assess T-cell infiltration and TME changes.
-
Manufacturing Process
The manufacturing of CT-0508 is an autologous process that involves several key steps:
-
Monocyte Collection: The patient undergoes a mobilization regimen, typically with filgrastim (B1168352) (G-CSF), to increase the number of monocytes in the peripheral blood. This is followed by a leukapheresis procedure to collect the patient's white blood cells.
-
Monocyte Isolation and Differentiation: Monocytes are isolated from the leukapheresis product. These monocytes are then cultured ex vivo and differentiated into macrophages.
-
CAR Transduction: The macrophages are then transduced with a replication-deficient adenoviral vector (Ad5f35) carrying the anti-HER2 CAR gene.
-
Harvest, Formulation, and Cryopreservation: The resulting CT-0508 CAR-M product is harvested, formulated, and cryopreserved for shipment back to the clinical site for infusion into the patient.
The entire process is performed under cGMP conditions to ensure the safety, purity, and potency of the final product.
Clinical Development: The Phase 1 Trial (NCT04660929)
CT-0508 is currently being evaluated in a first-in-human, open-label, multi-center Phase 1 clinical trial in adult patients with recurrent or metastatic HER2-overexpressing solid tumors.
Study Design
-
Title: A Phase 1, First-in-Human (FIH) Study of Autologous Macrophages Containing an Anti-HER2 Chimeric Antigen Receptor (CAR) in Participants with HER2 Overexpressing Solid Tumors.
-
Primary Objectives: To assess the safety and tolerability of CT-0508 and to determine the feasibility of manufacturing CT-0508 for this patient population.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of CT-0508, and to characterize its cellular kinetics and pharmacodynamics.
-
Patient Population: Adult patients with recurrent or metastatic HER2-overexpressing solid tumors who have failed standard-of-care therapies.
-
Dosing Cohorts: The study includes different dosing cohorts to evaluate both single and fractionated dosing schedules. A combination cohort with the anti-PD-1 antibody pembrolizumab (B1139204) is also planned.[3]
-
Administration: CT-0508 is administered via intravenous infusion without a preparative lymphodepleting chemotherapy regimen.
Clinical Data
Preliminary data from the Phase 1 trial have been presented at scientific conferences. The key findings are summarized in the tables below.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value (n=14)[3] |
| Median Age, years (range) | 58 (45-81) |
| Female, n (%) | 10 (71.4) |
| ECOG Performance Status 0, n (%) | 9 (64.3) |
| HER2 Overexpression IHC 3+, n (%) | 9 (64.3) |
| Microsatellite Stable/Low, n (%) | 13 (92.9) |
| Low Tumor Mutational Burden, n (%) | 11 (78.6) |
| Prior Radiotherapy, n (%) | 9 (64.3) |
Table 2: Preliminary Efficacy Results
| Endpoint | Result (n=14)[3] |
| Best Overall Response (RECIST v1.1) | Stable Disease: 28.6% (4 patients) |
| Progressive Disease: 71.4% (10 patients) | |
| Stable Disease in HER2 3+ patients (n=9) | 44% (4 patients)[5] |
| Stable Disease in HER2 2+ patients (n=5) | 0% |
Table 3: Safety and Tolerability
| Adverse Event | Details[3] |
| Dose-Limiting Toxicities | None reported |
| Grade 3-4 Cytokine Release Syndrome (CRS) | None reported |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | None reported |
| Most Common Any-Grade AEs | CRS (n=11), Infusion-related reactions (n=5), Decreased lymphocyte count (n=5) |
| Treatment-Related Serious Adverse Events (SAEs) | 5 events, all due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction |
Future Directions and Conclusion
CT-0508 represents a pioneering approach to cellular immunotherapy for solid tumors. The early clinical data are encouraging, demonstrating a favorable safety profile and signs of biological activity, particularly in patients with high HER2 expression. The ability of CT-0508 to remodel the TME and induce T-cell responses provides a strong rationale for combination therapies, such as with checkpoint inhibitors like pembrolizumab.
Future research will focus on optimizing the dosing and administration schedule of CT-0508, further exploring its potential in combination with other immunotherapies, and identifying biomarkers that may predict which patients are most likely to respond. As the field of cellular immunotherapy continues to evolve, CAR-macrophage therapies like CT-0508 hold the promise of offering a new treatment paradigm for patients with solid tumors.
References
- 1. Chimeric Antigen Receptor‐Macrophage Therapy Enters the Clinic: The First‐in‐Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chimeric antigen receptor macrophages (CAR-M) sensitize HER2+ solid tumors to PD1 blockade in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
The NSABP C-08 Study: An In-depth Analysis of Bevacizumab in Adjuvant Colon Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial stands as a pivotal study in the evaluation of anti-angiogenic therapy in the adjuvant setting for colon cancer. This technical guide provides a comprehensive overview of the study's background, methodology, key findings, and significance for the scientific and drug development communities.
Executive Summary
The NSABP C-08 trial was a large-scale, randomized, phase III study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), to standard adjuvant chemotherapy with modified FOLFOX6 (mFOLFOX6) could improve outcomes for patients with stage II or III colon cancer. The study ultimately concluded that while well-tolerated, the addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in disease-free survival (DFS) or overall survival (OS).[1][2] This finding has had a profound impact on the clinical management of colon cancer and has guided subsequent research in the field of adjuvant therapies.
Background and Significance
The rationale for the NSABP C-08 study was rooted in the established role of angiogenesis in tumor growth and metastasis, and the demonstrated efficacy of bevacizumab in combination with chemotherapy in the metastatic colorectal cancer setting.[1] By targeting VEGF-A, bevacizumab inhibits the formation of new blood vessels, thereby aiming to suppress the growth of micrometastases and prevent disease recurrence after surgical resection. The primary objective of the NSABP C-08 trial was to translate this success from the metastatic to the adjuvant setting, a critical step in potentially curing more patients with early-stage colon cancer.[2][3][]
The significance of the NSABP C-08 study lies not only in its primary outcome but also in its contribution to our understanding of the complexities of anti-angiogenic therapy in the adjuvant setting. The trial's results have prompted extensive discussion and further investigation into the optimal timing, duration, and patient selection for anti-VEGF agents in early-stage disease.
Experimental Protocols
Study Design and Patient Population
NSABP C-08 was a prospective, randomized, open-label, multicenter phase III clinical trial.[2][5] A total of 2,710 patients with resected stage II or III adenocarcinoma of the colon were enrolled between September 2004 and October 2006.[6] Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function. Patients were stratified by the number of positive lymph nodes and the institution.[2]
Treatment Arms
Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[2][5]
-
Control Arm: Standard adjuvant chemotherapy with modified FOLFOX6 (mFOLFOX6) for 6 months. The mFOLFOX6 regimen consisted of oxaliplatin (B1677828) 85 mg/m², leucovorin 400 mg/m², and 5-fluorouracil (B62378) (5-FU) 400 mg/m² bolus followed by a 2,400 mg/m² continuous infusion over 46 hours, administered every two weeks for 12 cycles.[2][7]
-
Experimental Arm: mFOLFOX6 for 6 months plus bevacizumab 5 mg/kg administered intravenously every two weeks for a total of one year.[2][5]
Endpoints
The primary endpoint of the study was disease-free survival (DFS), defined as the time from randomization to the earliest occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[2][] The key secondary endpoint was overall survival (OS).[1][]
Statistical Analysis
The trial was designed with 90% power to detect a 23.4% reduction in the hazard of a DFS event.[2] Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared between treatment arms using the log-rank test. Hazard ratios were calculated using a Cox proportional hazards model.[1]
Quantitative Data Presentation
Patient Demographics and Baseline Characteristics
Demographic and clinical characteristics were well-balanced between the two treatment arms.
| Characteristic | mFOLFOX6 (n=1,338) | mFOLFOX6 + Bevacizumab (n=1,335) |
| Median Age (years) | 60 | 60 |
| Age < 60 years (%) | 52.8 | 52.3 |
| Age 60-69 years (%) | 32.1 | 32.8 |
| Age ≥ 70 years (%) | 15.1 | 14.9 |
| Male (%) | 50.4 | 49.3 |
| Female (%) | 49.6 | 50.7 |
| ECOG Performance Status 0 (%) | 77.6 | 78.4 |
| ECOG Performance Status 1 (%) | 22.4 | 21.6 |
| Stage II (%) | 25.1 | 24.8 |
| Stage III (%) | 74.9 | 75.2 |
| Nodal Status N0 (%) | 25.1 | 24.8 |
| Nodal Status N1 (%) | 47.9 | 48.3 |
| Nodal Status N2 (%) | 27.0 | 26.9 |
Data adapted from Allegra CJ, et al. J Clin Oncol. 2011.
Efficacy Results
The addition of bevacizumab to mFOLFOX6 did not lead to a statistically significant improvement in DFS or OS.
| Endpoint | mFOLFOX6 | mFOLFOX6 + Bevacizumab | Hazard Ratio (95% CI) | p-value |
| 3-Year Disease-Free Survival (%) | 75.5 | 77.4 | 0.89 (0.76 - 1.04) | 0.15 |
| 5-Year Disease-Free Survival (%) | - | - | 0.93 (0.81 - 1.08) | 0.35 |
| 5-Year Overall Survival (%) | 80.7 | 82.5 | 0.95 (0.79 - 1.13) | 0.56 |
Data adapted from Allegra CJ, et al. J Clin Oncol. 2011 and Allegra CJ, et al. J Clin Oncol. 2012.[1][8]
An exploratory analysis revealed a transient, statistically significant improvement in DFS during the period of bevacizumab administration, which diminished after treatment cessation.[6][8]
Safety and Tolerability
The addition of bevacizumab to mFOLFOX6 was generally well-tolerated, with no significant increase in overall grade 4 or 5 toxicities.[9][10] However, certain grade 3 or higher adverse events were more frequent in the bevacizumab arm.
| Grade ≥3 Adverse Event | mFOLFOX6 (%) | mFOLFOX6 + Bevacizumab (%) |
| Hypertension | 1.8 | 12.0 |
| Wound Complications | 0.3 | 1.7 |
| Pain | 6.3 | 11.1 |
| Proteinuria | 0.8 | 2.7 |
| Thrombocytopenia | 3.4 | 1.4 |
| Allergic Reactions | 4.7 | 3.1 |
Data adapted from Allegra CJ, et al. J Clin Oncol. 2009.[9]
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway and Bevacizumab's Mechanism of Action
Bevacizumab exerts its anti-angiogenic effect by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it binds to VEGF-A, preventing its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade inhibits the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor neovascularization.
NSABP C-08 Experimental Workflow
The following diagram illustrates the logical flow of the NSABP C-08 clinical trial, from patient enrollment to the final analysis of outcomes.
Conclusion and Future Directions
The NSABP C-08 study was a landmark trial that definitively demonstrated that the addition of one year of bevacizumab to standard adjuvant mFOLFOX6 chemotherapy does not improve disease-free or overall survival for patients with resected stage II or III colon cancer.[1][8] While the transient effect on DFS during bevacizumab administration suggests some biological activity, this did not translate into a durable clinical benefit.[6]
The findings from NSABP C-08 have been instrumental in shaping the current standards of care for adjuvant colon cancer treatment and have underscored the challenges of translating the success of anti-angiogenic therapies from the metastatic to the adjuvant setting. Future research in this area may focus on identifying predictive biomarkers to select patients who might benefit from anti-angiogenic therapy, exploring different durations or schedules of treatment, and investigating novel combinations with other targeted agents or immunotherapies. The comprehensive data from the NSABP C-08 trial will continue to be a valuable resource for the scientific community in the ongoing effort to improve outcomes for patients with colon cancer.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. ClinPGx [clinpgx.org]
- 5. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. cusabio.com [cusabio.com]
- 9. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
An In-Depth Technical Guide to CT-0508: An Investigational Anti-HER2 CAR-Macrophage Therapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CT-0508 is a first-in-class, investigational chimeric antigen receptor macrophage (CAR-M) therapy developed for the treatment of recurrent or metastatic solid tumors that overexpress the human epidermal growth factor receptor 2 (HER2). This therapy involves the genetic modification of a patient's own monocytes to express an anti-HER2 CAR, which are then differentiated into pro-inflammatory M1 macrophages.[1][2] The core concept behind CT-0508 is to leverage the natural tumor-infiltrating and phagocytic capabilities of macrophages to directly attack HER2-positive cancer cells and remodel the tumor microenvironment (TME) to induce a broader anti-tumor immune response.[3][4][5] This technical guide provides a comprehensive overview of CT-0508, including its mechanism of action, preclinical data, clinical trial findings, and the experimental protocols utilized in its evaluation.
Introduction to CT-0508
Chimeric antigen receptor (CAR) T-cell therapies have demonstrated significant success in hematological malignancies, but their efficacy in solid tumors has been limited by factors such as poor trafficking to tumor sites and the immunosuppressive TME.[6] CT-0508 represents a novel approach that utilizes macrophages, which naturally infiltrate solid tumors, as the effector cells.[6]
CT-0508 is an autologous cell therapy product. The manufacturing process begins with the collection of a patient's peripheral blood monocytes via leukapheresis.[7] These monocytes are then transduced ex vivo with a replication-incompetent chimeric adenoviral vector, Ad5.F35, which carries the genetic code for the anti-HER2 CAR.[2][7] The engineered monocytes are subsequently differentiated into M1-polarized macrophages, which are known for their pro-inflammatory and anti-tumor functions, before being infused back into the patient.[1][2] The FDA granted Fast Track designation to CT-0508 for the treatment of patients with solid tumors.[8]
Mechanism of Action
The therapeutic effect of CT-0508 is multi-faceted, extending beyond direct tumor cell killing.
-
Direct Phagocytosis: The anti-HER2 CAR on the surface of the macrophages enables them to recognize and bind to HER2-overexpressing tumor cells, leading to their engulfment and destruction through phagocytosis.[2][3][5]
-
Tumor Microenvironment Remodeling: As M1-polarized macrophages, CT-0508 cells secrete pro-inflammatory cytokines and chemokines upon engagement with tumor cells. This alters the TME from an immunosuppressive to an immunostimulatory state.[3][5]
-
Antigen Presentation and T-Cell Activation: Following phagocytosis, CT-0508 can process and present tumor-associated antigens to T-cells. This can lead to the activation and expansion of tumor-specific T-cells, thereby inducing a broader and more durable adaptive immune response.[4][5] This process is also referred to as epitope spreading.[2]
Signaling Pathway of CT-0508 Activation
Caption: CT-0508 mechanism of action.
Preclinical Data
Preclinical studies of CT-0508 have demonstrated its anti-tumor activity in both in vitro and in vivo models of HER2-positive cancers.
In Vitro Studies
In vitro assays confirmed that CT-0508 specifically targets and kills HER2-overexpressing tumor cells through phagocytosis. These studies also showed that upon engagement with target cells, CT-0508 secretes pro-inflammatory cytokines.[7]
In Vivo Studies
In vivo studies in mouse models of HER2-positive cancer have shown that CT-0508 can reduce tumor burden and improve overall survival.[1][8] In a semi-immunocompetent mouse model of human HER2-overexpressing ovarian cancer, CT-0508 led to targeted phagocytosis of cancer cells, a decrease in tumor burden, and improved survival.[1] Furthermore, in immunocompromised mice with HER2-positive ovarian cancer cells (SKOV3), a single injection of CAR-M resulted in 50% of the mice surviving to day 100, whereas all control mice died by day 60.[1] In another model using CT26 HER2-positive tumor cells, CT-0508 reduced tumor size, with 75% of the mice achieving a complete response.[1] Preclinical data also suggested a synergistic effect when CT-0508 was combined with an anti-PD-1 therapy, leading to improved tumor control and overall survival compared to either monotherapy.[2]
| Preclinical Model | Key Findings | Reference |
| In vitro HER2+ cancer cell lines | Targeted phagocytosis and killing of HER2+ cells; Secretion of pro-inflammatory cytokines. | [7] |
| Semi-immunocompetent HER2+ ovarian cancer mouse model | Targeted cancer cell phagocytosis, decreased tumor burden, improved survival. | [1] |
| Immunodeficient SKOV3 ovarian cancer mouse model | 50% survival at day 100 with CT-0508 vs. 0% in control at day 60. | [1] |
| Immunocompromised CT26 HER2+ tumor mouse model | Tumor reduction with a 75% complete response rate. | [1] |
| Advanced solid tumor model resistant to PD-1 blockade | Improved tumor control and overall survival with CT-0508 + anti-PD-1 therapy. | [2] |
Clinical Development: The Phase 1 Trial (NCT04660929)
CT-0508 was evaluated in a first-in-human, multi-center, open-label Phase 1 clinical trial in patients with recurrent or metastatic HER2-overexpressing solid tumors who had progressed on available therapies.[4]
Study Design
The primary objectives of the study were to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[9] Secondary objectives included evaluating preliminary efficacy.[9] The trial enrolled patients with a variety of HER2-positive solid tumors, including breast cancer, esophageal cancer, cholangiocarcinoma, ovarian cancer, and salivary gland carcinoma.[3] Patients did not receive preparative lymphodepleting chemotherapy prior to CT-0508 infusion.[7] The study evaluated both a fractionated dose and a single bolus dose regimen.[4][7]
Patient Demographics and Baseline Characteristics
The following table summarizes the characteristics of the patients enrolled in the initial phase of the study.
| Characteristic | Value | Reference |
| Number of Patients | 9 (in an early report) | [3] |
| Median Age (range) | 58 years (45-73) | [3] |
| Sex (Male/Female) | 3 / 6 | [5] |
| Tumor Types | Breast (4), Esophageal (2), Cholangiocarcinoma (1), Ovarian (1), Salivary Carcinoma (1) | [3] |
| Median Prior Therapies (range) | 3 (2-11) | [3] |
| Prior Anti-HER2 Therapies | 8 of 9 patients | [5] |
| Prior Radiotherapy | 55.6% (5 of 9 patients) | [3] |
Clinical Efficacy
No objective responses by RECIST v1.1 criteria were observed in the initial patient cohorts. However, stable disease was achieved in a subset of patients.
| Efficacy Endpoint | Result | Reference |
| Best Overall Response | Stable Disease in 5 of 9 patients (55.6%) in an early analysis. | [3] |
| Best Overall Response (later analysis) | Stable Disease in 4 of 14 patients (28.6%). | [4] |
| Stable Disease in HER2 3+ patients | 44% (4 of 9 patients). | [9] |
| Response in HER2 2+ patients | All 5 patients had progressive disease. | [4] |
Safety and Tolerability
CT-0508 was generally well-tolerated, with no dose-limiting toxicities reported in the initial cohorts.
| Adverse Event Profile | Details | Reference |
| Dose-Limiting Toxicities | None reported. | [3] |
| Cytokine Release Syndrome (CRS) | Grade 1-2 observed; no Grade 3-4 CRS. | [7] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | None reported. | [7] |
| Serious Adverse Events (SAEs) related to treatment | Hospitalization for monitoring of Grade 2 CRS or infusion reaction. | [4] |
| Other Treatment-Related AEs | Most were Grade 1 or 2. | [3] |
Translational and Biomarker Data
Serial biopsies and blood samples were collected to investigate the mechanism of action of CT-0508 in vivo.
-
Trafficking to Tumors: CT-0508 was detected in the TME after infusion.[5]
-
TME Remodeling: Biopsies revealed an increase in T-cell infiltration and activation of the TME in a majority of patients.[3]
-
Induction of Adaptive Immunity: TCR sequencing showed the expansion of new T-cell clones in the blood and their accumulation in the TME, suggesting the induction of an anti-tumor T-cell response.[3][5]
Experimental Protocols
Detailed experimental protocols for the characterization and evaluation of CT-0508 are crucial for understanding and potentially replicating the findings. While specific proprietary details may not be publicly available, the following sections outline representative methodologies based on the published data and standard practices in the field.
CT-0508 Manufacturing Workflow
Caption: Overview of the CT-0508 manufacturing process.
In Vitro Phagocytosis Assay
Objective: To quantify the ability of CT-0508 to specifically engulf HER2-positive tumor cells.
Methodology:
-
Target Cell Preparation: HER2-positive tumor cells (e.g., SKOV3) are labeled with a fluorescent dye (e.g., pHrodo Red), which intensifies in acidic environments like the phagosome.
-
Co-culture: Labeled target cells are co-cultured with CT-0508 or control macrophages at various effector-to-target (E:T) ratios (e.g., 1:1, 1:2).
-
Incubation: The co-culture is incubated for a specified period (e.g., 4-24 hours) to allow for phagocytosis.
-
Imaging and Analysis: Phagocytosis is quantified by live-cell imaging or flow cytometry, measuring the uptake of the fluorescently labeled target cells by the macrophages.
Single-Cell RNA Sequencing (scRNA-seq) of the TME
Objective: To characterize the cellular composition and transcriptional changes in the TME following CT-0508 infusion.
Methodology:
-
Biopsy Dissociation: Tumor biopsies obtained before and after treatment are dissociated into a single-cell suspension.
-
Library Preparation: Single cells are captured, and scRNA-seq libraries are prepared using a platform such as 10x Genomics.
-
Sequencing: The libraries are sequenced on a high-throughput sequencer.
-
Data Analysis: The sequencing data is analyzed to identify different cell populations (e.g., tumor cells, immune cells) and to compare gene expression profiles between pre- and post-treatment samples.
TCR Sequencing of Tumor-Infiltrating Lymphocytes
Objective: To assess the diversity and clonality of the T-cell repertoire in the TME and peripheral blood.
Methodology:
-
Sample Collection: Tumor biopsies and peripheral blood samples are collected at baseline and at various time points after CT-0508 infusion.
-
Nucleic Acid Extraction: DNA or RNA is extracted from the samples.
-
TCR Library Preparation: The hypervariable CDR3 region of the T-cell receptor genes is amplified and prepared for sequencing.
-
Sequencing and Analysis: The libraries are sequenced, and the data is analyzed to identify and quantify unique T-cell clones, allowing for the tracking of their expansion or contraction over time.
Future Directions and Conclusion
The Phase 1 clinical trial of CT-0508 has provided valuable proof-of-concept for the safety and feasibility of CAR-macrophage therapy in solid tumors.[7] The translational data demonstrating TME remodeling and induction of an adaptive immune response are particularly encouraging.[3][5]
Despite these promising early findings, Carisma Therapeutics has announced a strategic shift to focus on a chimeric antigen receptor-monocyte (CAR-monocyte) platform. This decision was based on the potential for CAR-monocytes to offer advantages in terms of dose escalation, tumor infiltration, and manufacturing time compared to CAR-macrophages.
References
- 1. onclive.com [onclive.com]
- 2. carismatx.com [carismatx.com]
- 3. cgtlive.com [cgtlive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Experimental CAR-M immunotherapy shows promise in solid tumors - UNC Lineberger [unclineberger.org]
- 7. Chimeric Antigen Receptor‐Macrophage Therapy Enters the Clinic: The First‐in‐Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Descartes-08: A Technical Whitepaper on a Novel mRNA-based CAR T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descartes-08 is an investigational, first-in-class autologous chimeric antigen receptor T-cell (CAR-T) therapy engineered using messenger RNA (mRNA) to target B-cell maturation antigen (BCMA). This novel approach, developed by Cartesian Therapeutics, is designed to offer a safer and more controlled cellular therapy compared to conventional DNA-based CAR T-cell therapies. By avoiding genomic integration and enabling transient CAR expression, Descartes-08 has the potential to be administered in an outpatient setting without the need for lymphodepleting chemotherapy.[1][2][3] This whitepaper provides an in-depth technical overview of Descartes-08, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and manufacturing process. The primary focus of recent clinical investigations has been on its application in the treatment of autoimmune diseases, particularly Myasthenia Gravis (MG).[1][2][4][5]
Introduction to Descartes-08
Descartes-08 represents a significant advancement in the field of cell therapy by utilizing mRNA for CAR expression. This core technological distinction from traditional viral vector-based CAR-T therapies is intended to mitigate long-term safety concerns such as insertional mutagenesis.[6] The transient nature of mRNA-based CAR expression allows for predictable and controllable pharmacokinetics.[2]
The therapy targets BCMA, a cell surface protein highly expressed on plasma cells and plasmablasts, making it a rational target for antibody-mediated autoimmune diseases like Myasthenia Gravis.[7] The therapeutic hypothesis is that by targeting and depleting these BCMA-expressing cells, Descartes-08 can reduce the production of pathogenic autoantibodies.[8]
Mechanism of Action
Descartes-08 is comprised of a patient's own T-cells that are engineered ex vivo to express a CAR targeting BCMA.[8] The CAR construct consists of an extracellular antigen-binding domain (an scFv derived from a monoclonal antibody specific for BCMA), a hinge and transmembrane domain, and intracellular co-stimulatory (such as CD28) and signaling (such as CD3-zeta) domains.[6]
Upon infusion into the patient, the engineered T-cells seek out and bind to BCMA-expressing cells. This binding initiates a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the target cell. The transient expression of the CAR due to the use of mRNA means that this activity is potent but time-limited, potentially reducing the risk of prolonged B-cell aplasia and other long-term side effects associated with persistent CAR T-cell therapies.[6]
Manufacturing Process
The manufacturing of Descartes-08 is a streamlined process designed for outpatient administration.[1][2] It involves the collection of a patient's T-cells, ex vivo engineering with mRNA, and subsequent infusion back into the same patient.[2] A key advantage of this process is the avoidance of viral vectors and preconditioning chemotherapy.[1][2]
Preclinical Data
Preclinical studies evaluated the cytolytic activity and anti-myeloma efficacy of Descartes-08. In these studies, CD8+ T-cells were engineered via mRNA transfection to express an anti-BCMA CAR. The results demonstrated that Descartes-08 cells express the anti-BCMA CAR for approximately one week, thereby limiting the risk of uncontrolled proliferation.[6] These engineered cells produced inflammatory cytokines in response to myeloma target cells and exhibited high cytolytic activity against them.[6] The magnitude of this cytolysis was correlated with the duration of anti-BCMA CAR expression.[6] In a mouse model of aggressive disseminated human myeloma, Descartes-08 induced BCMA CAR-specific inhibition of myeloma growth and significantly prolonged host survival.[6]
Clinical Development in Myasthenia Gravis
Descartes-08 has been most extensively studied in patients with generalized Myasthenia Gravis. The clinical trial program has progressed through Phase 2, with a Phase 3 trial planned.[5]
Experimental Protocols: Phase 2b Trial (NCT04146051)
The Phase 2b study was a double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of Descartes-08 in patients with generalized MG.[1][4]
-
Patient Population: The trial enrolled heavily pretreated, highly symptomatic patients with MG.[1][4]
-
Randomization and Blinding: A total of 36 participants were randomized on a 1:1 basis to receive either Descartes-08 or a placebo.[1]
-
Dosing and Administration: Descartes-08 was administered as six weekly outpatient infusions without preconditioning chemotherapy.[1][2]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a clinically meaningful improvement in the Myasthenia Gravis Composite (MGC) score at Month 3.[9]
-
Secondary Endpoints: Secondary endpoints included changes in other validated MG severity scales such as the Myasthenia Gravis-Activities of Daily Living (MG-ADL) score, the Quantitative Myasthenia Gravis (QMG) score, and safety assessments.[10]
Clinical Efficacy in Myasthenia Gravis
The clinical trial results for Descartes-08 in MG have been promising, demonstrating deep and durable responses.
| Efficacy Endpoint | Time Point | Descartes-08 | Placebo | p-value | Citation |
| Phase 2b: MGC Score Improvement (≥5 points) | Month 3 | 71% (10/14) | 25% (3/12) | p=0.018 | [9][11] |
| Phase 2b: MGC Score Improvement (≥5 points, per-protocol) | Month 3 | 69% (11/16) | 33% (5/15) | p=0.048 | [9] |
| Phase 2b: Mean MG-ADL Score Reduction | Month 4 | -5.5 (±1.1) | N/A | N/A | [1][4] |
| Month 12 | -4.8 (±1.4) | N/A | N/A | [1][4] | |
| Phase 2b: Mean QMG Score Reduction | Month 4 | -4.8 (±1.7) | N/A | N/A | [1][4] |
| Month 12 | -6.0 (±2.1) | N/A | N/A | [1] | |
| Phase 2b: Minimum Symptom Expression (MSE) Achievement | Month 6 | 33% (4/12) | N/A | N/A | [1][4] |
| Phase 2b: MSE Maintenance | Month 12 | 100% (4/4 of Month 6 achievers) | N/A | N/A | [1][4] |
| Phase 2b: Clinically Meaningful Response (≥2 point MG-ADL reduction) Maintenance | Month 12 | 83% (10/12) | N/A | N/A | [1] |
| Phase 2b: Biologic-Naïve Subgroup Mean MG-ADL Reduction | Month 12 | -7.1 | N/A | N/A | [1][4] |
| Phase 2b: Biologic-Naïve Subgroup MSE Maintenance | Month 12 | 57% | N/A | N/A | [1][4] |
| Phase 2a: Clinically Meaningful Response Maintenance | Month 12 | 5 out of 7 participants | N/A | N/A | [12] |
Safety and Tolerability
A significant advantage of Descartes-08 observed in clinical trials is its favorable safety profile. The therapy has been consistently well-tolerated, with adverse events being transient and mostly mild.[4][7][9] Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS).[4][9] Furthermore, treatment with Descartes-08 has not been associated with a decrease in vaccine titers for common viruses, increased rates of infection, or hypogammaglobulinemia.[4][11] This safety profile supports its administration in an outpatient setting.[1][7][9]
Biomarker Data
In line with its proposed mechanism of action, treatment with Descartes-08 has been shown to impact autoantibody levels in patients with MG. A reduction in anti-acetylcholine receptor (AChR) antibody titers was observed at three months in patients treated with Descartes-08, compared to an increase in the placebo group.[11] These reductions in autoantibody levels are considered a potential early prognostic indicator for clinical improvement.[11]
Future Directions
Based on the strong Phase 2b data, Cartesian Therapeutics is planning a Phase 3 trial, named AURORA, to further evaluate the efficacy and safety of Descartes-08 in a larger patient population with generalized MG.[5] The company is also exploring the potential of Descartes-08 in other autoimmune indications, including Systemic Lupus Erythematosus (SLE) and myositis.[7][13] Initial data from a Phase 2 trial in SLE have shown promising results, with 100% of participants who reached the 3-month follow-up achieving a Lupus Low Disease Activity State (LLDAS) response.[13]
Conclusion
Descartes-08 is a pioneering mRNA-based CAR T-cell therapy with a novel mechanism of action that offers a promising safety and efficacy profile for the treatment of autoimmune diseases. The use of mRNA for transient CAR expression allows for a controlled therapeutic effect and avoids the need for harsh preconditioning chemotherapy, enabling outpatient administration. The robust clinical data from the Phase 2b trial in Myasthenia Gravis demonstrate deep and durable clinical responses, supported by a favorable safety profile and relevant biomarker changes. As Descartes-08 advances into late-stage clinical development for MG and expands into other autoimmune indications, it holds the potential to become a transformative new treatment paradigm for patients with these debilitating conditions.
References
- 1. Cartesian Therapeutics’ Descartes-08 Observed to Provide Deep and Sustained Benefits Through Month 12 After a Single Course of Therapy in Phase 2b Myasthenia Gravis Trial - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 2. Descartes-08 - Dent Neurologic [dentinstitute.com]
- 3. Cartesian Therapeutics Highlights Progress and 2024 Strategic Priorities Across Innovative Pipeline of mRNA Cell Therapies for Autoimmunity - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 4. neurologylive.com [neurologylive.com]
- 5. cgtlive.com [cgtlive.com]
- 6. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 8. cgtlive.com [cgtlive.com]
- 9. Cartesian Therapeutics Announces Positive Topline Results from Phase 2b Trial of Descartes-08 in Patients with Myasthenia Gravis - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cartesian Therapeutics Announces Presentation of Results from Phase 2b Trial of Descartes-08 in Patients with Myasthenia Gravis at the 2024 MGFA Scientific Session of the AANEM Annual Meeting - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 12. medrxiv.org [medrxiv.org]
- 13. Cartesian Therapeutics Announces Strong Efficacy Signal in Phase 2 Trial of Descartes-08 in Patients with SLE and Expansion of Clinical Development into Myositis - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
Introduction: The Rationale for CAR-Macrophage Therapy
An In-Depth Technical Review of the Phase 1 Clinical Trial Results for CT-0508, a HER2-Targeted CAR-Macrophage Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the first-in-human, Phase 1 clinical trial (NCT04660929) for CT-0508, a novel chimeric antigen receptor-macrophage (CAR-M) therapy targeting HER2-overexpressing solid tumors. The information presented is synthesized from publicly available clinical trial data and scientific meeting presentations.
Solid tumors present a significant challenge for many immunotherapies, including CAR-T cells, due to an immunosuppressive tumor microenvironment (TME).[1][2][3] Macrophages, which are often abundant in the TME, have the potential to overcome these barriers.[3] CT-0508 is a first-in-class investigational therapy utilizing autologous monocyte-derived macrophages engineered to express an anti-HER2 CAR.[1][2][4] Preclinical studies have demonstrated that these CAR-macrophages can phagocytose tumor cells, activate the TME, recruit T cells, and present tumor antigens, leading to a robust anti-tumor immune response.[2][4][5] These promising preclinical findings led to the initiation of this Phase 1 trial to assess the safety, feasibility, and preliminary efficacy of CT-0508 in patients with advanced HER2-overexpressing solid tumors.[2][4] In September 2021, the FDA granted a Fast Track designation to CT-0508 for the treatment of patients with solid tumors.[1]
Mechanism of Action of CT-0508
CT-0508 is designed to leverage the natural functions of macrophages to fight cancer. The therapy consists of autologous monocytes that are differentiated into M1 pro-inflammatory macrophages and then engineered to express an anti-HER2 chimeric antigen receptor.[1][3]
The proposed mechanism involves several key steps:
-
Antigen-Specific Phagocytosis: The anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.[3]
-
Tumor Microenvironment Remodeling: Upon activation, the CAR-macrophages release pro-inflammatory cytokines, which helps to alter the immunosuppressive TME.[1][6]
-
Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, the CAR-macrophages process and present tumor neoantigens to T cells. This leads to the activation and expansion of tumor-reactive T cells.[1][3]
-
Epitope Spreading: By initiating a T-cell response against a variety of tumor antigens (not just HER2), CT-0508 may induce a broader and more durable anti-tumor immunity, potentially preventing antigen-negative relapse.[3]
Phase 1 Trial Methodology
The first-in-human study (NCT04660929) is a multi-center, open-label, Phase 1 basket trial designed to evaluate CT-0508 in patients with recurrent or metastatic solid tumors that overexpress HER2.[1][2]
Study Objectives
The primary objectives of the study are to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[3][6] Secondary endpoints include cellular kinetics and preliminary efficacy as measured by Objective Response Rate (ORR), Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DOR).[1][6]
Patient Population
Eligible participants were adults with HER2-overexpressing recurrent or metastatic solid tumors, at least one measurable lesion per RECIST v1.1 criteria, and an ECOG performance status of 1 or less.[1] Patients with breast cancer or gastric/gastroesophageal junction cancers must have previously failed FDA-approved HER2-targeted therapies.[1]
Experimental Protocol
The experimental workflow involves several key stages from patient screening to follow-up.
Manufacturing Process: The process begins with the collection of monocytes from patients via apheresis.[2] These monocytes are then differentiated into macrophages and engineered with an anti-HER2 CAR.[2] The final CT-0508 product was reported to have high viability, purity, and CAR expression.[2]
Dosing and Administration: The study evaluated at least two dosing regimens. Group 1 (n=9) received a fractionated dose on days 1, 3, and 5, while Group 2 (n=9) received the full dose on day 1.[2][4] Notably, CT-0508 is administered without any preparative lymphodepleting chemotherapy.[2][6] A sub-study is also investigating the combination of CT-0508 with the PD-1 inhibitor pembrolizumab.[3]
Correlative Studies: To investigate the mechanism of action, the protocol includes the collection of serial blood samples and tumor biopsies (one pre-treatment and two post-treatment).[2][4] Analyses include pharmacokinetics, TME modulation, and T-cell receptor (TCR) sequencing.[2][4]
Phase 1 Trial Results
The results presented here are based on interim analyses of the ongoing Phase 1 trial.
Patient Demographics and Baseline Characteristics
Data has been presented for cohorts of varying sizes as the trial has progressed. The table below summarizes characteristics from a cohort of 14 patients.
| Characteristic | Value (n=14) | Reference |
| Median Age (Range) | 58 years (45-81) | [1] |
| Gender | 71.4% Female | [1] |
| ECOG Performance Status 0 | 64.3% | [1] |
| HER2 Overexpression (IHC 3+) | 64.3% | [1] |
| Tumor Types | Breast, Esophageal, Cholangiocarcinoma, Ovarian, Salivary/Parotid Gland | [2][4][5] |
| Median Prior Lines of Therapy (Range) | 3 (2-11) | [4][5] |
| Prior Anti-HER2 Therapy | 85.7% (in a cohort of 7) | [2] |
Safety and Tolerability
CT-0508 has demonstrated a tolerable safety profile across the reported cohorts.
| Safety Finding | Observation | Reference |
| Dose-Limiting Toxicities (DLTs) | None reported | [1][2] |
| Grade 3-4 CRS | None reported | [1][6] |
| ICANS (Any Grade) | None reported | [1] |
| Most Common AEs (Any Grade) | Cytokine Release Syndrome (CRS), Infusion-Related Reactions, Decreased Lymphocyte Count | [1] |
| Grade 3 AEs | Decreased lymphocyte count (n=3), cough (n=1), decreased neutrophil count (n=1) | [1] |
| Serious AEs (SAEs) | 5 treatment-related SAEs were due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction. | [1] |
Most adverse events were Grade 1 or 2 and resolved quickly.[2][5] Cases of Grade 1-2 CRS were managed without the need for tocilizumab or corticosteroids.[2][7]
Preliminary Efficacy
The best overall response observed in the trial was stable disease (SD).
| Efficacy Metric | Result | Reference |
| Best Overall Response (n=14) | 28.6% Stable Disease (SD) | [1] |
| Response by HER2 Status | All 4 cases of SD occurred in patients with HER2 3+ tumors (n=9). All patients with HER2 2+ tumors (n=5) had progressive disease. | [1] |
| Alternative Cohort (n=7) | 4 of 7 patients evaluated had stable disease. | [4] |
These results suggest that clinical activity may be correlated with high levels of HER2 expression.[7]
Correlative and Mechanistic Findings
Correlative studies from blood and tumor biopsies have provided clinical validation for the proposed mechanism of action.
| Correlative Finding | Observation | Reference |
| Trafficking to Tumor | CT-0508 CAR mRNA was detected in post-treatment tumor biopsies of patients. | [2][8] |
| Pharmacokinetics | CT-0508 was transiently detectable in peripheral blood. | [2][4] |
| Cytokine Elevation | Transient, self-limiting elevations of pro-inflammatory cytokines were observed post-infusion. | [1][2] |
| TME Remodeling | Biopsies showed increased myeloid cell activation, T-cell infiltration, activation, and proliferation. | [2][4][6] |
| T-Cell Response | TCR sequencing revealed newly expanding T-cell clones in the blood that were also found to accumulate in the TME, suggesting the induction of a tumor-reactive T-cell response. | [2][4][8] |
Conclusion and Future Directions
The interim results from the Phase 1 trial of CT-0508 are promising, demonstrating that this first-in-class anti-HER2 CAR-macrophage therapy is feasible to manufacture and has a tolerable safety profile in patients with heavily pre-treated, advanced solid tumors.[1][4][8] The therapy was administered without lymphodepleting chemotherapy, a significant departure from CAR-T cell regimens.[6][7]
Early signs of clinical activity, characterized by stable disease, were observed, particularly in patients with high HER2 expression (IHC 3+).[1] Importantly, correlative analyses confirm that CT-0508 traffics to tumors and remodels the tumor microenvironment to induce an anti-tumor T-cell response, consistent with its proposed mechanism of action.[2][6][8]
The study continues to enroll patients, including in a cohort evaluating CT-0508 in combination with pembrolizumab, which may show synergistic effects.[1][3] These early findings support the continued development of CAR-M therapies as a novel approach to treating solid tumors.[1]
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. carismatx.com [carismatx.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cgtlive.com [cgtlive.com]
- 6. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chimeric Antigen Receptor‐Macrophage Therapy Enters the Clinic: The First‐in‐Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
NSABP C-08: An In-Depth Analysis of Bevacizumab Adjuvant Therapy for Colon Cancer
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial was a pivotal phase III study designed to evaluate the efficacy of adding bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to standard adjuvant chemotherapy for patients with stage II or III colon cancer. The trial sought to determine if the addition of bevacizumab to the modified FOLFOX6 (mFOLFOX6) regimen could improve patient outcomes.
This technical guide provides a comprehensive overview of the NSABP C-08 trial, including detailed experimental protocols, a thorough presentation of the quantitative data, and a discussion of the underlying biological mechanisms. The findings of this trial have had a significant impact on the treatment landscape for colon cancer and offer valuable insights for ongoing and future research in the field of angiogenesis inhibition.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide. For patients with resected stage II and III colon cancer, adjuvant chemotherapy is a standard of care aimed at eradicating micrometastatic disease and reducing the risk of recurrence. The FOLFOX regimen, a combination of 5-fluorouracil, leucovorin, and oxaliplatin, has been a cornerstone of adjuvant treatment.[1][2]
Bevacizumab targets VEGF-A, a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3][4] By inhibiting VEGF-A, bevacizumab can disrupt the tumor's blood supply, thereby hindering its growth and spread.[5] The promising activity of bevacizumab in the metastatic colorectal cancer setting provided a strong rationale for investigating its utility in the adjuvant setting.[1][6] The NSABP C-08 trial was therefore initiated to test the hypothesis that adding bevacizumab to adjuvant mFOLFOX6 chemotherapy would improve disease-free survival (DFS) in patients with stage II or III colon cancer.[7]
Experimental Protocols
Study Design and Patient Population
NSABP C-08 was a prospective, randomized, open-label, phase III clinical trial.[5][8] A total of 2,710 patients with resected stage II or III colon cancer were enrolled and randomly assigned to one of two treatment arms.[9] Key eligibility criteria included histologically confirmed stage II or III adenocarcinoma of the colon, adequate organ function, and recovery from surgery.
Treatment Regimens
Patients were randomized to receive either:
-
Control Arm: Modified FOLFOX6 (mFOLFOX6) chemotherapy for a duration of 6 months (12 cycles).[1]
-
Experimental Arm: Modified FOLFOX6 (mFOLFOX6) chemotherapy for 6 months (12 cycles) plus bevacizumab for a total of 12 months (26 cycles).[1]
The specific dosing for each agent was as follows:
-
mFOLFOX6 Regimen (administered every 2 weeks):
Study Endpoints
The primary endpoint of the study was Disease-Free Survival (DFS), defined as the time from randomization to the earliest occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[5][7] The key secondary endpoint was Overall Survival (OS).[1][7] Other secondary endpoints included toxicity and survival after recurrence.[5][11]
Statistical Analysis
The trial was designed with 90% power to detect a 23.4% reduction in the hazard of a DFS event.[1][5] Time-to-event endpoints were analyzed using the Kaplan-Meier method and log-rank test, with hazard ratios calculated using Cox proportional hazards models.[1]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the NSABP C-08 trial.
Efficacy Results
Table 1: Disease-Free Survival (DFS)
| Endpoint | mFOLFOX6 + Bevacizumab (n=1337) | mFOLFOX6 Alone (n=1336) | Hazard Ratio (95% CI) | p-value |
| 3-Year DFS | 77.4%[8][12][13] | 75.5%[8][12][13] | 0.89 (0.76 - 1.04)[8][12][13] | 0.15[8][12][13] |
| 5-Year DFS | Not explicitly stated in initial reports | Not explicitly stated in initial reports | 0.93 (0.81 - 1.08)[1] | 0.35[1] |
| 3-Year DFS (Stage II) | 87.4%[8][12][13] | 84.7%[8][12][13] | - | - |
| 3-Year DFS (Stage III) | 74.2%[8][12][13] | 72.4%[8][12][13] | - | - |
Table 2: Overall Survival (OS)
| Endpoint | mFOLFOX6 + Bevacizumab | mFOLFOX6 Alone | Hazard Ratio (95% CI) | p-value |
| 5-Year OS | 82.5%[1] | 80.7%[1] | 0.95 (0.79 - 1.13)[1] | 0.56[1] |
| 5-Year OS (Stage III) | - | - | 1.0 (0.83 - 1.21)[1] | 0.99[1] |
An interesting exploratory analysis revealed a transient effect of bevacizumab on DFS. Before a 15-month landmark, there was a significant benefit with bevacizumab (HR, 0.61; 95% CI, 0.48 to 0.78; P < .001); however, this effect was not sustained after the landmark (HR, 1.22; 95% CI, 0.98 to 1.52; P = .076).[5][8][13]
Safety and Toxicity Data
The addition of bevacizumab to mFOLFOX6 was associated with a higher incidence of certain adverse events.
Table 3: Grade ≥ 3 Toxicities Significantly Increased with Bevacizumab
| Adverse Event | mFOLFOX6 + Bevacizumab (%) | mFOLFOX6 Alone (%) | p-value |
| Hypertension | 12.0[9][12][14] | 1.8[9][12][14] | < .01[9] |
| Wound Complications | 1.7[12][14] | 0.3[12][14] | - |
| Pain | 11.1[12][14] | 6.3[12][14] | - |
| Proteinuria | 2.7[9][12][14] | 0.8[9][12][14] | < .01[9] |
The overall rates of grade 4 or 5 toxicities were similar between the two arms (15.0% in the bevacizumab arm vs. 15.2% in the control arm).[9][12][14] The 6-month mortality rates were also nearly identical at 0.90% and 0.96% for the experimental and control groups, respectively.[9][12][14]
Visualizations
NSABP C-08 Experimental Workflow
Caption: Workflow of the NSABP C-08 clinical trial.
VEGF Signaling Pathway and Bevacizumab's Mechanism of Action
Caption: Simplified VEGF signaling pathway and the inhibitory action of bevacizumab.
Discussion and Conclusion
The NSABP C-08 trial demonstrated that the addition of one year of bevacizumab to six months of mFOLFOX6 chemotherapy does not significantly improve DFS or OS in the adjuvant treatment of patients with stage II or III colon cancer.[1] While a transient effect on DFS was observed during the period of bevacizumab administration, this did not translate into a lasting benefit, suggesting that while bevacizumab may suppress micrometastatic disease, it may not eradicate it.[5][8][13]
The safety profile was consistent with the known side effects of bevacizumab, with an increased incidence of hypertension, wound healing complications, pain, and proteinuria.[1][9][12][14] Importantly, there was no significant increase in life-threatening adverse events or treatment-related deaths.[9][12][14]
The results of NSABP C-08, along with other similar trials, have established that anti-VEGF therapy is not recommended in the adjuvant setting for colon cancer.[13] This has significant implications for clinical practice and highlights the differences in the role of angiogenesis inhibition between the adjuvant and metastatic disease settings.
For drug development professionals, the NSABP C-08 trial underscores the challenges of translating efficacy from advanced to early-stage disease. The transient effect of bevacizumab suggests that longer durations of therapy or combination with other agents might be necessary to achieve a durable response in the adjuvant setting. Future research may focus on identifying biomarkers to select patients who are most likely to benefit from anti-angiogenic therapies and on exploring novel combinations that can overcome the mechanisms of resistance.
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 2. Adjuvant Chemotherapy Using the FOLFOX Regimen in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 8. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [iro.uiowa.edu]
- 14. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: NSABP C-08 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase III study that investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer.
Introduction
The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to a modified FOLFOX6 (mFOLFOX6) chemotherapy regimen could improve outcomes for patients with resected stage II or III colon cancer.[1] The primary goal was to assess the impact on disease-free survival (DFS).[1][2][3]
Clinical Trial Design
The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between September 2004 and October 2006.[4][5][6] Patients were stratified by the number of positive lymph nodes and the participating institution.[1][7] The randomization was performed centrally using a biased-coin minimization algorithm.[1][7]
Patient Population
The study enrolled patients with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672 patients were included in the final analysis.[1][2]
Table 1: Patient Inclusion and Exclusion Criteria [1][8]
| Criteria | Description |
| Inclusion Criteria | |
| Age | ≥ 18 years |
| Histology | Histologically confirmed adenocarcinoma of the colon |
| Stage | Stage II (T3-4, N0, M0) or Stage III (any T, N1-2, M0) |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 |
| Surgery | Surgical removal of the primary tumor within 21 to 50 days before randomization |
| Exclusion Criteria | |
| Prior Treatment | Prior chemotherapy or radiation therapy for colon cancer |
| Cardiovascular History | History of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or arterial thrombotic episode within 12 months |
| Cardiac Conditions | New York Heart Association Class III or IV cardiac disease, unstable angina within 12 months, or symptomatic arrhythmia |
| Other | Other non-malignant systemic diseases that would preclude study therapy |
Treatment Arms
Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]
-
Control Arm: Received mFOLFOX6 chemotherapy alone.
-
Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.
Table 2: Treatment Regimens [1][5]
| Treatment Arm | Regimen Details | Duration |
| Control Arm | mFOLFOX6: - Oxaliplatin: 85 mg/m² IV on day 1- Leucovorin: 400 mg/m² IV on day 1- Fluorouracil (5-FU): 400 mg/m² IV bolus on day 1, followed by 2,400 mg/m² IV infusion over 46 hoursRepeated every 2 weeks for 12 cycles | 6 months |
| Experimental Arm | mFOLFOX6 + Bevacizumab: - Same mFOLFOX6 regimen as the control arm- Bevacizumab: 5 mg/kg IV on day 1mFOLFOX6 repeated every 2 weeks for 12 cycles; Bevacizumab repeated every 2 weeks for 26 doses | 12 months (for Bevacizumab) |
Endpoints
The primary and secondary endpoints of the study were:
-
Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[1][2][3]
-
Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]
Experimental Protocols
Chemotherapy and Bevacizumab Administration
The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]
Toxicity Assessment
Patient toxicity was monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with ongoing monitoring for delayed adverse effects.[4]
Key Findings
The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS.[1][2]
Table 3: Summary of Efficacy Results [1][2]
| Endpoint | Control Arm (mFOLFOX6) | Experimental Arm (mFOLFOX6 + Bevacizumab) | Hazard Ratio (95% CI) | P-value |
| 3-Year DFS | 75.5% | 77.4% | 0.89 (0.76 - 1.04) | 0.15 |
| 5-Year OS | 80.7% | 82.5% | 0.95 (0.79 - 1.13) | 0.56 |
| 3-Year DFS (Stage II) | 84.7% | 87.4% | 0.82 (0.54 - 1.25) | 0.35 |
| 3-Year DFS (Stage III) | 72.4% | 74.2% | 0.90 (0.76 - 1.08) | 0.25 |
While the overall DFS was not significantly improved, an exploratory analysis suggested a transient benefit in DFS during the one-year period of bevacizumab administration.[2][5] However, this effect diminished after treatment completion.[1][9]
The safety analysis showed that the addition of bevacizumab was well-tolerated, with no significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage, or thrombotic events.[4] However, there was a higher incidence of grade 3 or higher hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[4][10]
Visualizations
NSABP C-08 Trial Workflow
Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.
Bevacizumab Mechanism of Action
Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by bevacizumab.
Conclusion
The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the addition of bevacizumab to standard chemotherapy for this patient population, as it did not significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact on clinical practice and has guided future research in the field of adjuvant therapy for colon cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 4. Initial safety report of NSABP C-08: A randomized phase III study of modified FOLFOX6 with or without bevacizumab for the adjuvant treatment of patients with stage II or III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
Application Notes and Protocols: Descartes-08 Manufacturing and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descartes-08 is an investigational, autologous, mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy targeting B-cell maturation antigen (BCMA).[1][2] Developed by Cartesian Therapeutics, this innovative approach to CAR-T therapy is designed for the treatment of autoimmune diseases such as Myasthenia Gravis (MG).[1][3] A key feature of Descartes-08 is the use of messenger RNA (mRNA) to transiently express the anti-BCMA CAR, which avoids genomic integration and the need for preconditioning chemotherapy.[4][5] This characteristic, combined with a favorable safety profile, allows for outpatient administration.[2][5] The manufacturing process is conducted at Cartesian's own state-of-the-art cGMP facility.[6]
These application notes provide a detailed overview of the putative manufacturing process and quality control assays for Descartes-08, based on established principles of mRNA CAR-T cell production.
Principle of Descartes-08 Therapy
Descartes-08 leverages the patient's own T-cells, which are collected and engineered ex vivo to express a CAR that recognizes BCMA.[1] BCMA is a protein found on the surface of plasma cells and plasmablasts, which are implicated in the production of autoantibodies in many autoimmune diseases.[7] By targeting BCMA, Descartes-08 aims to deplete these antibody-producing cells. The use of mRNA for CAR expression results in a transient effect, with the CAR expression lasting for a limited time, which may contribute to its safety profile.[4]
Manufacturing Process Overview
The manufacturing of Descartes-08 is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell therapy product ready for infusion. The entire process is performed under stringent cGMP conditions to ensure product safety, purity, and potency.
Experimental Protocol: Descartes-08 Manufacturing
1. Leukapheresis and T-Cell Isolation:
-
Objective: To collect peripheral blood mononuclear cells (PBMCs) from the patient and isolate the T-cell fraction.
-
Procedure:
-
Patient undergoes a standard leukapheresis procedure to collect a sufficient volume of PBMCs.
-
The leukapheresis product is transported to the cGMP manufacturing facility.
-
T-cells are isolated from the PBMC population using immunomagnetic selection (e.g., using anti-CD4 and anti-CD8 antibodies conjugated to magnetic beads). This can be performed using a closed, automated system to minimize contamination.
-
2. T-Cell Activation:
-
Objective: To stimulate the T-cells to proliferate and become receptive to mRNA transfection.
-
Procedure:
-
Isolated T-cells are cultured in a serum-free T-cell expansion medium.
-
The T-cells are activated using anti-CD3 and anti-CD28 antibody-coated beads or a soluble antibody complex.
-
Activation is typically carried out for 24-48 hours.
-
3. mRNA CAR Engineering (Electroporation):
-
Objective: To introduce the anti-BCMA CAR-encoding mRNA into the activated T-cells.
-
Procedure:
-
A sterile, single-use electroporation cuvette is prepared with the activated T-cells and the in vitro transcribed anti-BCMA CAR mRNA.
-
Electroporation is performed using a validated instrument with optimized parameters (voltage, pulse width, number of pulses) to ensure high transfection efficiency and cell viability.
-
Immediately following electroporation, the cells are transferred to a culture vessel with fresh expansion medium.
-
4. Ex Vivo Expansion:
-
Objective: To expand the population of engineered CAR-T cells to achieve the target therapeutic dose.
-
Procedure:
-
The mRNA-transfected T-cells are cultured in a bioreactor in a specialized T-cell expansion medium supplemented with cytokines such as IL-2, IL-7, and/or IL-15.
-
Cell density, viability, and expansion are monitored regularly. The culture is maintained for a period sufficient to reach the desired cell number, typically ranging from 7 to 14 days.
-
5. Harvest and Formulation:
-
Objective: To harvest the expanded CAR-T cells and formulate them in a cryopreservation solution.
-
Procedure:
-
The expanded Descartes-08 cells are harvested from the bioreactor.
-
The cells are washed to remove residual culture medium and cytokines.
-
The final cell product is formulated in a cryoprotectant medium (e.g., containing human serum albumin and dimethyl sulfoxide (B87167) - DMSO).
-
6. Cryopreservation and Storage:
-
Objective: To cryopreserve the final product for storage and shipment.
-
Procedure:
-
The formulated Descartes-08 product is aliquoted into cryopreservation bags.
-
The bags are subjected to a controlled-rate freezing process.
-
The cryopreserved product is stored in the vapor phase of liquid nitrogen (-150°C or below) until shipment to the clinical site.
-
Quality Control
A comprehensive quality control (QC) program is essential to ensure the safety, purity, identity, and potency of each batch of Descartes-08.[8] Testing is performed on the starting materials, at various in-process stages, and on the final product.[9]
Table 1: Quality Control Assays for Descartes-08
| Parameter | Assay | Specification (Illustrative) | Purpose |
| Identity | Flow Cytometry | ≥ 80% CD3+ T-cells | To confirm the product consists primarily of T-cells. |
| Flow Cytometry | Presence of CAR expression on the cell surface | To confirm the identity of the engineered CAR-T cells. | |
| Purity | Flow Cytometry | ≤ 5% B-cells (CD19+), ≤ 1% Monocytes (CD14+) | To ensure the absence of contaminating cell populations. |
| Gram Stain & Endotoxin | Negative | To ensure the absence of microbial contamination. | |
| Mycoplasma Testing | Negative | To ensure the absence of mycoplasma contamination. | |
| Potency | Cytotoxicity Assay | ≥ 20% specific lysis of BCMA-expressing target cells | To measure the ability of the CAR-T cells to kill target cells. |
| Cytokine Release Assay (e.g., IFN-γ ELISA) | Reportable value | To assess the functional response of CAR-T cells upon antigen recognition. | |
| Viability & Cell Count | Automated Cell Counter (e.g., Trypan Blue exclusion) | ≥ 80% viability | To ensure a sufficient number of live cells for the therapeutic dose. |
| Reportable total viable cell count | To determine the final product dose. | ||
| Safety | Sterility Testing (e.g., BacT/ALERT) | No growth | To ensure the final product is sterile. |
Signaling Pathways and Workflows
BCMA Signaling in Target Cells
B-cell maturation antigen (BCMA) is a member of the tumor necrosis factor receptor superfamily. Its natural ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), play crucial roles in the survival and proliferation of plasma cells.[10] The binding of these ligands to BCMA activates several downstream signaling pathways, including NF-κB and AKT, which promote cell survival.[10]
Caption: Simplified BCMA signaling pathway in a target plasma cell.
Descartes-08 Manufacturing Workflow
The overall manufacturing process for Descartes-08 follows a logical progression from patient cell collection to the final engineered T-cell product.
Caption: High-level overview of the Descartes-08 manufacturing workflow.
Descartes-08 Mechanism of Action
Once infused into the patient, Descartes-08 CAR-T cells recognize and eliminate BCMA-expressing cells. This interaction triggers the activation of the CAR-T cell, leading to the destruction of the target cell.
Caption: Mechanism of action of Descartes-08 leading to target cell elimination.
Clinical Trial Data Summary
Clinical trials of Descartes-08 in patients with Myasthenia Gravis have demonstrated promising efficacy and a favorable safety profile.[3][10]
Table 2: Summary of Key Clinical Endpoints (Phase 2b Trial)
| Endpoint | Descartes-08 Group | Placebo Group | Significance |
| Primary Endpoint: ≥5-point improvement in MGC Score at Month 3 | 71% (10/14) | 25% (3/12) | p=0.018 |
| Average MG-ADL Reduction at Month 4 | 5.5 (±1.1) | Not Reported | - |
| Average MG-ADL Reduction at Month 12 | 4.8 (±1.4) | Not Reported | - |
| Minimum Symptom Expression (MSE) at Month 6 | 33% (4/12) | Not Reported | - |
MGC: Myasthenia Gravis Composite; MG-ADL: Myasthenia Gravis-Activities of Daily Living. Data from heavily pretreated, highly symptomatic patients.[10][11]
Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS) in the clinical trials.[3][5]
Conclusion
The manufacturing and quality control of Descartes-08 represent a sophisticated process designed to deliver a safe and effective mRNA-based CAR-T cell therapy. The use of transient mRNA technology distinguishes it from conventional DNA-based CAR-T therapies and may underpin its favorable safety profile. The detailed protocols and quality control measures outlined here, based on established methodologies, are critical for the consistent production of this promising therapeutic for autoimmune diseases.
References
- 1. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cgtlive.com [cgtlive.com]
- 4. Determinants of Response and Mechanisms of Resistance of CAR T-cell Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechhunter.com [biotechhunter.com]
- 6. Cartesian Therapeutics Establishes New Corporate [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. wearecellix.com [wearecellix.com]
- 10. CAR-T-Cell Therapy in Multiple Myeloma: B-Cell Maturation Antigen (BCMA) and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: CT-0508 Administration and Dosing in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-0508 is an investigational chimeric antigen receptor macrophage (CAR-M) therapy currently under evaluation in clinical trials for the treatment of HER2-overexpressing solid tumors.[1][2] This document provides a detailed overview of the administration and dosing schedule of CT-0508 as reported in the Phase 1 clinical trial (NCT04660929), along with synthesized protocols for key experimental procedures and visualizations of the therapeutic workflow and mechanism of action. CT-0508 is comprised of autologous monocyte-derived pro-inflammatory macrophages engineered to express an anti-HER2 CAR.[1][3] Preclinical studies have indicated that CT-0508 can induce targeted phagocytosis of cancer cells, modulate the tumor microenvironment (TME), and activate an adaptive anti-tumor immune response.[3][4]
I. CT-0508 Dosing and Administration in Clinical Trials
The Phase 1 clinical trial (NCT04660929) for CT-0508 has explored different dosing strategies, including both fractionated and single-dose infusions.[5][6] The trial is designed to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[7]
Table 1: CT-0508 Monotherapy Dosing Regimens[2][3][6][8]
| Dosing Group | Total Dose (up to) | Administration Schedule |
| Group 1 (Fractionated Dose) | 5 x 10⁹ cells | Intravenous infusion split over Day 1, Day 3, and Day 5 |
| - Day 1: up to 0.5 x 10⁹ cells | ||
| - Day 3: up to 1.5 x 10⁹ cells | ||
| - Day 5: up to 3.0 x 10⁹ cells | ||
| Group 2 (Bolus Dose) | 5 x 10⁹ cells | Single intravenous infusion on Day 1 |
Table 2: CT-0508 Intraperitoneal Administration Cohorts[3]
| Cohort | Administration Schedule |
| Cohort 1 | Intraperitoneal administration split over Day 1, Day 3, and Day 5 |
| - Day 1: up to 0.5 x 10⁹ cells | |
| - Day 3: up to 1.0 x 10⁹ cells | |
| - Day 5: up to 1.5 x 10⁹ cells | |
| Cohort 2 | Intraperitoneal administration split over Day 1, Day 3, and Day 5 |
| - Day 1: up to 1.5 x 10⁹ cells | |
| - Day 3: up to 2.0 x 10⁹ cells | |
| - Day 5: Any remaining cells | |
| Cohort 3 | Intraperitoneal administration split over Day 1 and Day 3 |
| - Day 1: up to 2.5 x 10⁹ cells | |
| - Day 3: up to 2.5 x 10⁹ cells | |
| Cohort 4 | Single intraperitoneal infusion on Day 1 of up to 5 x 10⁹ cells |
Table 3: CT-0508 in Combination with Pembrolizumab[3]
| Regimen Level | CT-0508 Dosing | Pembrolizumab Dosing |
| Regimen Level 1 | Split Dose: Day 1, 3, 5 | 200 mg on Day 8 |
| Regimen Level 2 | Split Dose: Day 1, 3, 5 | 200 mg on Day 1 |
| Regimen Level 3 | Full Dose: Day 1 | 200 mg on Day 1 |
II. Experimental Protocols
The following protocols are synthesized from publicly available information on the CT-0508 clinical trial and preclinical studies. These are intended for informational purposes and do not represent a complete, proprietary manufacturing protocol.
Protocol 1: CT-0508 Manufacturing Process
This protocol outlines the major steps in the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.
1. Patient Preparation and Monocyte Collection:
-
Patients are administered Filgrastim (G-CSF) to mobilize autologous monocytes into the peripheral blood.[1]
-
Monocytes are collected from the patient's peripheral blood via leukapheresis.[6]
2. Macrophage Differentiation and Transduction:
-
Collected CD14+ monocytes are purified from the apheresis product.
-
Monocytes are differentiated into macrophages ex vivo. This process includes promoting M1-like polarization to enhance pro-inflammatory and anti-tumor functions.[8]
-
Macrophages are transduced with a chimeric, replication-incompetent adenoviral vector, Ad5f35, which encodes the anti-HER2 chimeric antigen receptor.[5][8] The Ad5f35 vector is utilized for its high efficiency in transducing myeloid cells, which express high levels of the Ad35 receptor, CD46.
3. CT-0508 Formulation and Cryopreservation:
-
The engineered CAR-M (CT-0508) are harvested.
-
The final cell product is formulated for intravenous or intraperitoneal infusion and cryopreserved until administration.
-
Quality control testing is performed to ensure high viability, purity, and CAR expression of the final product.[8]
4. Administration:
-
CT-0508 is administered to the patient without a preparative lymphodepleting chemotherapy regimen.[1][5]
Protocol 2: Pharmacokinetic and Pharmacodynamic Assessments
This protocol describes the sample collection and analysis to evaluate the behavior and effects of CT-0508 in patients.
1. Sample Collection:
-
Blood Samples: Serial blood samples are collected at multiple time points to assess cellular kinetics, serum cytokine levels, and other biomarkers.[3]
-
Tumor Biopsies: One pre-treatment and two on-treatment tumor biopsies are collected to evaluate CT-0508 trafficking to the tumor, engagement with the target antigen, and remodeling of the tumor microenvironment.[3]
2. Sample Analysis:
-
Cellular Kinetics: The persistence and trafficking of CT-0508 in the peripheral blood are monitored.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines and chemokines are measured to assess the systemic immune response.
-
Tumor Microenvironment Analysis: Biopsy samples are analyzed to investigate:
-
Infiltration and activation of myeloid cells.
-
Infiltration, activation, and proliferation of T cells.
-
T-cell receptor (TCR) sequencing to identify the expansion of tumor-reactive T-cell clones, indicating the induction of an adaptive anti-tumor immune response.
-
III. Visualizations
Workflow and Signaling Pathways
Caption: Clinical trial workflow for CT-0508 therapy.
Caption: Mechanism of action of CT-0508 in the tumor microenvironment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. carismatx.com [carismatx.com]
- 4. cgtlive.com [cgtlive.com]
- 5. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the power of CAR-M therapy in solid tumors: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Patient Selection in NSABP C-08
Introduction
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy of adding bevacizumab to a standard adjuvant chemotherapy regimen (mFOLFOX6) for patients with stage II or III colon cancer. The careful selection of patients was critical to the integrity and outcomes of this study. These application notes provide a detailed protocol for the selection of patients, mirroring the criteria used in the NSABP C-08 trial, to guide researchers, scientists, and drug development professionals in designing similar studies or for retrospective analyses.
Patient Selection Protocol
The protocol for patient selection in the NSABP C-08 trial was based on a set of well-defined inclusion and exclusion criteria to ensure a homogenous patient population and to minimize risks associated with the investigational treatment.
Inclusion Criteria
To be eligible for enrollment in the NSABP C-08 trial, patients had to meet all of the following criteria:
-
Histological Confirmation: Patients must have had histologically confirmed adenocarcinoma of the colon.
-
Disease Stage: The disease must have been staged as either Stage II (T3, T4; N0; M0) or Stage III (any T; N1, N2; M0).
-
Surgical Resection: Patients must have undergone a potentially curative surgical resection of the primary colon tumor.
-
Performance Status: Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.[1]
-
Time to Randomization: Patients were to be randomized within 21 to 50 days after surgical removal of the primary tumor.[1]
Exclusion Criteria
Patients were excluded from the trial if they met any of the following criteria:
-
Prior Chemotherapy or Radiotherapy: No prior chemotherapy or radiotherapy for the current colon cancer diagnosis was permitted.
-
Metastatic Disease: Patients with evidence of metastatic disease (Stage IV) were excluded.
-
Inadequate Organ Function: Patients needed to have adequate hematologic, renal, and hepatic function.
-
Cardiovascular Disease: Significant cardiovascular comorbidities were grounds for exclusion. Specifically, patients with New York Heart Association Class III or IV cardiac disease, a history of myocardial infarction within the 12 months prior to study entry, unstable angina within the last 12 months, or symptomatic arrhythmia were not eligible.
-
Thromboembolic Events: A history of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or any arterial thrombotic episode within the 12 months preceding randomization was exclusionary.[1][2]
-
Uncontrolled Hypertension: Patients with uncontrolled hypertension were not eligible to participate.
-
Other Malignancies: A history of other malignancies, with certain exceptions, was an exclusion criterion.
-
Pregnancy or Lactation: Pregnant or lactating women were excluded from the trial.
Experimental Design and Treatment Arms
Patients who met the eligibility criteria were randomized in a 1:1 ratio to one of two treatment arms:
-
Arm 1 (Control): mFOLFOX6 chemotherapy alone. The mFOLFOX6 regimen consisted of oxaliplatin, leucovorin, and 5-fluorouracil (B62378) administered every two weeks for a total of 12 cycles.
-
Arm 2 (Investigational): mFOLFOX6 chemotherapy plus bevacizumab. Patients in this arm received the same mFOLFOX6 regimen as the control arm, with the addition of bevacizumab administered every two weeks.
Data Presentation: Patient Characteristics
The following tables summarize the baseline characteristics of the patient population enrolled in the NSABP C-08 trial. This data is essential for understanding the generalizability of the trial's findings.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | mFOLFOX6 (N=1338) | mFOLFOX6 + Bevacizumab (N=1335) | Total (N=2673) |
| Age (years) | |||
| <50 | 28% | 27% | 27.5% |
| 50-59 | 27% | 28% | 27.5% |
| 60-69 | 29% | 28% | 28.5% |
| ≥70 | 16% | 17% | 16.5% |
| Sex | |||
| Male | 51% | 51% | 51% |
| Female | 49% | 49% | 49% |
| Race | |||
| White | 90% | 90% | 90% |
| Black | 5% | 5% | 5% |
| Other | 5% | 5% | 5% |
| ECOG Performance Status | |||
| 0 | 73% | 72% | 72.5% |
| 1 | 27% | 28% | 27.5% |
Table 2: Disease Characteristics at Baseline
| Characteristic | mFOLFOX6 (N=1338) | mFOLFOX6 + Bevacizumab (N=1335) | Total (N=2673) |
| Disease Stage | |||
| Stage II | 25% | 25% | 25% |
| Stage III | 75% | 75% | 75% |
| Tumor Location | |||
| Right Colon | 38% | 39% | 38.5% |
| Left Colon | 55% | 54% | 54.5% |
| Both | 7% | 7% | 7% |
| Tumor Grade | |||
| Well Differentiated | 15% | 14% | 14.5% |
| Moderately Differentiated | 70% | 71% | 70.5% |
| Poorly Differentiated | 15% | 15% | 15% |
Visualizations
Patient Selection Workflow
The following diagram illustrates the logical workflow for selecting patients for a clinical trial based on the NSABP C-08 protocol.
Caption: Logical workflow for patient selection in the NSABP C-08 trial.
References
Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descartes-08 is an investigational, first-in-class autologous CD8+ T-cell product engineered to transiently express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA) via mRNA transfection.[1] This non-viral approach is designed for a predictable and controllable pharmacokinetic profile, aiming to enhance the safety profile compared to conventional viral vector-based CAR-T therapies.[1][2] The transient expression of the anti-BCMA CAR, lasting for approximately one week, mitigates the risk of uncontrolled T-cell proliferation and long-term toxicity.[1] Descartes-08 is intended for outpatient administration and, in some contexts, does not require preconditioning chemotherapy.[2][3] While extensive clinical data has been generated in the context of autoimmune diseases, this document focuses on the application of Descartes-08 in relapsed/refractory multiple myeloma, drawing upon available preclinical and clinical data.
Mechanism of Action
Descartes-08 leverages the specificity of a CAR to target and eliminate cells expressing BCMA, a protein highly expressed on malignant plasma cells in multiple myeloma. The core of the technology lies in the transient modification of a purified population of the patient's own CD8+ T-cells with an anti-BCMA CAR mRNA.[1] CD8+ T-cells are the primary effector cells responsible for direct target cell lysis.[1] Upon infusion, the engineered T-cells recognize and bind to BCMA on myeloma cells, leading to T-cell activation and subsequent elimination of the target cells through cytotoxic mechanisms. The use of mRNA for transfection ensures that the anti-BCMA CAR is expressed for a limited duration, which is designed to reduce the risk of long-term side effects associated with persistent CAR-T cell activity.[1]
Signaling Pathway
References
- 1. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartesian Therapeutics’ Descartes-08 Observed to Provide Deep and Sustained Benefits Through Month 12 After a Single Course of Therapy in Phase 2b Myasthenia Gravis Trial - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 3. biospace.com [biospace.com]
NSABP C-08 Clinical Trial: A Deep Dive into the Statistical Analysis Plan and Endpoints
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy and safety of adding bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), for patients with stage II or III colon cancer.[1][2] This document provides a detailed overview of the statistical analysis plan and the primary and secondary endpoints of the NSABP C-08 study, presenting key data in a structured format and outlining the experimental protocols.
Study Design and Endpoints
Study Objectives
The primary objective of the NSABP C-08 trial was to determine if the addition of bevacizumab to mFOLFOX6 chemotherapy prolonged disease-free survival (DFS) compared to mFOLFOX6 alone in patients with resected stage II or III carcinoma of the colon.[3] The secondary objective was to compare the overall survival (OS) between the two treatment arms.[3]
Endpoints
The study's endpoints were defined as follows:
-
Primary Endpoint: Disease-Free Survival (DFS) was defined as the time from randomization to the earliest occurrence of any of the following events: colon cancer recurrence, development of a second primary cancer of any type, or death from any cause.[1]
-
Secondary Endpoint: Overall Survival (OS) was defined as the time from randomization to death from any cause.[4]
Statistical Analysis Plan
The NSABP C-08 trial was designed as a prospective, randomized, open-label study.[1] Patients were stratified by the number of positive lymph nodes and the institution before being randomly assigned in a 1:1 ratio to one of the two treatment arms.[1]
The study was designed to have 90% power to detect a 23.4% reduction in the hazard of DFS events.[1][4] The analysis was planned to occur after the observation of 592 DFS events, which was anticipated to be at a median follow-up of approximately three years.[1][4]
Time-to-event endpoints like DFS and OS were analyzed using the Kaplan-Meier method to generate survival curves, and the log-rank test, stratified by nodal status, was used to compare the two arms.[4] Hazard ratios (HR) were calculated using Cox proportional-hazards models.[4] All p-values were two-sided.[4] The protocol included prospectively mandated interim analyses of DFS.[1]
Experimental Protocols
Patient Population
Eligible patients were those with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgical resection.[5] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]
Treatment Regimens
Patients were randomly assigned to one of two treatment arms:
-
Control Arm (mFOLFOX6 alone): Patients received mFOLFOX6 every two weeks for a total of 12 cycles (24 weeks).[6][7]
-
Experimental Arm (mFOLFOX6 + Bevacizumab): Patients received the same mFOLFOX6 regimen as the control arm for 12 cycles, with the addition of bevacizumab.[6][7]
The experimental workflow is depicted in the following diagram:
Results
Patient Demographics
A total of 2,710 patients were randomized, with 2,672 included in the final analysis.[2] The demographic and clinical characteristics were well balanced between the two treatment arms.
Efficacy Outcomes
The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS or the secondary endpoint of OS.
Table 1: Disease-Free Survival (DFS) Results
| Endpoint | mFOLFOX6 + Bevacizumab | mFOLFOX6 Alone | Hazard Ratio (95% CI) | p-value |
| 3-Year DFS Rate | 77.4%[2][8] | 75.5%[2][8] | 0.89 (0.76 - 1.04)[2][9] | 0.15[2][9] |
| 3-Year DFS Rate (Stage II) | 87.4%[2][8] | 84.7%[2][8] | - | - |
| 3-Year DFS Rate (Stage III) | 74.2%[2][8] | 72.4%[2][8] | - | - |
Table 2: Overall Survival (OS) Results (5-Year Follow-up)
| Endpoint | mFOLFOX6 + Bevacizumab | mFOLFOX6 Alone | Hazard Ratio (95% CI) | p-value |
| 5-Year OS Rate | 82.5%[4] | 80.7%[4] | 0.95 (0.79 - 1.13)[4] | 0.56[4] |
An exploratory analysis revealed a time-dependent effect on DFS, with a significant benefit for bevacizumab during the treatment period that diminished after treatment cessation.[2]
Conclusion
The NSABP C-08 trial concluded that the addition of one year of bevacizumab to six months of adjuvant mFOLFOX6 chemotherapy did not significantly improve disease-free survival or overall survival in patients with stage II or III colon cancer.[2][4] While a transient effect on DFS was observed during bevacizumab administration, this did not translate into a long-term benefit.[2]
Signaling Pathway
Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). The diagram below illustrates the simplified mechanism of action.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 4. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Initial safety report of NSABP C-08: A randomized phase III study of modified FOLFOX6 with or without bevacizumab for the adjuvant treatment of patients with stage II or III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Potency Testing of Descartes-08
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descartes-08 is an autologous mRNA-based chimeric antigen receptor T-cell (CAR-T) therapy targeting the B-cell maturation antigen (BCMA).[1][2][3] Unlike conventional DNA-based CAR-T therapies, Descartes-08 is designed for transient expression of the CAR, potentially offering a better safety profile with controllable pharmacokinetics and is intended for outpatient administration without the need for preconditioning chemotherapy.[2][3][4][5] Assessing the in vivo potency of such a therapeutic is critical for its preclinical development and for establishing quality control metrics.
These application notes provide a detailed overview of the methodologies and protocols for evaluating the in vivo potency of anti-BCMA CAR-T cells, using models applicable to Descartes-08. The focus is on xenograft models of multiple myeloma, a primary indication for BCMA-targeted therapies.[6][7][8]
Key Concepts in In Vivo Potency Testing
In vivo potency assays for CAR-T cells are designed to measure their biological activity and therapeutic effect in a living organism.[9] For anti-BCMA CAR-T cells like Descartes-08, the primary measures of potency are the ability to control tumor growth and improve survival in animal models engrafted with human multiple myeloma cells.[10] Immunodeficient mouse models, such as NOD-scid gamma (NSG) mice, are essential as they permit the engraftment of human tumor cells (xenografts) without rejection.[7][11]
I. Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical in vivo studies of anti-BCMA CAR-T cells, demonstrating the typical endpoints used to evaluate potency. While specific preclinical data for Descartes-08's anti-tumor activity is not publicly detailed, the data presented here from a study on a second-generation anti-BCMA CAR with a 4-1BB costimulatory domain (H8BB) serves as a relevant example.[12]
Table 1: In Vivo Tumor Volume Reduction in NCI-H929 Xenograft Model
| Treatment Group | Day 5 Post-Inoculation (mm³) | Day 20 Post-Inoculation (mm³) | Day 41 Post-Inoculation (mm³) |
| No Treatment | ~50 | ~500 | >1500 (euthanized) |
| Control T-cells | ~50 | ~600 | >1500 (euthanized) |
| H8BB CAR-T | ~50 | ~100 | <50 (complete regression) |
Data adapted from a study evaluating a BCMA-CAR with a 4-1BB costimulatory domain in an NCI-H929 xenograft model.[12]
Table 2: Overall Survival in NCI-H929 Xenograft Model
| Treatment Group | Median Survival (Days) | Survival Percentage at Day 60 |
| No Treatment | ~25 | 0% |
| Control T-cells | ~28 | 0% |
| H8BB CAR-T | Not Reached | 100% |
Data adapted from a study evaluating a BCMA-CAR with a 4-1BB costimulatory domain. Survival benefit was statistically significant (P<0.0001).[12]
II. Signaling Pathway and Experimental Workflow
BCMA CAR-T Cell Activation Signaling Pathway
The binding of the CAR to BCMA on a target cell initiates a signaling cascade that leads to T-cell activation, cytokine release, and tumor cell lysis. The diagram below illustrates the key components of a second-generation CAR, similar in principle to constructs targeting BCMA, which typically include a CD3ζ chain for T-cell activation and a costimulatory domain like 4-1BB to enhance T-cell persistence and proliferation.[6][13]
Experimental Workflow for In Vivo Potency Assay
The following diagram outlines the typical workflow for assessing the potency of anti-BCMA CAR-T cells in a multiple myeloma xenograft model.
III. Experimental Protocols
Protocol 1: Establishment of Multiple Myeloma Xenograft Model
This protocol describes the establishment of a disseminated multiple myeloma model in immunodeficient mice using a luciferase-expressing cell line, which is essential for non-invasive monitoring of tumor burden.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, OPM-2, or NCI-H929) transduced to express firefly luciferase (Luc+).[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Immunodeficient mice (e.g., female NSG, 6-8 weeks old).
-
Trypan blue solution.
-
Hemocytometer or automated cell counter.
Procedure:
-
Cell Culture: Culture the Luc+ multiple myeloma cell line under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Harvest cells and perform a cell count using trypan blue exclusion to determine viability. Viability should be >95%.
-
Centrifuge the cells and resuspend the pellet in sterile PBS to a final concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Warm mice under a heat lamp to dilate tail veins.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) intravenously (i.v.) into the tail vein of each NSG mouse.
-
-
Engraftment Monitoring:
-
Beginning 7-10 days post-injection, monitor tumor engraftment weekly using an in vivo imaging system (IVIS).
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection and image mice 10-15 minutes later.
-
Tumor burden is quantified as total flux (photons/sec).
-
Proceed to the treatment phase when the mean total flux reaches a predetermined level (e.g., 10⁷-10⁸ photons/sec).[7]
-
Protocol 2: In Vivo Potency and Efficacy Assessment
This protocol details the administration of CAR-T cells and subsequent monitoring to assess anti-tumor potency.
Materials:
-
Tumor-bearing mice from Protocol 1.
-
Descartes-08 (or other anti-BCMA CAR-T cells) and control cells (non-transduced T-cells or mock-transfected T-cells).
-
Sterile PBS.
-
In vivo imaging system (IVIS).
-
D-luciferin.
Procedure:
-
Randomization: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle Control, Control T-cells, Descartes-08).
-
CAR-T Cell Preparation: Thaw and prepare Descartes-08 and control T-cells according to the manufacturing protocol. Resuspend cells in sterile PBS at the desired concentration for injection.
-
CAR-T Cell Administration:
-
Administer a single intravenous (i.v.) injection of CAR-T cells (e.g., 1.5 x 10⁶ CAR+ cells in a 100-200 µL volume) via the tail vein. The cell dose may need to be optimized based on the specific CAR-T product and tumor model.
-
-
Monitoring Tumor Burden:
-
Perform bioluminescence imaging (BLI) weekly as described in Protocol 1, Step 4.
-
Record the total flux for each mouse at each time point. Plot the mean total flux ± SEM for each treatment group over time to generate tumor growth curves.
-
-
Monitoring Survival:
-
Monitor mice daily for clinical signs of distress, tumor-related morbidity (e.g., hind-limb paralysis), or weight loss exceeding 20% of baseline.
-
Euthanize mice that meet predefined endpoint criteria.
-
Record the date of death or euthanasia for each mouse and generate a Kaplan-Meier survival curve. Analyze for statistical significance using a log-rank test.
-
-
Monitoring CAR-T Cell Persistence (Optional):
-
Collect peripheral blood samples at various time points post-infusion.
-
Isolate genomic DNA from blood samples.
-
Quantify the number of CAR-T cells using droplet digital PCR (ddPCR) or quantitative PCR (qPCR) by detecting the CAR transgene. This provides data on the expansion and persistence of the CAR-T cells in vivo.
-
Conclusion
The in vivo potency of Descartes-08 can be rigorously evaluated using disseminated multiple myeloma xenograft models in immunodeficient mice. The key readouts of anti-tumor efficacy are significant inhibition of tumor growth, as measured by bioluminescence imaging, and a substantial increase in overall survival. These preclinical models are indispensable for determining the therapeutic potential of novel CAR-T cell products and for providing the necessary data to support clinical development.
References
- 1. 4-1BB Signaling Boosts the Anti-Tumor Activity of CD28-Incorporated 2nd Generation Chimeric Antigen Receptor-Modified T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR-T Cell Performance: How to Improve Their Persistence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]
- 4. mdpi.com [mdpi.com]
- 5. A Distinct Transcriptional Program in Human CAR T Cells Bearing the 4-1BB Signaling Domain Revealed by scRNA-Seq [dspace.mit.edu]
- 6. Frontiers | 4-1BB Signaling Boosts the Anti-Tumor Activity of CD28-Incorporated 2nd Generation Chimeric Antigen Receptor-Modified T Cells [frontiersin.org]
- 7. Frontiers | Analysis of causes for poor persistence of CAR-T cell therapy in vivo [frontiersin.org]
- 8. TSCM-predominant allogeneic anti-BCMA CAR-T therapy for relapsed/refractory multiple myeloma: preclinical characterization and interim results from a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-1BB costimulation promotes CAR T cell survival through noncanonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation and structural optimization of anti-BCMA CAR to target multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arcellx.com [arcellx.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocol for CT-0508, a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy for HER2 overexpressing solid tumors. The information is compiled from publicly available clinical trial data and publications.
Introduction
CT-0508 is an investigational cell therapy product composed of autologous monocyte-derived macrophages engineered to express an anti-HER2 chimeric antigen receptor (CAR).[1] This therapy is being evaluated in a Phase 1, first-in-human clinical trial (NCT04660929) for the treatment of patients with recurrent or metastatic solid tumors that overexpress HER2.[2][3] Preclinical studies have demonstrated that CT-0508 can induce targeted phagocytosis of cancer cells, remodel the tumor microenvironment (TME), and activate an anti-tumor T-cell response.[4]
Mechanism of Action
CT-0508 utilizes the innate phagocytic capabilities of macrophages and redirects them specifically against HER2-expressing tumor cells. The proposed mechanism of action involves several key steps:
-
Target Recognition and Phagocytosis: The anti-HER2 CAR on the surface of the macrophages binds to the HER2 protein on tumor cells, triggering phagocytosis and subsequent destruction of the cancer cells.[4]
-
Antigen Presentation and T-Cell Activation: Following phagocytosis, the CAR-M processes and presents tumor-associated antigens to T-cells, leading to the activation and expansion of tumor-reactive T-cells.[4] This can result in "epitope spreading," where the immune system learns to recognize and attack other tumor antigens, not just HER2.
-
Tumor Microenvironment Remodeling: CT-0508 cells are designed to adopt a pro-inflammatory M1 phenotype, which can help to overcome the immunosuppressive nature of the solid tumor microenvironment.[1] This includes the secretion of pro-inflammatory cytokines and chemokines that attract other immune cells to the tumor site.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the CT-0508 Phase 1 clinical trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients (Group 1 + 2) | 14 |
| Median Age (years) | 58 (range, 45-81) |
| Sex (Female) | 71.4% |
| ECOG Performance Status 0 | 64.3% |
| HER2 Overexpression (IHC 3+) | 64.3% |
| Microsatellite Stable/Instability-Low | 92.9% |
| Low Tumor Mutational Burden | 78.6% |
| Prior Radiotherapy | 64.3% |
Table 2: Treatment Regimen
| Cohort/Group | Dosing Schedule | Total Cells Administered |
| Group 1 | Fractionated dose on Day 1, 3, and 5 | Up to 5 x 10⁹ total cells |
| Group 2 | Single bolus dose on Day 1 | Up to 5 x 10⁹ total cells |
| Cohort 3 | Day 1 and Day 3 | Up to 2.5 billion cells on each day |
| Cohort 4 | Single dose on Day 1 | Up to 5 billion cells |
| 89[Zr] Radiolabeled Group | Single IV dose on Day 1 | Up to 500 million 89[Zr] radiolabeled CT-0508 and up to 4.5 billion non-radiolabeled CT-0508 |
Table 3: Preliminary Efficacy Results
| Outcome | Result |
| Best Overall Response | Stable Disease in 28.6% of patients (4 out of 14) |
| HER2 3+ Patients with Stable Disease | 44% (4 out of 9) |
| HER2 2+ Patients with Stable Disease | 0% (0 out of 5) |
Table 4: Treatment-Related Adverse Events (Most Common)
| Adverse Event | Grade | Frequency |
| Cytokine Release Syndrome (CRS) | Grade 1-2 | Occurred in 9 patients |
| Infusion-Related Reactions | Grade 1-2 | N/A |
| Decreased Lymphocyte Count | Grade 1-2 | N/A |
Note: No dose-limiting toxicities, Grade ≥3 CRS, or immune effector cell-associated neurotoxicity syndrome (ICANS) were observed.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the CT-0508 clinical trial protocol.
CT-0508 Manufacturing Protocol
This protocol outlines the general steps for the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.
-
Monocyte Collection:
-
Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
-
Monocytes are isolated from the apheresis product.[7]
-
-
Macrophage Differentiation:
-
Isolated monocytes are cultured ex vivo under specific conditions to differentiate into macrophages.[7]
-
-
CAR Transduction:
-
Differentiated macrophages are transduced with a chimeric adenoviral vector (Ad5f35) encoding the anti-HER2 chimeric antigen receptor.[1]
-
-
Harvesting and Formulation:
-
The engineered CAR-macrophages (CT-0508) are harvested.
-
The final product is formulated for intravenous administration.
-
-
Quality Control:
-
The final CT-0508 product is assessed for viability, purity, and CAR expression before release.[8]
-
Correlative Studies Protocols
Serial blood samples and tumor biopsies are collected before and after CT-0508 infusion to assess the mechanism of action and identify potential biomarkers.[7]
-
Pharmacokinetics:
-
The presence and persistence of CT-0508 in peripheral blood and the tumor microenvironment are monitored.[7]
-
-
Immunophenotyping:
-
Changes in immune cell populations in the blood and tumor are analyzed using techniques such as flow cytometry.
-
-
T-Cell Receptor (TCR) Sequencing:
-
TCR sequencing is performed on T-cells from the blood and tumor to assess for clonal expansion of tumor-reactive T-cells.[7]
-
-
Single-Cell RNA Sequencing (scRNA-seq):
-
scRNA-seq is used to analyze the gene expression profiles of individual cells within the tumor microenvironment to understand the impact of CT-0508 on various cell types.
-
-
Cytokine Analysis:
-
Levels of various cytokines and chemokines in the blood are measured to assess the systemic immune response to CT-0508 infusion.
-
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by HER2 in cancer cells, leading to cell proliferation, survival, and invasion.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. carismatx.com [carismatx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Carisma Therapeutics Presents Data from Phase I Clinical Trial of CT-0508, A HER2 Targeted CAR-Macrophage [prnewswire.com]
Application Notes and Protocols for Bevacizumab in NSABP C-08
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocol for bevacizumab as utilized in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial. This trial investigated the efficacy of adding bevacizumab to the mFOLFOX6 chemotherapy regimen for the adjuvant treatment of stage II and III colon cancer.
Quantitative Data Summary
The NSABP C-08 trial was a large, randomized, open-label phase III study. Below is a summary of the key quantitative data from the trial.
Table 1: Patient Demographics and Disease Characteristics
| Characteristic | mFOLFOX6 + Bevacizumab (N=1334) | mFOLFOX6 Alone (N=1338) | Total (N=2672) |
| Median Age (Years) | 58 | 58 | 58 |
| Sex (Female) | 50.2% | 50.2% | 50.2% |
| Race (White) | 87.0% | 87.6% | 87.3% |
| ECOG Performance Status 0 | 71.5% | 71.5% | 71.5% |
| Tumor Stage | |||
| Stage II | 25.0% | 24.8% | 24.9% |
| Stage III | 75.0% | 75.2% | 75.1% |
| Nodal Stage | |||
| N0 | 25.0% | 24.8% | 24.9% |
| N1 (1-3 positive nodes) | 45.5% | 45.7% | 45.6% |
| N2 (≥4 positive nodes) | 29.5% | 29.5% | 29.5% |
Table 2: Treatment Regimens[1][2]
| Treatment Arm | Regimen Component | Dosage | Administration Schedule | Duration |
| Experimental Arm | Bevacizumab | 5 mg/kg | Intravenous (IV) infusion every 2 weeks | 52 weeks (26 cycles) |
| mFOLFOX6 | 26 weeks (12 cycles) | |||
| Oxaliplatin | 85 mg/m² | IV infusion on Day 1 of each cycle | ||
| Leucovorin | 400 mg/m² | IV infusion on Day 1 of each cycle | ||
| 5-Fluorouracil (5-FU) | 400 mg/m² bolus, then 2400 mg/m² continuous infusion | IV bolus on Day 1, then 46-hour continuous IV infusion | ||
| Control Arm | mFOLFOX6 | 26 weeks (12 cycles) | ||
| Oxaliplatin | 85 mg/m² | IV infusion on Day 1 of each cycle | ||
| Leucovorin | 400 mg/m² | IV infusion on Day 1 of each cycle | ||
| 5-Fluorouracil (5-FU) | 400 mg/m² bolus, then 2400 mg/m² continuous infusion | IV bolus on Day 1, then 46-hour continuous IV infusion |
Table 3: Efficacy Outcomes (3-Year Disease-Free Survival)[2][3][4]
| Patient Subgroup | mFOLFOX6 + Bevacizumab | mFOLFOX6 Alone | Hazard Ratio (95% CI) | P-value |
| Overall Population | 77.4% | 75.5% | 0.89 (0.76 - 1.04) | 0.15 |
| Stage II Disease | 87.4% | 84.7% | 0.82 (0.54 - 1.25) | 0.35 |
| Stage III Disease | 74.2% | 72.4% | 0.90 (0.76 - 1.08) | 0.25 |
Experimental Protocols
Patient Eligibility and Randomization
Patients with histologically confirmed stage II or III adenocarcinoma of the colon who had undergone curative-intent surgery were eligible.[1] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2][3] Patients were randomly assigned in a 1:1 ratio to receive either mFOLFOX6 with bevacizumab or mFOLFOX6 alone.[3]
Bevacizumab Administration Protocol
-
Dosage and Preparation : Bevacizumab was administered at a dose of 5 mg/kg. The calculated dose was diluted in 100 mL of 0.9% sodium chloride for intravenous infusion. Bevacizumab should not be mixed with glucose solutions.
-
Infusion Schedule :
-
Initial Dose : The first infusion was administered over 90 minutes.
-
Subsequent Doses : If the first infusion was well-tolerated, the second infusion could be administered over 60 minutes. If the 60-minute infusion was also well-tolerated, all subsequent infusions could be administered over 30 minutes.
-
-
Monitoring : Patients were monitored for infusion-related reactions. Blood pressure was monitored every 2-3 weeks, and urine was tested for proteinuria.
-
Dose Modifications : Dose adjustments for bevacizumab were not specified, but treatment was discontinued (B1498344) for severe adverse events such as gastrointestinal perforation, wound healing complications, and severe hemorrhage.
mFOLFOX6 Administration Protocol[1][2]
The mFOLFOX6 regimen was administered every 2 weeks for 12 cycles.
-
Day 1 :
-
Oxaliplatin 85 mg/m² was administered as a 2-hour intravenous infusion concurrently with Leucovorin.
-
Leucovorin 400 mg/m² was administered as a 2-hour intravenous infusion.
-
5-Fluorouracil (5-FU) 400 mg/m² was given as an intravenous bolus after the Leucovorin infusion.
-
A 46-hour continuous intravenous infusion of 5-FU 2400 mg/m² was initiated.
-
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway and Bevacizumab's Mechanism of Action
Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.
Caption: Bevacizumab blocks VEGF-A from binding to its receptor.
NSABP C-08 Experimental Workflow
The following diagram illustrates the logical flow of the NSABP C-08 clinical trial from patient enrollment to the analysis of the primary endpoint.
References
- 1. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 3. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events in the NSABP C-08 Trial
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events observed in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. The NSABP C-08 was a randomized Phase III study evaluating the addition of bevacizumab to modified FOLFOX6 (mFOLFOX6) chemotherapy for the adjuvant treatment of patients with stage II or III colon cancer.
Frequently Asked Questions (FAQs)
Q1: What were the most common Grade 3 or higher adverse events associated with the addition of bevacizumab in the NSABP C-08 trial?
A1: The addition of bevacizumab to mFOLFOX6 in the NSABP C-08 trial was associated with a statistically significant increase in the incidence of several Grade 3 or higher adverse events. These included hypertension, proteinuria, wound complications, and pain.[1][2][3]
Q2: Was there an increased risk of death or other severe complications with bevacizumab in this trial?
A2: No, the initial safety report of the NSABP C-08 trial found that the addition of bevacizumab to mFOLFOX6 did not result in a significant increase in gastrointestinal perforation, hemorrhage, arterial or venous thrombotic events, or death.[4] The overall rates of Grade 4 or 5 toxicities were similar between the two treatment arms.[4]
Q3: How should hypertension be monitored and managed in patients receiving a bevacizumab-containing regimen?
A3: Blood pressure should be monitored at baseline and regularly throughout treatment. For patients who develop hypertension, management strategies are based on the severity (grade) of the condition and may include the initiation or adjustment of antihypertensive medications. In cases of severe or persistent hypertension, holding or discontinuing bevacizumab may be necessary.
Q4: What is the recommended approach for managing proteinuria in patients on bevacizumab?
A4: Patients should be monitored for the development of proteinuria using urinalysis. The management of proteinuria is graded. For mild to moderate proteinuria, continued bevacizumab with close monitoring may be appropriate. In cases of severe (nephrotic range) proteinuria, bevacizumab should be discontinued.
Q5: What precautions should be taken regarding wound healing in patients scheduled to receive bevacizumab?
A5: Bevacizumab can impair wound healing. Therefore, it is recommended that bevacizumab not be initiated for at least 28 days following major surgery and until the surgical wound is fully healed.
Troubleshooting Guides
Management of Hypertension
Hypertension is a common adverse event associated with bevacizumab. The following guide, based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE v3.0) used in the NSABP C-08 trial, provides a structured approach to its management.
| Grade | Clinical Description (CTCAE v3.0) | Recommended Action |
| 1 | Asymptomatic, transient (<24 hrs) increase by >20 mmHg (diastolic) or to >150/100 if previously WNL | Monitor blood pressure regularly. Continue bevacizumab. |
| 2 | Recurrent or persistent (>24 hrs) or symptomatic increase by >20 mmHg (diastolic) or to >150/100 if previously WNL | Initiate or adjust antihypertensive medication. Continue bevacizumab with close monitoring. |
| 3 | Requiring more than one drug or more intensive therapy than previously | Hold bevacizumab. Optimize antihypertensive therapy. Resume bevacizumab when blood pressure is controlled. |
| 4 | Life-threatening consequences (e.g., hypertensive crisis) | Permanently discontinue bevacizumab. |
Management of Proteinuria
Proteinuria is another key adverse event to monitor in patients receiving bevacizumab.
| Grade | Clinical Description (CTCAE v3.0) | Recommended Action |
| 1 | 1+ or 0.15-1.0 g/24h | Continue bevacizumab. Monitor urinalysis with each cycle. |
| 2 | 2+ to 3+ or 1.0-3.5 g/24h | Continue bevacizumab with increased monitoring frequency. Consider consultation with a nephrologist. |
| 3 | 4+ or >3.5 g/24h | Hold bevacizumab. Perform a 24-hour urine protein collection. If >3.5 g/24h , consider discontinuation. |
| 4 | Nephrotic syndrome | Permanently discontinue bevacizumab. |
Quantitative Data on Adverse Events
The following tables summarize the incidence of key adverse events observed in the NSABP C-08 trial.
Table 1: Incidence of Grade 3 or Higher Adverse Events of Interest
| Adverse Event | mFOLFOX6 Alone (%) | mFOLFOX6 + Bevacizumab (%) |
| Hypertension | 1.8 | 12.0 |
| Proteinuria | 0.8 | 2.7 |
| Wound Complications | 0.3 | 1.7 |
| Pain | 6.3 | 11.1 |
Data from the initial safety report of the NSABP C-08 trial.[4]
Table 2: Overall Incidence of High-Grade Toxicities
| Toxicity Grade | mFOLFOX6 Alone (%) | mFOLFOX6 + Bevacizumab (%) |
| Grade 3 | 54.8 | 62.0 |
| Grade 4 | 14.2 | 14.1 |
| Grade 5 (Death) | 1.0 | 0.9 |
Data from the initial safety report of the NSABP C-08 trial.[4]
Experimental Protocols & Methodologies
The management of adverse events in the NSABP C-08 trial would have followed protocols based on the NCI CTCAE v3.0. While the specific internal standard operating procedures of the trial are not publicly available, the following represents a standard methodology for monitoring and managing bevacizumab-related toxicities in a clinical trial setting.
Protocol: Monitoring and Management of Hypertension
-
Baseline Assessment: Record the patient's blood pressure at baseline before initiating treatment.
-
Routine Monitoring: Measure blood pressure at each study visit.
-
Patient Education: Instruct patients on the symptoms of hypertension and the importance of regular blood pressure monitoring at home, if feasible.
-
Intervention:
-
For Grade 1 hypertension, continue treatment and monitoring.
-
For Grade 2 hypertension, initiate or adjust antihypertensive medication according to institutional guidelines.
-
For Grade 3 hypertension, hold bevacizumab administration. Initiate or intensify antihypertensive therapy. Re-initiate bevacizumab only when blood pressure is controlled to ≤ Grade 2.
-
For Grade 4 hypertension, permanently discontinue bevacizumab.
-
Protocol: Monitoring and Management of Proteinuria
-
Baseline Assessment: Perform a baseline urinalysis to assess for proteinuria.
-
Routine Monitoring: Conduct a dipstick urinalysis prior to each bevacizumab infusion.
-
Intervention:
-
If dipstick urinalysis is 1+, continue treatment.
-
If dipstick urinalysis is ≥2+, perform a 24-hour urine collection for protein.
-
If 24-hour urine protein is <2g, continue bevacizumab.
-
If 24-hour urine protein is ≥2g, hold bevacizumab. Re-initiate bevacizumab when 24-hour urine protein is <2g.
-
For nephrotic syndrome (Grade 4), permanently discontinue bevacizumab.
-
Visualizations
Caption: Management workflow for hypertension and proteinuria.
Caption: Mechanism of action of Bevacizumab.
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 2. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
Technical Support Center: Descartes-08 Therapy
Welcome to the Descartes-08 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to Descartes-08 therapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Descartes-08 and what is its mechanism of action?
Descartes-08 is an autologous mRNA-engineered chimeric antigen receptor T-cell (mRNA CAR-T) therapy.[1][2][3] It targets the B-cell maturation antigen (BCMA), a protein expressed on the surface of plasma cells and some mature B-cells.[1][4][5] The therapy involves collecting a patient's own T-cells, modifying them with mRNA to express a CAR that recognizes BCMA, and then infusing these engineered cells back into the patient.[6] Unlike DNA-based CAR-T therapies, Descartes-08 does not require preconditioning chemotherapy.[1][7] The mRNA-based engineering results in transient CAR expression, which is designed to provide a more controlled and potentially safer therapeutic effect.[2][8]
Q2: What are the theoretical advantages of an mRNA-based CAR-T therapy like Descartes-08?
The use of mRNA to engineer the T-cells in Descartes-08 offers several potential advantages over traditional DNA-based CAR-T therapies. Because the mRNA is transient and not integrated into the T-cell's genome, the CAR expression is temporary. This may lead to a better safety profile, with a reduced risk of long-term complications such as B-cell aplasia and neurotoxicity.[2] Additionally, the transient nature of CAR expression allows for repeat dosing to control the therapeutic effect. The manufacturing process for mRNA CAR-T cells can also be faster than for DNA-based therapies.
Q3: What are the potential mechanisms of resistance to BCMA-targeting CAR-T therapies like Descartes-08?
While specific resistance mechanisms to Descartes-08 have not been extensively reported in publicly available literature, potential mechanisms can be extrapolated from research on other BCMA-targeting CAR-T therapies. These can be broadly categorized into three areas:
-
Antigen Escape: This includes the complete loss or downregulation of BCMA expression on target cells, which prevents the CAR-T cells from recognizing and killing them.[9][10][11][12] Mechanisms for this can include genetic mutations in the BCMA gene or epigenetic modifications.[9][10][13] Shedding of BCMA from the cell surface, creating soluble BCMA (sBCMA), can also neutralize CAR-T cells before they reach their target.[13][14]
-
CAR T-Cell Dysfunction: The infused Descartes-08 cells may become exhausted or lose their ability to effectively kill target cells over time.[10] This can be due to persistent stimulation by target cells or an immunosuppressive tumor microenvironment.[10][13][15]
-
Immunosuppressive Microenvironment: Factors within the local tissue environment can inhibit the function of CAR-T cells. This can include the presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory cytokines.[10][13][15]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common experimental issues that may suggest resistance to Descartes-08 therapy.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or no target cell lysis in vitro after co-culture with Descartes-08 cells. | 1. Suboptimal Descartes-08 cell function: The CAR-T cells may have poor viability, low CAR expression, or are functionally exhausted. 2. Target cell antigen loss: The target cells may have low or no BCMA expression. 3. Incorrect Effector-to-Target (E:T) ratio: The ratio of CAR-T cells to target cells may not be optimal for effective killing. | 1. Assess Descartes-08 cell quality: Perform flow cytometry to check for viability (e.g., using a viability dye) and CAR expression (e.g., using an anti-CAR antibody or Protein L).[16][17] Conduct a cytokine release assay (e.g., ELISA or multiplex bead array for IFN-γ, TNF-α, IL-2) to assess functionality upon target cell engagement.[18][19] 2. Verify BCMA expression on target cells: Use flow cytometry with a validated anti-BCMA antibody to confirm high levels of surface BCMA on your target cell line.[11] 3. Optimize E:T ratio: Perform a titration experiment with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for your specific target cells.[20] |
| Initial response to Descartes-08 followed by relapse in an in vivo model. | 1. Antigen escape: Emergence of BCMA-negative or low-expressing target cells. 2. Poor CAR-T cell persistence: The Descartes-08 cells are not surviving or expanding sufficiently in vivo. 3. CAR-T cell exhaustion: The Descartes-08 cells that are present have become functionally exhausted. 4. Development of anti-CAR antibodies: The host immune system may be generating antibodies against the CAR, leading to its clearance. | 1. Analyze relapsed tumor cells: If possible, isolate target cells from the relapsed animal and analyze BCMA expression by flow cytometry or immunohistochemistry.[11] 2. Monitor Descartes-08 persistence: Track the presence of Descartes-08 cells in peripheral blood or tissues over time using flow cytometry or qPCR for the CAR transgene.[16][21][22] 3. Assess phenotype of persistent CAR-T cells: Isolate remaining Descartes-08 cells and analyze for expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) by flow cytometry.[10] 4. Screen for anti-CAR antibodies: Develop an ELISA or flow cytometry-based assay to detect antibodies in the serum that bind to the Descartes-08 CAR.[13][23] |
| High variability in efficacy between different batches of Descartes-08 cells. | 1. Inconsistent manufacturing process: Variations in T-cell activation, transduction, or expansion can lead to differences in the final product.[24][25][26] 2. Poor starting material: The quality of the initial T-cells from the donor can impact the final CAR-T cell product.[25] | 1. Standardize manufacturing protocol: Ensure all steps of the Descartes-08 manufacturing process are standardized and followed consistently.[20] Implement in-process quality control checks, such as monitoring T-cell phenotype and CAR expression at different stages. 2. Characterize starting T-cell population: Analyze the phenotype of the initial T-cell population (e.g., naive vs. memory T-cell subsets) as this can influence the persistence and efficacy of the final product.[27] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol details a standard chromium-51 (B80572) (⁵¹Cr) release assay to assess the cytotoxic potential of Descartes-08 cells.
Materials:
-
Descartes-08 cells (effector cells)
-
BCMA-positive target cells
-
BCMA-negative control cells
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
⁵¹Cr-sodium chromate (B82759)
-
Triton X-100
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 100 µL of the labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add Descartes-08 cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 instead of effector cells.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Protocol 2: CAR-T Cell Persistence Assay by Flow Cytometry
This protocol describes how to quantify the persistence of Descartes-08 cells in peripheral blood from an in vivo model.
Materials:
-
Peripheral blood sample
-
Red blood cell (RBC) lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled antibodies:
-
Flow cytometer
Methodology:
-
Sample Preparation:
-
Collect peripheral blood into tubes containing an anticoagulant.
-
Lyse red blood cells using RBC lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorescently labeled antibodies and the anti-CAR detection reagent.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable volume for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify human T-cells by gating on CD3-positive cells.
-
Within the CD3-positive population, identify Descartes-08 cells by gating on the CAR-positive cells.
-
Quantify the percentage and absolute number of Descartes-08 cells.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of action of Descartes-08 CAR-T cells.
Caption: Potential pathways leading to resistance to Descartes-08 therapy.
Caption: Troubleshooting workflow for investigating resistance to Descartes-08.
References
- 1. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 2. Cartesian Therapeutics Announces Positive Long-Term Follow-Up Data from Phase 2a Study of Lead mRNA Cell Therapy Candidate Descartes-08 in Patients with Myasthenia Gravis - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 3. Cartesian Therapeutics Reports Positive Phase 2b Results for Descartes-08 in Myasthenia Gravis and Previews Phase 3 Trial Design [synapse.patsnap.com]
- 4. B cell lineage reconstitution underlies CAR-T cell therapeutic efficacy in patients with refractory myasthenia gravis | EMBO Molecular Medicine [link.springer.com]
- 5. Research Progress on Targeting BCMA in Autoimmune Diseases-DIMA BIOTECH [dimabio.com]
- 6. myastheniagravisnews.com [myastheniagravisnews.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Safety and Efficacy of Autologous RNA Chimeric Antigen Receptor T-cell (rCAR-T) Therapy in Myasthenia Gravis: a prospective, multicenter, open-label, non-randomised phase 1b/2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to CAR-T cell therapy in multiple myeloma: latest updates from the 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to CAR-T cell therapy in multiple myeloma: latest updates from the 2024 ASH annual meeting | springermedizin.de [springermedizin.de]
- 11. ashpublications.org [ashpublications.org]
- 12. 10xgenomics.com [10xgenomics.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The Chimeric Antigen Receptor Detection Toolkit [frontiersin.org]
- 17. The Chimeric Antigen Receptor Detection Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Function and Phenotypic Assessment of CAR-T Cell Functions | Sartorius [sartorius.com]
- 19. Frontiers | Standardized in-vitro evaluation of CAR-T cells using acellular artificial target particles [frontiersin.org]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. labcorp.com [labcorp.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Manufacturing CAR T Cell Therapies: Challenges, Insights and Solutions - Behind the Bench [thermofisher.com]
- 25. CAR T-Cell Manufacturing Process Depends on Good-Quality T-Cells - Oncology Practice Management [oncpracticemanagement.com]
- 26. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. blog.cellsignal.com [blog.cellsignal.com]
Optimizing CT-0508 Efficacy in the Tumor Microenvironment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the efficacy of CT-0508, a first-in-class anti-HER2 Chimeric Antigen Receptor Macrophage (CAR-M) therapy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CT-0508?
A1: CT-0508 is an autologous cell therapy where a patient's own monocytes are collected, differentiated into macrophages, and then engineered to express a chimeric antigen receptor (CAR) that targets the HER2 protein on tumor cells.[1] The mechanism of action is multi-faceted:
-
Direct Phagocytosis: The anti-HER2 CAR on the macrophage surface enables it to recognize and engulf HER2-overexpressing tumor cells.[2]
-
Tumor Microenvironment (TME) Remodeling: CT-0508 CAR-Ms are polarized to a pro-inflammatory M1 phenotype.[3] Upon engaging with HER2-positive tumor cells, they release pro-inflammatory cytokines and chemokines. This helps to alter the immunosuppressive TME into a more pro-inflammatory state.[4]
-
Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, CT-0508 processes and presents tumor-associated antigens to T-cells. This can lead to the activation and expansion of tumor-specific T-cells, initiating a broader and more durable anti-tumor immune response.[1][5]
Q2: What are the key characteristics of the CT-0508 final product?
A2: The final CT-0508 product consists of autologous monocyte-derived macrophages with high viability and purity. These cells are engineered to express an anti-HER2 CAR and are polarized towards a pro-inflammatory M1 phenotype.[1][6]
Q3: What were the main safety and efficacy findings from the Phase 1 clinical trial of CT-0508?
A3: The first-in-human Phase 1 trial (NCT04660929) demonstrated that CT-0508 was well-tolerated in patients with HER2-overexpressing solid tumors.[4][7] No dose-limiting toxicities were observed. The most common treatment-related adverse events were Grade 1-2 cytokine release syndrome (CRS) and infusion reactions, which were manageable.[8] In terms of efficacy, the best overall response was stable disease in a subset of patients, particularly those with higher HER2 expression (IHC 3+).[3][9] Correlative studies from patient biopsies confirmed that CT-0508 traffics to the tumor, remodels the TME, and leads to an expansion of CD8+ T-cells.[5][9]
Troubleshooting Guide
Issue 1: Low Transduction Efficiency of Macrophages
-
Question: We are observing low CAR expression in our macrophages after transduction with the adenoviral vector. What are the potential causes and solutions?
-
Answer:
-
Suboptimal Vector Titer: Ensure the adenoviral vector (similar to the Ad5f35 used for CT-0508) has a high titer and has been properly stored.[10] Perform a titration experiment to determine the optimal multiplicity of infection (MOI) for your specific macrophage culture conditions.
-
Macrophage Activation State: The differentiation and activation state of the macrophages can influence transduction efficiency. Ensure that monocytes are differentiated into macrophages under consistent and optimized conditions. The use of specific cytokines during differentiation can impact receptor expression necessary for viral entry.
-
Inhibitory Factors in Serum: Some lots of serum may contain inhibitory factors. Test different lots of fetal bovine serum (FBS) or consider using serum-free media if compatible with your protocol.
-
Cell Density: Optimize the cell density at the time of transduction. Both too low and too high cell densities can negatively impact transduction efficiency.
-
Issue 2: Poor In Vitro Phagocytosis or Killing Activity
-
Question: Our CT-0508-like CAR-Ms show low phagocytic activity against HER2-positive tumor cells in our co-culture assays. How can we improve this?
-
Answer:
-
Target Cell HER2 Expression: Confirm the level of HER2 expression on your target cell line using flow cytometry or immunohistochemistry. CT-0508 efficacy is correlated with high HER2 expression.[3]
-
Effector-to-Target (E:T) Ratio: Optimize the E:T ratio in your assay. A higher E:T ratio may be required to see significant phagocytosis. Preclinical studies with CT-0508 have used E:T ratios such as 1:1 for phagocytosis assays and 3:1 for killing assays.[10]
-
Assay Duration: The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal co-incubation time.
-
CAR-M Health and Viability: Ensure your CAR-Ms are healthy and viable before the assay. Poor cell health will negatively impact their effector functions.
-
M1 Polarization: Confirm that the CAR-Ms are skewed towards an M1 phenotype, as this is associated with enhanced phagocytic capacity.[6] This can be assessed by analyzing the expression of M1 markers (e.g., CD80, CD86) and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12).
-
Issue 3: Limited In Vivo Efficacy in Animal Models
-
Question: We are not observing significant tumor growth inhibition with our anti-HER2 CAR-Ms in our xenograft mouse model. What factors should we consider?
-
Answer:
-
Tumor Model: The choice of tumor model is critical. Ensure the tumor cell line establishes well in vivo and maintains high HER2 expression.
-
CAR-M Dose and Administration Route: The dose of CAR-Ms and the route of administration can significantly impact efficacy. Consider dose-escalation studies and different routes of administration (e.g., intravenous vs. intratumoral) to determine the optimal regimen.
-
CAR-M Persistence and Trafficking: Assess the persistence and trafficking of the CAR-Ms to the tumor site. This can be done using techniques like bioluminescence imaging (if cells are luciferase-tagged) or qPCR for the CAR transgene in tumor tissue.
-
Immunosuppressive TME: The tumor microenvironment in your model may be highly immunosuppressive, hindering CAR-M function. Consider using immunocompetent models if possible, or co-administering agents that can modulate the TME, such as checkpoint inhibitors. Preclinical studies have shown that combining CAR-Ms with anti-PD1 therapy can enhance anti-tumor activity.
-
Quantitative Data Summary
Table 1: Phase 1 Clinical Trial (NCT04660929) Patient Demographics and Response
| Characteristic | Value |
| Number of Patients | 14 |
| Median Age (years) | 58 (range: 45-73)[7] |
| Tumor Types | Breast, Esophageal, Salivary Carcinoma, Cholangiocarcinoma, Ovarian[3] |
| Median Prior Therapies | 3 (range: 2-11)[7] |
| Best Overall Response | Stable Disease: 28.6% (4/14 patients)[3] |
| HER2 3+ Patients with Stable Disease | 4 out of 9[3] |
| HER2 2+ Patients with Stable Disease | 0 out of 5[3] |
Table 2: CT-0508 Manufacturing and Product Characteristics
| Parameter | Specification |
| Cell Source | Autologous Peripheral Blood Monocytes[3] |
| Engineering Method | Transduction with Ad5f35 adenoviral vector[6] |
| Final Product Phenotype | M1-polarized anti-HER2 CAR Macrophages[3] |
| Viability | High[1] |
| Purity | High[1] |
| CAR Expression | High[1] |
Experimental Protocols
1. In Vitro Phagocytosis Assay
-
Objective: To quantify the ability of CT-0508 to phagocytose HER2-positive tumor cells.
-
Methodology:
-
Label HER2-positive target tumor cells (e.g., AU565) with a fluorescent dye (e.g., CFSE).
-
Co-culture CT-0508 (effector cells) with the labeled target cells at various E:T ratios (e.g., 1:1, 2:1, 5:1).
-
Incubate the co-culture for a predetermined time (e.g., 4 hours).
-
Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b) conjugated to a different fluorophore.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and target cell dye) represents the phagocytic activity.
-
2. In Vitro Killing Assay
-
Objective: To assess the cytotoxic potential of CT-0508 against HER2-positive tumor cells.
-
Methodology:
-
Seed HER2-positive target tumor cells engineered to express luciferase in a 96-well plate.
-
Add CT-0508 at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture for 24-72 hours.
-
Add luciferin (B1168401) substrate and measure the bioluminescence signal using a plate reader.
-
A decrease in the bioluminescence signal compared to control wells (tumor cells alone) indicates cytotoxic activity.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of CT-0508 in a living organism.
-
Methodology:
-
Implant HER2-positive tumor cells (e.g., SKOV3) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Administer CT-0508 to the mice via intravenous or intratumoral injection. A control group should receive untransduced macrophages or vehicle.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be harvested for histological and immunological analysis (e.g., T-cell infiltration, macrophage polarization).
-
Visualizations
Caption: Mechanism of action of CT-0508 CAR-M therapy.
Caption: General experimental workflow for CT-0508 evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. The next frontier in immunotherapy: potential and challenges of CAR-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The next frontier in immunotherapy: potential and challenges of CAR-macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Harnessing and Enhancing Macrophage Phagocytosis for Cancer Therapy [frontiersin.org]
- 5. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shoplogix.com [shoplogix.com]
- 7. The next frontier in immunotherapy: potential and challenges of CAR-macrophages | springermedizin.de [springermedizin.de]
- 8. Advancements and Challenges in CAR-Macrophage Therapy: A New Frontier in Cancer Immunotherapy – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 9. reports.mountsinai.org [reports.mountsinai.org]
- 10. The CAR macrophage cells, a novel generation of chimeric antigen-based approach against solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Patient Recruitment in Adjuvant Colon Cancer Trials: A Technical Support Center for NSABP C-08
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in patient recruitment for clinical trials, with a specific focus on the design and parameters of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. The NSABP C-08 study was a significant phase III clinical trial that investigated the efficacy of adding bevacizumab to a standard chemotherapy regimen for stage II and III colon cancer. While the trial successfully enrolled over 2,700 patients, its protocol and the nature of adjuvant therapy present inherent recruitment challenges that can inform future trial design and execution.
Frequently Asked Questions (FAQs)
Q1: What were the primary eligibility criteria for patient enrollment in NSABP C-08, and what were the potential challenges associated with them?
A1: The core eligibility criteria for NSABP C-08 focused on patients with resected stage II or III adenocarcinoma of the colon. Potential recruitment challenges often stem from the specificity of these criteria.
-
Histological Confirmation: Requirement for histologically confirmed adenocarcinoma of the colon.
-
Challenge: Delays in obtaining pathology reports or ambiguous findings could hinder timely enrollment.
-
-
Disease Stage: Patients must have had Stage II (T3/4, N0, M0) or Stage III (any T, N1/2, M0) disease.
-
Challenge: Accurately staging patients post-surgically requires thorough pathological assessment. Discrepancies between clinical and pathological staging could lead to screen failures.
-
-
Surgical Resection: Complete surgical resection of the primary tumor was mandatory.
-
Challenge: Ensuring and documenting complete resection with negative margins can be a hurdle. Patients with positive margins or metastatic disease discovered during or after surgery would be ineligible.
-
-
Performance Status: Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.
-
Challenge: Post-operative recovery can be variable, and some patients may not meet this criterion within the enrollment window.
-
-
Time from Surgery to Enrollment: A specified window between surgery and randomization (typically a few weeks) is common in adjuvant trials.
-
Challenge: This relatively short timeframe necessitates efficient post-operative referral and screening processes. Delays in patient recovery or administrative hurdles could lead to missed opportunities for enrollment.
-
-
Organ Function: Adequate organ function (hematologic, renal, and hepatic) is a standard requirement.
-
Challenge: Pre-existing comorbidities or post-operative complications could result in laboratory values outside the acceptable range.
-
Q2: A patient who appears to be a good candidate based on their disease stage was excluded. What are some common, less obvious reasons for screen failure in a trial like NSABP C-08?
A2: Beyond the primary inclusion criteria, several exclusion factors, often related to patient safety and the specific mechanism of the investigational drug (bevacizumab), could lead to ineligibility.
-
Cardiovascular Comorbidities: Patients with a recent history of myocardial infarction, unstable angina, or New York Heart Association Class III or IV heart disease were likely excluded.
-
Rationale: Bevacizumab is associated with risks of cardiovascular events.
-
-
Thrombotic Events: A history of significant thromboembolic events could be an exclusion criterion.
-
Wound Healing Complications: Given that bevacizumab can impair wound healing, patients with recent major surgery (required for trial entry) who experienced significant post-operative wound complications might have been excluded.
-
Gastrointestinal Issues: A history of gastrointestinal perforation or other significant GI issues would be a major contraindication.
-
Uncontrolled Hypertension: Bevacizumab is known to cause or exacerbate hypertension. Patients with pre-existing, poorly controlled hypertension would likely have been ineligible.
-
Concurrent Medications: Use of other investigational agents or certain medications that could interact with the study drugs would lead to exclusion.
Q3: We are experiencing a high rate of patient refusal for a similar adjuvant trial. What are some common patient-related barriers to recruitment?
A3: Patient-related factors are a significant component of recruitment challenges.
-
Treatment Burden: The prospect of a lengthy and intensive chemotherapy regimen, particularly with the addition of an investigational agent with its own side-effect profile, can be daunting for patients who have just undergone major surgery.
-
Desire to "Move On": After potentially curative surgery, some patients may be psychologically resistant to undergoing further aggressive treatment, especially in the adjuvant setting where the benefit is prophylactic.
-
Fear of Side Effects: The known side effects of FOLFOX (neuropathy, fatigue, nausea) and the potential unknown or added side effects of an investigational drug can be a major deterrent.
-
Logistical Challenges: The requirement for frequent clinic visits for treatment and monitoring can pose a significant burden in terms of travel, time off work, and caregiver support.
-
Information Overload: The complexity of the clinical trial, including the informed consent process, can be overwhelming for patients who are already coping with a new cancer diagnosis.
Troubleshooting Guides
Guide 1: Mitigating Screen Failures Related to Eligibility Criteria
| Issue | Potential Cause | Troubleshooting Steps |
| High rate of screen failures due to incomplete staging information. | Inefficient communication between surgical, pathology, and oncology departments. | - Establish a streamlined communication pathway for rapid sharing of post-operative and pathology reports.- Develop a pre-screening checklist to ensure all necessary staging information is available before the formal screening visit. |
| Patients failing screening due to out-of-range lab values. | Post-operative complications or underlying comorbidities not identified prior to screening. | - Conduct a thorough pre-screening review of the patient's medical history and recent lab work.- Allow for a re-testing window if lab values are borderline and likely to normalize with recovery. |
| Exclusion due to cardiovascular history. | Lack of detailed cardiovascular assessment prior to referral for the trial. | - Implement a standardized pre-screening questionnaire that specifically addresses cardiovascular history and risk factors.- Ensure timely access to cardiology consultation if needed. |
Guide 2: Addressing Patient-Related Recruitment Barriers
| Issue | Potential Cause | Troubleshooting Steps |
| High patient refusal rate after initial discussion. | Ineffective communication of trial rationale and potential benefits vs. risks. | - Develop patient-friendly educational materials (brochures, videos) that clearly explain the trial in lay terms.- Utilize patient navigators or research nurses to spend dedicated time with patients and their families to answer questions. |
| Patients declining due to fear of side effects. | Lack of understanding of side effect management strategies. | - Provide clear information on the proactive management of potential side effects.- Offer access to supportive care services (e.g., nutritionists, social workers, palliative care) from the outset. |
| Patients citing logistical challenges as a reason for non-participation. | Transportation, accommodation, or financial burdens associated with trial participation. | - Explore options for patient support programs, such as travel reimbursement or assistance with accommodation.- Offer flexible scheduling for appointments when possible. |
Experimental Protocols
The NSABP C-08 trial had two treatment arms:
-
Control Arm (mFOLFOX6):
-
Oxaliplatin: 85 mg/m² intravenously (IV) on Day 1.
-
Leucovorin: 400 mg/m² IV on Day 1.
-
5-Fluorouracil (5-FU): 400 mg/m² IV bolus on Day 1, followed by a 2400 mg/m² continuous IV infusion over 46 hours.
-
Cycle Length: Repeated every 2 weeks for 12 cycles (approximately 6 months).
-
-
Investigational Arm (mFOLFOX6 + Bevacizumab):
-
mFOLFOX6: Same regimen as the control arm.
-
Bevacizumab: 5 mg/kg IV on Day 1.
-
Cycle Length: Bevacizumab was administered every 2 weeks for 26 cycles (approximately 1 year).
-
Visualizations
Caption: High-level workflow for patient screening and randomization in the NSABP C-08 trial.
Improving the persistence of Descartes-08 CAR T-cells
Welcome, researchers and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving Descartes-08, an mRNA-based chimeric antigen receptor (CAR) T-cell therapy. The content is designed to address specific issues you may encounter and to provide a framework for experimentally modulating the therapy's characteristics for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is Descartes-08 and how does it fundamentally differ from conventional CAR T-cell therapies?
Descartes-08 is an autologous CAR T-cell therapy that targets the B-cell maturation antigen (BCMA).[1][2][3] Unlike conventional DNA-based CAR T-cell therapies (e.g., Kymriah®, Yescarta®) which use viral vectors to permanently integrate the CAR gene into the T-cell's DNA, Descartes-08 utilizes messenger RNA (mRNA) to transiently express the CAR.[3][4][5] This core difference means the anti-BCMA CAR is not a permanent feature of the cell and its progeny.
Key Differences:
-
Genetic Modification: Descartes-08 uses non-integrating mRNA, whereas conventional CAR-T therapies use integrating DNA vectors (typically lentivirus or retrovirus).[2][3][4]
-
Persistence: The CAR expression in Descartes-08 is transient and designed to diminish over time as the mRNA naturally degrades. Conventional CAR T-cells have the potential for long-term or lifelong persistence.
-
Safety Profile: The transient nature of Descartes-08 is a key safety feature. It avoids the risk of genomic integration and allows for more precise control over the therapy's activity.[2][4][5] This design has been associated with a favorable safety profile, notably with no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS) in clinical trials.[2][3]
-
Administration: Descartes-08 is administered without the need for lymphodepleting chemotherapy, which is a requirement for conventional CAR T-cell therapies.[1][3][6] It is given as a series of weekly outpatient infusions.[6][7]
Q2: Why is the persistence of Descartes-08 inherently limited?
The persistence of Descartes-08 is intentionally limited by its underlying technology. The therapy involves introducing CAR-encoding mRNA into the patient's T-cells. mRNA is an inherently unstable molecule with a finite half-life within the cell. Once the introduced mRNA is degraded by normal cellular processes, the T-cell ceases to produce the CAR protein, and the cell and its descendants will no longer function as CAR T-cells. This is a deliberate design choice to enhance the safety and controllability of the therapy.[8]
Q3: What are the clinical advantages of this transient CAR expression?
The transient nature of Descartes-08 provides several significant clinical advantages, particularly in the context of autoimmune diseases:
-
Enhanced Safety: By avoiding permanent genetic alteration, the risk of insertional mutagenesis (a potential cause of cancerous transformation) is eliminated.[2][4] The controllable, finite activity also reduces the risk of long-term B-cell aplasia and other off-target toxicities.
-
No Preconditioning Chemotherapy: Patients do not require lymphodepleting chemotherapy prior to infusion, sparing them from the associated toxicities.[1][3]
-
Outpatient Administration: The favorable safety profile allows for administration in an outpatient setting, which is more convenient for patients and less burdensome on the healthcare system.[2][3][6]
-
Controllable Dosing: The therapy is administered in multiple infusions, allowing for a "stop" or "pause" in treatment if adverse events occur.[6][7]
Q4: What is the observed duration of clinical response with Descartes-08?
Despite its transient nature, Descartes-08 has demonstrated deep and durable clinical responses in trials for Myasthenia Gravis (MG) and Systemic Lupus Erythematosus (SLE).[1][2][3] In a Phase 2b trial for MG, a single 6-week course of therapy resulted in clinically meaningful responses that were sustained for up to 12 months.[7][8][9]
Table 1: Summary of Descartes-08 Clinical Efficacy Data
| Indication | Trial Phase | Key Efficacy Endpoint | Result | Citation |
| Myasthenia Gravis (gMG) | Phase 2b | Pts. with ≥2-point MG-ADL reduction at 12 months | 83% (10 of 12) of evaluable participants maintained a clinically meaningful response. | [10] |
| Average MG-ADL Score Reduction at 12 months | 4.8-point reduction in the overall group; 7.1-point reduction in biologic-naïve patients. | [8][10][11] | ||
| Minimum Symptom Expression (MSE) at 12 months | 33% (4 of 12) of participants achieved MSE, all of whom maintained it through Month 12. | [10] | ||
| Systemic Lupus Erythematosus (SLE) | Phase 2 | Lupus Low Disease Activity State (LLDAS) at 3 months | 100% of participants who reached Month 3 follow-up (n=3) achieved LLDAS response. | [1][2] |
| Disease Remission (DORIS response) at 3 months | 2 out of 3 participants achieved remission. | [2] |
Troubleshooting and Experimental Guides
This section is for researchers aiming to experimentally modulate the functional persistence of mRNA CAR T-cells for specific preclinical applications.
Issue: CAR expression diminishes too quickly for my experimental model. How can I experimentally extend it?
While Descartes-08 is designed for transient expression, there are several experimental avenues a researcher could explore to prolong the window of CAR expression and function in a laboratory setting. These strategies focus on optimizing the mRNA construct itself, improving the delivery method, or adjusting the administration schedule.
Q5: How can modifications to the mRNA sequence itself potentially improve its stability and translational efficiency?
The stability and protein expression from an mRNA molecule can be significantly influenced by its sequence and structure. Experimenting with these features may extend CAR expression.
-
Untranslated Regions (UTRs): The 5' and 3' UTRs are critical regulators of mRNA stability and translation.[12]
-
Troubleshooting Tip: Systematically screen different combinations of 5' and 3' UTRs from highly stable endogenous transcripts (e.g., hemoglobin, actin) to flank your CAR coding sequence. A high-throughput screen using a reporter like GFP instead of the CAR can quickly identify UTR combinations that confer the longest expression.
-
-
Codon Optimization: The choice of codons for a given amino acid can impact translation speed and mRNA stability.[12]
-
Troubleshooting Tip: Use codon optimization algorithms that are specifically tailored for expression in human T-cells. Avoid simply choosing the most frequent codons, as this can sometimes lead to premature mRNA degradation. The goal is to optimize for a balance of translational efficiency and mRNA stability.
-
-
RNA Secondary Structure: Highly structured mRNA can be more resistant to degradation.
-
Troubleshooting Tip: Utilize computational tools to predict and design mRNA sequences with stable secondary structures, particularly in the UTRs. This "superfolder" approach has been shown to improve both stability and protein output.
-
Q6: Can the mRNA delivery method impact the duration of CAR expression?
Yes, the delivery method is critical. While electroporation is a common method for introducing mRNA into T-cells, it can be cytotoxic and may not be the most efficient for sustained expression.[1][3] Lipid nanoparticles (LNPs) represent a promising alternative.
-
Electroporation vs. Lipid Nanoparticles (LNPs):
-
Electroporation: Creates transient pores in the cell membrane. While effective, it can cause significant cell stress and mortality, potentially impacting the subsequent functional capacity and persistence of the transfected cells.[1]
-
Lipid Nanoparticles (LNPs): Encapsulate the mRNA and deliver it via membrane fusion. This process is generally less cytotoxic than electroporation.[3] Studies have shown that LNP-mediated delivery can lead to more prolonged CAR expression compared to electroporation, likely due to improved cell health and a different intracellular mRNA release mechanism.[1]
-
-
Troubleshooting Tip: If you are observing rapid loss of CAR expression and high cell death post-transfection, consider switching from electroporation to an LNP-based delivery system. Optimize the LNP formulation for T-cells, as factors like lipid composition, cholesterol content, and PEGylation can significantly affect transfection efficiency.[7][13]
Q7: How can I design an effective repeat dosing experiment to maintain a functional CAR T-cell population?
Given the transient nature of mRNA, a repeat dosing strategy is the most direct way to prolong the therapeutic effect, as demonstrated in the clinical application of Descartes-08.[6][7]
-
Experimental Design:
-
Establish a Baseline: First, perform a time-course experiment with a single dose to determine the peak and subsequent decay of CAR expression in your specific T-cell culture system.
-
Determine Dosing Interval: Based on the decay curve, design a repeat dosing schedule. For example, if CAR expression falls by 75% after 72 hours, a dosing interval of every 48-72 hours could be tested.
-
Monitor Cell Health: Repeatedly transfecting T-cells can be stressful. Closely monitor cell viability, proliferation, and markers of exhaustion (e.g., PD-1, TIM-3, LAG-3) throughout the experiment.
-
Functional Assays: The ultimate goal is sustained function. Perform serial cytotoxicity or cytokine release assays to confirm that the redosed CAR T-cells remain functionally potent.
-
Table 2: Comparison of Experimental Strategies to Modulate mRNA CAR T-Cell Function
| Strategy | Mechanism of Action | Potential Impact on Persistence | Key Experimental Considerations |
| mRNA Construct Optimization | Increases intrinsic half-life of mRNA molecule and/or improves translation rate. | Modest extension (hours to a few days) per transfection. | Requires molecular cloning and screening of different UTRs, codons, and structural elements. |
| Lipid Nanoparticle (LNP) Delivery | Reduces cytotoxicity of transfection, potentially leading to healthier cells and more sustained mRNA release. | Modest to significant extension (hours to several days) compared to electroporation. | Requires optimization of LNP formulation for T-cells. May be more costly upfront than electroporation. |
| Repeat Dosing Schedule | Replenishes the intracellular pool of CAR mRNA before it is fully degraded. | Can theoretically extend function indefinitely, limited only by cell health and exhaustion. | Requires careful monitoring of T-cell viability and phenotype to avoid exhaustion from repeated stimulation/transfection. |
| Combination with Cytokines | Promotes survival and proliferation of T-cells (e.g., IL-7, IL-15). | Indirectly enhances the functional population size over time, but does not extend expression per cell. | Cytokine choice can skew T-cell differentiation (e.g., towards memory phenotypes). Must control for effects on non-transfected cells. |
Detailed Experimental Protocols
Protocol: Comparing LNP vs. Electroporation for Extended CAR Expression Duration
This protocol provides a framework for directly comparing the two primary non-viral delivery methods for their ability to sustain CAR expression in primary human T-cells.
1. Materials:
-
Isolated primary human T-cells
-
CAR-encoding mRNA (with optimized UTRs and codons)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
T-cell culture medium (e.g., RPMI-1640 + 10% FBS, IL-2)
-
Electroporator and compatible cuvettes
-
T-cell optimized LNP formulation kit
-
Fluorescently-labeled anti-CAR antibody or anti-Fab antibody for flow cytometry
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
2. Experimental Workflow:
-
T-Cell Activation: Activate primary human T-cells with anti-CD3/CD28 beads for 48 hours prior to transfection. This step is crucial for efficient mRNA uptake.
-
Cell Preparation: On the day of transfection, harvest activated T-cells, remove beads, and count viable cells. Resuspend cells in the appropriate buffer for each method (electroporation buffer or culture medium for LNP).
-
Group Preparation:
-
Group A (LNP Delivery): Prepare LNP-mRNA complexes according to the manufacturer's protocol. Add the complexes to the T-cell culture at the optimized ratio.
-
Group B (Electroporation): Resuspend T-cells in electroporation buffer. Add mRNA to the cell suspension, transfer to a cuvette, and apply the electric pulse using a pre-optimized program for human T-cells. Immediately transfer cells to pre-warmed culture medium.
-
Group C (Control): Untransfected T-cells.
-
-
Time-Course Analysis:
-
Culture all groups under standard conditions.
-
At 24, 48, 72, 96, and 120 hours post-transfection, collect aliquots from each group.
-
-
Flow Cytometry Analysis:
-
Stain cells with the viability dye and the fluorescently-labeled anti-CAR/Fab antibody.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
For each time point, quantify the percentage of CAR-positive cells and the Mean Fluorescence Intensity (MFI) of the CAR-positive population.
-
Plot the percentage of CAR+ cells and MFI over time for both LNP and electroporation groups to compare the duration and intensity of expression.
-
Compare cell viability between the groups at each time point.
-
Visualizations: Pathways and Workflows
BCMA CAR T-Cell Signaling Pathway
The diagram below illustrates the general signaling cascade initiated upon the engagement of a BCMA-targeting CAR with its antigen on a target cell.
Caption: BCMA CAR T-Cell signaling cascade upon antigen recognition.
Experimental Workflow for Modulating Persistence
This workflow outlines the standard process for generating mRNA CAR T-cells and an experimental branch for testing persistence-enhancing modifications.
Caption: Workflow for testing persistence-enhancing modifications.
Decision Framework for Persistence Strategy
This diagram provides a logical guide for selecting an experimental strategy based on research goals.
Caption: Decision guide for selecting a persistence enhancement strategy.
References
- 1. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Engineered CAR-T Cell Therapy: Lessons Built from COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. CAR-T Cell Performance: How to Improve Their Persistence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial optimization of mRNA structure, stability, and translation for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Customizable mRNA Lipid Nanoparticles for Transfection of Primary Human T Cells - American Chemical Society - Figshare [acs.figshare.com]
- 8. The Medicine Maker | Making CAR T Truly Off the Shelf [themedicinemaker.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing mRNA Transfection of Human T-cells App Note | Sartorius [sartorius.com]
- 12. mdpi.com [mdpi.com]
- 13. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Addressing on-target off-tumor toxicity of CT-0508
Topic: Addressing On-Target Off-Tumor Toxicity and Management of Other Potential Adverse Events Associated with CT-0508
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational anti-HER2 CAR macrophage (CAR-M) therapy, CT-0508.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
On-Target Off-Tumor Toxicity
Q1: What is on-target off-tumor toxicity, and is it a concern for CT-0508?
A1: On-target off-tumor toxicity occurs when a targeted therapy, such as a CAR-T or CAR-M cell, attacks healthy tissues that express the target antigen, in this case, HER2. While HER2 is overexpressed in certain cancers, it can be present at low levels on normal tissues. However, based on available clinical trial data, no on-target off-tumor toxicities have been reported for CT-0508 .[1][2][3] Pre-clinical studies also indicated that CT-0508 was safe and effective, inducing targeted cancer cell phagocytosis while sparing normal cells.[4]
Q2: Why has on-target off-tumor toxicity not been observed with CT-0508?
A2: While the exact reasons are still under investigation, the mechanism of action of CAR-macrophages may differ from CAR-T cells in ways that mitigate this risk. Macrophages primarily kill through phagocytosis (engulfing target cells) rather than the lytic killing mechanism of T-cells.[2] This may require a higher threshold of antigen expression for activation, potentially sparing healthy tissues with low HER2 expression.
Q3: What proactive monitoring strategies are recommended for potential on-target off-tumor effects?
A3: Although not reported, a proactive monitoring approach is prudent. This includes:
-
Baseline Assessment: Thoroughly document the patient's baseline organ function, particularly cardiac, pulmonary, and gastrointestinal, before administration of CT-0508.
-
Regular Monitoring: Conduct regular post-infusion assessments of organ function through laboratory tests and clinical evaluation.
-
Biopsies: As per the clinical trial protocol, serial biopsies of tumor tissue can be analyzed to assess for CT-0508 infiltration and its effects on the tumor microenvironment.[1][3]
Cytokine Release Syndrome (CRS) and Infusion-Related Reactions
Q4: What are the common adverse events observed with CT-0508?
A4: The most common treatment-related adverse events are Cytokine Release Syndrome (CRS) and infusion-related reactions.[5] These have been predominantly mild to moderate (Grade 1-2) and have resolved quickly.[1][3] Other reported adverse events include decreased lymphocyte and neutrophil counts.[5]
Q5: What are the signs and symptoms of CRS to monitor for?
A5: Key signs and symptoms include fever, hypoxia (low blood oxygen levels), and hypotension (low blood pressure).[1][6]
Q6: How should Grade 1-2 CRS be managed?
A6: Grade 1-2 CRS associated with CT-0508 has been reported to be self-limiting.[1][2] Management is typically supportive and may include hospitalization for monitoring.[1][3] Unlike some CAR-T cell therapies, the use of tocilizumab has not been required for the management of CRS in the reported cases.[3]
Q7: Have any dose-limiting toxicities been observed?
A7: No dose-limiting toxicities have been reported in the phase 1 clinical trials of CT-0508.[1][5][7]
Quantitative Data Summary
Table 1: Adverse Events in Phase 1 Clinical Trial of CT-0508
| Adverse Event | Grade | Incidence/Details | Reference |
| Cytokine Release Syndrome (CRS) | Grade 1-2 | Observed in 11 patients (out of 14). All cases were mild to moderate and resolved. | [5] |
| Grade 2 | One patient experienced fever and hypoxia, which resolved in ~72 hours. | [1] | |
| Severe (Grade 3-4) | None reported. | [5][8] | |
| Infusion-Related Reactions | Grade 1-2 | Observed in 5 patients (out of 14). | [5] |
| Grade 2 | One patient experienced a reaction that resolved within 1 hour. | [1] | |
| Decreased Lymphocyte Count | Grade 3 | Reported in 3 patients. | [5] |
| Decreased Neutrophil Count | Grade 3 | Reported in 1 patient. | [5] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | Any Grade | None reported. | [5][9] |
| On-Target Off-Tumor Toxicities | Any Grade | None reported. | [1][2][3] |
| Major Organ Toxicities | Any Grade | None reported. | [1][7] |
Experimental Protocols
1. CT-0508 Manufacturing and Administration
-
Monocyte Isolation: Monocytes are isolated from mobilized apheresis products from the patient (autologous).[1][3]
-
Macrophage Differentiation and Engineering: The isolated monocytes are differentiated into macrophages and then engineered with an anti-HER2 CAR using an adenoviral vector (Ad5f35).[1][10] The resulting CAR-M product, CT-0508, exhibits a pro-inflammatory M1 phenotype.[4][5]
-
Administration: CT-0508 is administered to patients without preparative chemotherapy (lymphodepletion).[1][8] Dosing regimens have included a fractionated dose on days 1, 3, and 5, and a single full dose on day 1.[1][3]
2. Pharmacokinetic and Pharmacodynamic Monitoring
-
Blood Sampling: Serial blood samples are collected to assess the persistence of CT-0508 and monitor for changes in cytokine levels and T-cell clones.[1]
-
Tumor Biopsies: Tumor biopsies are collected at baseline and at specified time points post-infusion (e.g., 8 days and 4 weeks) to evaluate the trafficking of CT-0508 to the tumor microenvironment (TME) and its impact on TME modulation.[1]
-
Analysis: Techniques such as RNAscope and TCR sequencing are used to detect CT-0508 in the TME and to identify newly expanding T-cell clones, respectively.[1][7]
Visualizations
Caption: Mechanism of Action of CT-0508.
Caption: Workflow for Management of Cytokine Release Syndrome.
Caption: Logic of On-Target Off-Tumor Toxicity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. youtube.com [youtube.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. carismatx.com [carismatx.com]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. cgtlive.com [cgtlive.com]
- 8. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chimeric Antigen Receptor‐Macrophage Therapy Enters the Clinic: The First‐in‐Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
Technical Support Center: Understanding the NSABP C-08 Trial Results
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. This resource addresses key questions regarding the trial's design, outcomes, and the potential reasons why the addition of bevacizumab to standard adjuvant chemotherapy did not meet its primary endpoint for stage II and III colon cancer.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the NSABP C-08 trial?
The primary goal of the NSABP C-08 trial was to determine if adding the anti-angiogenic agent bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), would improve disease-free survival (DFS) in patients with resected stage II or III colon cancer.[1] The secondary objective was to assess overall survival (OS).[1]
Q2: Did the NSABP C-08 trial meet its primary endpoint?
No, the NSABP C-08 trial did not meet its primary endpoint. The addition of one year of bevacizumab to six months of mFOLFOX6 chemotherapy did not result in a statistically significant improvement in disease-free survival (DFS) compared to mFOLFOX6 alone.[2][3][4]
Q3: What were the overall results for Disease-Free Survival (DFS) and Overall Survival (OS)?
After a median follow-up of 35.6 months, the addition of bevacizumab to mFOLFOX6 did not lead to a significant increase in DFS (hazard ratio [HR], 0.89; 95% CI, 0.76 to 1.04; P = .15).[2] The 3-year DFS rates were 77.4% in the bevacizumab group and 75.5% in the control group.[2] Similarly, there was no significant improvement in overall survival (OS).[5]
Q4: Was there any evidence of a treatment effect with bevacizumab at any point during the trial?
Interestingly, exploratory analyses revealed a significant, though transient, benefit in DFS during the one-year period that patients were receiving bevacizumab.[6] A post-hoc analysis showed a significant improvement in DFS at one year for the bevacizumab arm (94.3%) compared to the control arm (90.7%), which corresponded to a 40% reduction in events (P = .0004).[7] However, this benefit diminished after the cessation of bevacizumab therapy.[3][7]
Q5: What are the leading hypotheses for why the NSABP C-08 trial failed to meet its primary endpoint?
Several hypotheses have been proposed:
-
Transient Effect of Anti-Angiogenic Therapy: The temporary improvement in DFS while on bevacizumab suggests that the drug may suppress the growth of micrometastases rather than eradicate them. Once the anti-angiogenic pressure is removed, the dormant tumor cells may resume growth.[7]
-
Insufficient Duration of Therapy: The one-year duration of bevacizumab treatment may not have been long enough to achieve a lasting effect on micrometastatic disease. Some experts have suggested that longer-term or even continuous anti-VEGF therapy might be necessary in the adjuvant setting.[7]
-
Lack of Predictive Biomarkers: The trial enrolled an unselected patient population. It is possible that a sub-group of patients may have benefited from bevacizumab, but without predictive biomarkers, this effect was diluted across the entire study population.
-
Different Biology of Micrometastatic Disease: The biological mechanisms driving the growth of micrometastases in the adjuvant setting may be different from those in established metastatic disease, where bevacizumab has shown efficacy. Angiogenesis might play a less critical role in the early stages of tumor recurrence.
Q6: What are the implications of the NSABP C-08 results for future clinical trial design in the adjuvant setting?
The results of the NSABP C-08 trial have several important implications for future research:
-
Re-evaluation of Endpoints: The transient DFS benefit suggests that traditional DFS as a primary endpoint might not fully capture the activity of cytostatic agents like bevacizumab in the adjuvant setting.
-
Exploration of Treatment Duration: Future trials with anti-angiogenic agents in the adjuvant setting may need to investigate longer treatment durations.[7]
-
Focus on Biomarker Development: There is a critical need to identify predictive biomarkers to select patients who are most likely to benefit from anti-angiogenic therapies.
-
Investigation of Novel Combinations: Combining anti-angiogenic agents with other targeted therapies or immunotherapies may be a more effective strategy in the adjuvant setting.
Quantitative Data Summary
The following table summarizes the key efficacy data from the NSABP C-08 trial.
| Endpoint | Treatment Arm | Result | Hazard Ratio (95% CI) | P-value |
| 3-Year Disease-Free Survival (DFS) | mFOLFOX6 + Bevacizumab | 77.4% | 0.89 (0.76 - 1.04) | 0.15[2] |
| mFOLFOX6 Alone | 75.5% | |||
| 1-Year Disease-Free Survival (DFS) | mFOLFOX6 + Bevacizumab | 94.3% | 0.60 (not reported) | 0.0004[7] |
| mFOLFOX6 Alone | 90.7% | |||
| Overall Survival (OS) | mFOLFOX6 + Bevacizumab | Not significantly different | 0.95 (0.79 - 1.13) | 0.56[5] |
| mFOLFOX6 Alone | from control |
Experimental Protocols
Trial Design:
The NSABP C-08 was a prospective, randomized, open-label, phase III clinical trial.[8] A total of 2,710 patients with resected stage II or III colon cancer were randomized to one of two treatment arms.[7]
-
Control Arm: Patients received a modified FOLFOX6 (mFOLFOX6) regimen every two weeks for a total of 12 cycles (24 weeks).[2]
-
Experimental Arm: Patients received mFOLFOX6 every two weeks for 12 cycles, along with bevacizumab (5 mg/kg) administered intravenously every two weeks. After completion of chemotherapy, patients in the experimental arm continued to receive bevacizumab every two weeks for an additional 26 weeks, for a total of 52 weeks of bevacizumab therapy.[2]
Primary Endpoint Definition:
Disease-Free Survival (DFS) was defined as the time from randomization to the earliest occurrence of any of the following: colon cancer recurrence, the development of a second primary cancer, or death from any cause.[8]
Visualizations
VEGF Signaling Pathway and Bevacizumab's Mechanism of Action
Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 on endothelial cells.
Logical Flow of NSABP C-08 Trial Outcome
References
- 1. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 2. Research Portal [iro.uiowa.edu]
- 3. Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 6. NSABP Protocol C-08 Finds No Prolongation of DFS with 1 Year of Adjuvant Bevacizumab [theoncologynurse.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ascopubs.org [ascopubs.org]
Descartes-08 Cell Expansion: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Descartes-08, an autologous mRNA-engineered chimeric antigen receptor T-cell (mRNA CAR-T) therapy. Descartes-08 targets the B-cell maturation antigen (BCMA) and is developed for autoimmune diseases.[1][2][3] Unlike conventional DNA-based CAR-T therapies, Descartes-08 is designed for outpatient administration without requiring preconditioning chemotherapy.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying technology of Descartes-08?
Descartes-08 is a first-in-class, engineered mRNA CAR T-cell therapy.[4] It involves modifying a patient's own T-cells with messenger RNA (mRNA) to express a chimeric antigen receptor that targets BCMA.[1][2] This approach is designed to be safer than DNA-based cell therapies as it avoids the risk of genomic integration and has predictable, controllable pharmacokinetics.[2][3]
Q2: What are the typical starting cell populations for Descartes-08 manufacturing?
While specific protocols for Descartes-08 are proprietary, CAR-T cell therapies are generally manufactured from a patient's own T-cells, which are collected via leukapheresis. For optimal expansion and in vivo persistence, a starting population rich in naïve (TN) and central memory (TCM) T-cells is often considered beneficial due to their high proliferative capacity.[5]
Q3: What is the expected fold expansion and viability for a successful Descartes-08 culture?
Specific performance metrics for Descartes-08 are not publicly available. However, for T-cell therapies in general, a successful expansion can yield a several hundred-fold increase in cell number over 7-14 days while maintaining high viability (>85-90%).[6][7][8]
Q4: What are the key quality control checkpoints during the expansion process?
Key quality control steps in T-cell expansion typically include:
-
Initial Cell Assessment: Purity, viability, and cell count of the initial T-cell population.
-
In-process Monitoring: Regular checks of cell viability, concentration, and morphology.[9] This can also include monitoring for contamination.
-
Final Product Release: Sterility testing, endotoxin (B1171834) levels, CAR expression efficiency, viability, and cell dose confirmation.
Troubleshooting Guide
Issue 1: Low Cell Viability (<80%)
Low cell viability during expansion can compromise the final product's efficacy. Below are potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Suboptimal Starting Material | Ensure apheresis product is processed promptly. Assess the initial viability of peripheral blood mononuclear cells (PBMCs); low initial viability can negatively impact the entire culture. |
| Nutrient Depletion/Waste Accumulation | Adhere to the recommended media change schedule. Consider increasing the frequency of media changes if cell density is high. Ensure the use of a specialized T-cell expansion medium.[10] |
| Incorrect Cell Density | Seeding T-cells at too low a density can lead to apoptosis, while too high a density can cause rapid nutrient depletion and accumulation of toxic byproducts.[11] Maintain cell density within the recommended range (see Table 1). |
| Overstimulation/Activation-Induced Cell Death (AICD) | Excessive stimulation can lead to T-cell exhaustion and death.[9] Use the recommended concentration of activation reagents (e.g., anti-CD3/CD28 beads or antibodies). |
| Contamination (Mycoplasma, Bacteria, Fungi) | Perform routine sterility testing. If contamination is suspected, discard the culture and investigate the source. Prophylactic use of antibiotics/antifungals can be considered but is not a substitute for aseptic technique. |
Issue 2: Poor Cell Expansion (Low Fold-Change)
Insufficient proliferation will result in a failure to meet the target therapeutic dose.
| Potential Cause | Recommended Action |
| Inefficient T-Cell Activation | Confirm the proper concentration and functionality of activation reagents. Ensure homogenous mixing of activation beads with the cell suspension. |
| Suboptimal Cytokine Support | Cytokines like IL-2, IL-7, and IL-15 are crucial for T-cell proliferation and survival.[5][12] Verify the concentration and bioactivity of supplemented cytokines. |
| Inappropriate Cell Seeding Density | Both low and high cell densities can negatively impact proliferation.[11] Refer to the recommended seeding densities in Table 1. Early-stage dilution can be critical for optimal growth.[7][8] |
| Cell Senescence/Exhaustion | This can be caused by prolonged culture or overstimulation.[13] Ensure the culture duration does not exceed the recommended timeframe. Analyze cells for exhaustion markers like PD-1. |
| Poor Quality Culture Medium | Use a high-quality, serum-free T-cell expansion medium. Ensure proper storage and handling of media and supplements to maintain their stability. |
Issue 3: Unexpected Cell Phenotype or Low CAR Expression
The final cell product must contain a sufficient percentage of CAR-positive cells with a desirable phenotype for therapeutic efficacy.
| Potential Cause | Recommended Action |
| Inefficient mRNA Transfection | Optimize electroporation or other transfection parameters according to the established protocol. Ensure the quality and integrity of the CAR mRNA. |
| T-Cell Differentiation into Effector Phenotypes | The choice of cytokines can influence the differentiation state of the final product. A combination of IL-7 and IL-15, for instance, has been shown to favor the maintenance of less differentiated, more persistent T-cell subsets.[5] |
| Loss of Central Memory T-Cell Population | Extended culture time can push T-cells towards a terminally differentiated state. Consider shortening the culture duration if feasible or enriching for central memory T-cells in the starting population. |
| Analytic Tool Inaccuracy | Ensure flow cytometers are properly calibrated and compensation controls are correctly set for accurate measurement of CAR expression and cell surface markers. |
Data and Protocols
Table 1: Recommended In-Process Control Parameters for T-Cell Expansion
| Parameter | Day 0 | Day 3 | Day 5-7 | Day 10-14 (Harvest) |
| Seeding Density (cells/mL) | 1 x 106 | 1 - 2.5 x 105 (Post-dilution) | Maintain at ~0.5 - 2 x 106 | N/A |
| Viability | >90% | >85% | >85% | >85% |
| pH | 7.2 - 7.4 | 7.0 - 7.4 | 7.0 - 7.4 | 7.0 - 7.4 |
| Glucose (g/L) | >1.0 | >1.0 | >1.0 | >0.5 |
| Lactate (g/L) | <0.5 | <1.5 | <2.0 | <2.5 |
| Culture Dilution | N/A | Increase volume 4- to 8-fold[7][8] | Increase volume as needed | N/A |
Note: These values are representative for general T-cell expansion and should be optimized for the specific Descartes-08 protocol.
Experimental Protocols
Protocol 1: Cell Viability and Count Assessment using Trypan Blue
-
Sample Preparation: Aseptically collect a representative 20 µL sample of the cell culture suspension.
-
Staining: Mix the cell sample with an equal volume (20 µL) of 0.4% Trypan Blue stain. Incubate for 1-2 minutes at room temperature.
-
Loading: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Counting:
-
Using a light microscope, count the number of non-stained (viable) and blue-stained (non-viable) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the average cell count per square.
-
-
Calculations:
-
Cell Concentration (cells/mL) = Average live cell count × Dilution factor (2) × 104
-
Viability (%) = (Number of viable cells / Total number of cells) × 100
-
Protocol 2: Immunophenotyping by Flow Cytometry
-
Cell Preparation: Collect 1-2 x 105 cells from the culture. Wash the cells with 1 mL of FACS buffer (PBS + 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing pre-titrated fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD62L, anti-CCR7, and a reagent to detect the CAR).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a calibrated flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify cell populations and CAR expression levels.
Visualizations
Diagrams of Workflows and Pathways
References
- 1. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 2. myastheniagravisnews.com [myastheniagravisnews.com]
- 3. Cartesian Therapeutics Announces FDA Special Protocol Assessment Agreement for Phase 3 AURORA Trial of Descartes-08 in Myasthenia Gravis [drug-dev.com]
- 4. Descartes-08 - Dent Neurologic [dentinstitute.com]
- 5. CAR-T Cell Performance: How to Improve Their Persistence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analysis of causes for poor persistence of CAR-T cell therapy in vivo [frontiersin.org]
- 13. Chimeric-Antigen-Receptor (CAR) T Cells and the Factors Influencing their Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CT-0508 Macrophage Infiltration into Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CT-0508 and investigating CAR-macrophage infiltration into solid tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General
-
What is CT-0508? CT-0508 is a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy. It consists of autologous monocyte-derived macrophages that are genetically engineered to express a CAR targeting HER2 (human epidermal growth factor receptor 2).[1][2] These macrophages are polarized to a pro-inflammatory M1 phenotype to enhance their anti-tumor activity.[2][3]
-
What is the proposed mechanism of action for CT-0508? CT-0508 is designed to combat solid tumors through a multi-faceted approach. The CAR-macrophages are intended to recognize and phagocytose HER2-overexpressing tumor cells.[1][2] Beyond direct killing, they are believed to activate the tumor microenvironment (TME), recruit T cells, and present tumor antigens to the adaptive immune system, potentially leading to a broader and more durable anti-tumor response.[1][4]
-
What are the main challenges in using CAR-macrophage therapy for solid tumors? Solid tumors present several hurdles for CAR-macrophage therapy. These include the dense physical barrier of the tumor stroma, an immunosuppressive tumor microenvironment that can polarize macrophages to a pro-tumoral M2 phenotype, limited persistence of CAR-macrophages in vivo, and challenges in efficient trafficking of the engineered cells to the tumor site.[5][6][7][8][9]
Experimental Design & Protocols
-
What are the key in vitro assays to assess CT-0508 functionality? To evaluate the effectiveness of CT-0508 or similar CAR-macrophages in vitro, researchers typically perform phagocytosis assays, cytokine release assays, and T-cell activation co-culture assays.
-
How can I measure the infiltration of CT-0508 into solid tumors in animal models? Assessing CAR-macrophage infiltration in vivo can be achieved through various methods. Immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections using antibodies against human macrophage markers (if using human cells in a xenograft model) or the CAR construct can visualize the presence and location of the engineered cells. Flow cytometry of digested tumors can quantify the percentage of CAR-macrophages within the tumor. Additionally, qPCR for the CAR transgene in tumor lysates can provide a quantitative measure of infiltration.
Troubleshooting Guides
Low CAR Expression in Macrophages
| Potential Cause | Recommended Solution |
| Low lentiviral transduction efficiency. Macrophages are known to be difficult to transduce with lentivirus. | - Increase the multiplicity of infection (MOI). - Consider using Vpx-containing lentiviral particles to enhance transduction efficiency.[10] - Optimize the transduction enhancer used; for example, polybrene can be toxic to macrophages, so alternatives should be considered.[6][11] - Extend the incubation time of the virus with the cells.[11] |
| Poor viability of macrophages post-transduction. | - Use a lower MOI and compensate with a longer incubation time. - Ensure the lentiviral preparation is of high purity and free of contaminants. - Confirm that the culture conditions (media, supplements) are optimal for macrophage survival. |
| Issues with the CAR construct. | - Verify the integrity of the lentiviral vector and the CAR construct sequence. - Ensure the promoter driving CAR expression is active in macrophages. |
Inconsistent Phagocytosis Assay Results
| Potential Cause | Recommended Solution |
| Suboptimal effector-to-target (E:T) ratio. | - Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines. |
| Variability in target cell antigen expression. | - Regularly check the HER2 expression levels on your target cancer cells using flow cytometry. - Use a target cell line with stable and high HER2 expression. |
| Macrophage viability and activation state. | - Ensure high viability of CAR-macrophages before starting the assay. - Confirm the M1 polarization of your macrophages, as this can influence their phagocytic capacity. |
| Issues with labeling or detection. | - If using fluorescent dyes, ensure proper labeling of both macrophages and target cells and check for spectral overlap. - For microscopy-based assays, ensure that you are distinguishing between engulfed cells and cells that are merely attached to the macrophage surface. |
Low Cytokine Release Detected
| Potential Cause | Recommended Solution |
| Insufficient stimulation of CAR-macrophages. | - Increase the E:T ratio in your co-culture. - Confirm high antigen expression on target cells. |
| Timing of supernatant collection. | - Perform a time-course experiment to determine the peak of cytokine secretion for the specific cytokines of interest (e.g., TNF-α, IL-6). |
| Assay sensitivity. | - Use a more sensitive detection method, such as ELISpot, if ELISA results are consistently low.[4] - Ensure that the ELISA kit is validated for the specific cytokines and species you are testing. |
Experimental Protocols
1. Generation of CAR-Macrophages via Lentiviral Transduction
This protocol provides a general framework for transducing human monocytes to generate CAR-macrophages.
-
Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Further purify monocytes using CD14+ magnetic bead selection.
-
Differentiation into Macrophages: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF or GM-CSF to differentiate them into macrophages over 5-7 days.
-
Lentiviral Transduction:
-
On the day of transduction, replace the culture medium with fresh medium containing the lentiviral vector encoding the CAR. To enhance transduction, Vpx-containing lentivirus can be used.[10]
-
Incubate the cells with the virus overnight. Note: Polybrene can be toxic to macrophages and may not be necessary.[6][11]
-
The following day, remove the virus-containing medium and replace it with fresh culture medium.
-
-
Confirmation of CAR Expression: After 48-72 hours, assess CAR expression on the macrophage surface by flow cytometry using an antibody that recognizes a component of the CAR construct (e.g., the scFv or a tag).
2. In Vitro Phagocytosis Assay
This protocol describes how to assess the ability of CAR-macrophages to engulf target cancer cells.
-
Cell Preparation:
-
Label HER2-positive target cancer cells with a fluorescent dye (e.g., CFSE).
-
Label the CAR-macrophages with a different colored fluorescent dye (e.g., CellTrace Violet).
-
-
Co-culture:
-
Plate the labeled CAR-macrophages in a multi-well plate.
-
Add the labeled target cells at a suitable E:T ratio (e.g., 1:2).
-
Co-culture the cells for 2-4 hours.
-
-
Analysis by Flow Cytometry:
-
Gently harvest the cells.
-
Analyze the cells using a flow cytometer. The percentage of CAR-macrophages that are also positive for the target cell's fluorescent dye represents the phagocytosis efficiency.[2]
-
3. Cytokine Release Assay
This protocol outlines the measurement of cytokines secreted by CAR-macrophages upon target cell recognition.
-
Co-culture:
-
Plate CAR-macrophages in a multi-well plate.
-
Add HER2-positive target cells at an appropriate E:T ratio. Include control wells with CAR-macrophages alone and target cells alone.
-
Incubate for 24-48 hours.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex cytokine array according to the manufacturer's instructions.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The CAR macrophage cells, a novel generation of chimeric antigen-based approach against solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAR-MA Cytokine Release Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentivirus-based production of human chimeric antigen receptor macrophages from peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Advancements and Challenges in CAR-Macrophage Therapy: A New Frontier in Cancer Immunotherapy – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 9. CAR-macrophage versus CAR-T for solid tumors: The race between a rising star and a superstar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for generating human CAR-engineered macrophages by Vpx-containing lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding the NSABP C-08 Trial and Bevacizumab Treatment Duration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information and troubleshooting guidance related to the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, with a specific focus on the limitations of the one-year bevacizumab treatment duration.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective and design of the NSABP C-08 trial?
The NSABP C-08 trial was a phase III randomized study designed to evaluate the efficacy and safety of adding bevacizumab to the modified FOLFOX6 (mFOLFOX6) chemotherapy regimen as an adjuvant treatment for patients with stage II or III colon cancer.[1][2][3][4] The primary endpoint of the study was disease-free survival (DFS).[2][3] Patients in the control arm received mFOLFOX6 for six months, while the experimental arm received mFOLFOX6 for six months plus bevacizumab for a total of one year.[2][3][5]
Q2: Why was a one-year duration of bevacizumab chosen for the NSABP C-08 trial?
The rationale for the one-year duration of bevacizumab in the NSABP C-08 trial was based on the prevailing understanding of angiogenesis and the mechanism of action of bevacizumab at the time of the trial's design. Bevacizumab targets the vascular endothelial growth factor (VEGF), a key driver of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[6][7] The thinking was that a sustained blockade of VEGF for one year would be sufficient to inhibit the growth of micrometastases and prevent disease recurrence after surgery and chemotherapy. This duration was also consistent with the treatment duration used in some trials of bevacizumab in the metastatic setting, where it had shown a survival benefit.[1]
Q3: What were the main findings regarding the one-year bevacizumab treatment in NSABP C-08?
The addition of one year of bevacizumab to mFOLFOX6 chemotherapy did not result in a statistically significant improvement in the primary endpoint of disease-free survival (DFS) or the secondary endpoint of overall survival (OS) in patients with stage II or III colon cancer.[1][8][9] However, an interesting and crucial observation was a transient, statistically significant improvement in DFS during the period of bevacizumab administration.[3][10][11] This benefit was lost after the discontinuation of bevacizumab, with the DFS curves converging over time.[2][11]
Q4: What are the potential biological explanations for the transient benefit of bevacizumab observed in NSABP C-08?
Several hypotheses have been proposed to explain the temporary benefit of bevacizumab followed by a loss of efficacy after its cessation:
-
Cytostatic vs. Cytotoxic Effect: Bevacizumab is thought to have a primarily cytostatic effect, meaning it inhibits tumor cell growth and proliferation rather than directly killing cancer cells. Once the anti-angiogenic pressure from bevacizumab is removed, dormant tumor cells may resume growth, leading to disease recurrence.
-
Tumor Dormancy: Bevacizumab may induce a state of dormancy in micrometastases by cutting off their blood supply. These dormant cells can survive in a quiescent state and reactivate upon cessation of therapy when angiogenesis is no longer inhibited.
-
Clonal Evolution and Resistance: The pressure exerted by anti-VEGF therapy could lead to the selection and expansion of more aggressive and resistant tumor cell clones that are less dependent on VEGF for survival.[12][13] These clones may utilize alternative pro-angiogenic pathways to establish a blood supply.
-
Upregulation of Alternative Angiogenic Pathways: Tumors can develop resistance to bevacizumab by upregulating other pro-angiogenic factors, such as other members of the VEGF family (e.g., VEGF-C, VEGF-D) or placental growth factor (PlGF).[14] This creates alternative signaling routes for angiogenesis that are not blocked by bevacizumab.[14]
Q5: What were the key toxicities associated with the one-year bevacizumab treatment in NSABP C-08?
The addition of bevacizumab to mFOLFOX6 was associated with an increase in certain grade 3 or higher toxicities. These included hypertension, proteinuria, wound-healing complications, and pain.[5] However, there was no significant increase in gastrointestinal perforations, hemorrhage, or thromboembolic events, which are other known side effects of bevacizumab.[5]
Troubleshooting and Experimental Guidance
Investigating Mechanisms of Bevacizumab Resistance
For researchers studying resistance to anti-angiogenic therapies, the findings from NSABP C-08 provide a clinical context for investigating several biological phenomena. Here are some experimental approaches:
-
In vivo models of tumor dormancy and recurrence: Utilize patient-derived xenograft (PDX) models from colon cancer patients treated with bevacizumab. These models can be used to study the biology of dormant tumor cells and identify the molecular pathways that are activated upon treatment cessation and lead to relapse.
-
Analysis of pro-angiogenic factor expression: In preclinical models or patient samples, perform comprehensive profiling of angiogenic factors beyond VEGF-A, both during and after bevacizumab treatment. This can be done using techniques like multiplex immunoassays or RNA sequencing to identify upregulated alternative pathways.
-
Studying clonal dynamics: Employ next-generation sequencing techniques to track the clonal evolution of tumors under the selective pressure of bevacizumab. This can help identify the emergence of resistant clones and the genetic alterations that drive resistance.
Data Summary
The following table summarizes the key efficacy outcomes from the 5-year update of the NSABP C-08 trial.[1][9]
| Endpoint | mFOLFOX6 + Bevacizumab (1 year) | mFOLFOX6 Alone | Hazard Ratio (95% CI) | p-value |
| Disease-Free Survival (DFS) | 0.93 (0.81 - 1.08) | 0.35 | ||
| Before 1.25-year landmark | 0.61 (0.48 - 0.78) | <0.001 | ||
| After 1.25-year landmark | 1.22 (0.98 - 1.52) | 0.076 | ||
| Overall Survival (OS) | 0.95 (0.79 - 1.13) | 0.56 | ||
| Stage II Disease | 0.62 (0.36 - 1.08) | 0.093 | ||
| Stage III Disease | 1.00 (0.83 - 1.21) | 0.99 |
Visualizing the NSABP C-08 Findings
Signaling Pathway: VEGF and Bevacizumab's Mechanism of Action
Caption: Mechanism of bevacizumab in inhibiting VEGF-mediated angiogenesis.
Experimental Workflow: NSABP C-08 Trial Design
Caption: Simplified workflow of the NSABP C-08 clinical trial.
Logical Relationship: Interpretation of NSABP C-08 Results
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic inhibition of tumor cell-derived VEGF enhances the malignant phenotype of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Bevacizumab in stage II-III colon cancer: 5-year update of the National Surgical Adjuvant Breast and Bowel Project C-08 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. sciencedaily.com [sciencedaily.com]
Validation & Comparative
Adjuvant Bevacizumab in Stage II/III Colon Cancer: A Comparative Analysis of NSABP C-08 Trial Results
A comprehensive review of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer. This guide provides a detailed comparison with other key adjuvant therapy trials, offering researchers and drug development professionals a thorough analysis of the findings.
The NSABP C-08 trial was a pivotal phase III study designed to determine whether the addition of the anti-angiogenic agent bevacizumab to a standard chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), could improve outcomes for patients with resected stage II or III colon cancer. The primary endpoint of the study was disease-free survival (DFS).
Experimental Protocols
The NSABP C-08 trial enrolled 2,672 patients with surgically resected stage II or III carcinoma of the colon.[1] Patients were randomly assigned to one of two treatment arms:
-
Control Arm: Received mFOLFOX6 chemotherapy every two weeks for a total of 12 cycles (24 weeks).[2]
-
Experimental Arm: Received mFOLFOX6 chemotherapy for 12 cycles plus bevacizumab (5 mg/kg) every two weeks for a total of 26 cycles (52 weeks).[2]
The mFOLFOX6 regimen consisted of:
-
Fluorouracil (5-FU) 400 mg/m² intravenous bolus on day 1, followed by a 2,400 mg/m² continuous infusion over 46 hours.[3][4]
The experimental workflow for the NSABP C-08 trial is depicted in the diagram below.
NSABP C-08 Trial Results
The initial analysis of the NSABP C-08 trial, with a median follow-up of 35.6 months, did not show a statistically significant improvement in DFS with the addition of bevacizumab to mFOLFOX6.[1][5] The 3-year DFS rate was 77.4% in the bevacizumab arm compared to 75.5% in the control arm.[1][5]
Long-term follow-up data with a median of 5 years also failed to demonstrate a significant benefit in either DFS or overall survival (OS). The 5-year OS was 82.5% for the experimental arm and 80.7% for the control arm.[6]
An interesting exploratory analysis revealed a transient, significant improvement in DFS during the first 15 months of treatment with bevacizumab.[1][5] However, this benefit did not persist after the cessation of bevacizumab therapy.[1][5]
Comparison with Other Adjuvant Trials
The results of the NSABP C-08 trial can be contextualized by comparing them with other key adjuvant therapy trials for colon cancer, such as NSABP C-07, MOSAIC, and AVANT.
| Trial | Treatment Arms | 3-Year DFS | 5-Year DFS | 5-Year OS | 6-Year OS | 10-Year OS |
| NSABP C-08 | mFOLFOX6 | 75.5%[5] | - | 80.7%[6] | - | - |
| mFOLFOX6 + Bevacizumab | 77.4%[5] | - | 82.5%[6] | - | - | |
| NSABP C-07 | FULV | 71.8%[7] | - | - | - | - |
| FLOX (FULV + Oxaliplatin) | 76.1%[7] | - | - | - | - | |
| MOSAIC | LV5FU2 | - | 67.4%[8] | - | 76.0%[8] | 67.1%[9][10] |
| FOLFOX4 | - | 73.3%[8] | - | 78.5%[8] | 71.7%[9][10] | |
| AVANT | FOLFOX4 | 76%[11] | 73.2%[12] | - | - | 74.6%[12] |
| FOLFOX4 + Bevacizumab | 73%[11] | 68.5%[12] | - | - | 67.2%[12] | |
| XELOX + Bevacizumab | 75%[11] | 71.0%[12] | - | - | 69.9%[12] |
The NSABP C-07 and MOSAIC trials were instrumental in establishing oxaliplatin-based chemotherapy (FOLFOX) as the standard of care for adjuvant treatment of stage III colon cancer, demonstrating a significant improvement in DFS and OS compared to 5-FU/leucovorin alone.[7][8]
The AVANT trial, similar to NSABP C-08, also investigated the addition of bevacizumab to oxaliplatin-based chemotherapy (FOLFOX4 or XELOX).[5][6][11] The results of AVANT were consistent with NSABP C-08, showing no improvement in DFS with the addition of bevacizumab.[5][11] In fact, the AVANT trial suggested a potential detrimental effect on overall survival in one of the bevacizumab arms.[13]
Conclusion
The NSABP C-08 trial, along with the corroborating evidence from the AVANT trial, demonstrated that the addition of bevacizumab to standard oxaliplatin-based adjuvant chemotherapy does not provide a significant long-term benefit in terms of disease-free or overall survival for patients with resected stage II or III colon cancer. While a transient effect on DFS was observed during bevacizumab administration in the NSABP C-08 study, this did not translate into a lasting clinical advantage. These findings have been crucial in shaping the guidelines for the adjuvant treatment of colon cancer, indicating that anti-angiogenic therapy with bevacizumab is not recommended in this setting.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. ascopubs.org [ascopubs.org]
- 4. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Adjuvant Fluorouracil, Leucovorin, and Oxaliplatin in Stage II to III Colon Cancer: Updated 10-Year Survival and... [umqvc.org]
- 11. Bevacizumab Fails Again as Adjuvant Therapy for Colon Cancer | MDedge [mdedge.com]
- 12. Bevacizumab as adjuvant treatment of colon cancer: updated results from the S-AVANT phase III study by the GERCOR Group [umqvc.org]
- 13. Bevacizumab plus oxaliplatin-based chemotherapy as adjuvant treatment for colon cancer (AVANT): a phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BCMA-Targeting CAR T-Cell Therapies: Descartes-08, Abecma, and Carvykti
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent B-cell maturation antigen (BCMA)-targeting chimeric antigen receptor (CAR) T-cell therapies: Descartes-08, Abecma (idecabtagene vicleucel), and Carvykti (ciltacabtagene autoleucel). While all three therapies target BCMA, a key antigen in certain autoimmune diseases and multiple myeloma, they differ significantly in their underlying technology, manufacturing processes, and clinical applications. This guide aims to provide an objective comparison supported by available experimental data and methodologies to inform research and development efforts in the field of cell therapy.
Key Distinctions and Technological Overview
The most fundamental difference lies in the genetic modification strategy. Descartes-08 utilizes messenger RNA (mRNA) to transiently express the CAR, whereas Abecma and Carvykti employ lentiviral vectors to permanently integrate the CAR gene into the T-cell genome.[1][2][3] This distinction has profound implications for the safety profile, manufacturing, and administration of these therapies.
Descartes-08 , developed by Cartesian Therapeutics, is an autologous anti-BCMA mRNA CAR T-cell therapy.[2] The use of mRNA results in a non-integrating, transient expression of the CAR, which is designed to mitigate the risk of genomic integration and associated secondary malignancies.[1][3] This approach also allows for repeat dosing and outpatient administration without the need for lymphodepleting chemotherapy.[2] Descartes-08 is primarily being investigated for the treatment of autoimmune diseases such as myasthenia gravis (MG) and systemic lupus erythematosus (SLE).[4]
Abecma (idecabtagene vicleucel) , co-developed by Bristol Myers Squibb and 2seventy bio, is an autologous BCMA-directed CAR T-cell therapy approved for the treatment of relapsed or refractory multiple myeloma.[5][6] It uses a lentiviral vector to genetically modify the patient's T cells.[6] The CAR construct of Abecma includes a murine single-chain variable fragment (scFv) for BCMA binding, a CD8α hinge and transmembrane domain, and 4-1BB and CD3ζ intracellular signaling domains.[6][7]
Carvykti (ciltacabtagene autoleucel) , from Janssen Biotech and Legend Biotech, is another autologous BCMA-directed CAR T-cell therapy approved for relapsed or refractory multiple myeloma.[8] A key feature of Carvykti's CAR construct is the inclusion of two BCMA-targeting single-domain antibodies, designed to confer high avidity binding to BCMA.[9][10] It also utilizes a 4-1BB costimulatory domain and a CD3ζ signaling domain.[10]
Data Presentation: Comparative Tables
Table 1: General Characteristics of BCMA-Targeting CAR T-Cell Therapies
| Feature | Descartes-08 | Abecma (idecabtagene vicleucel) | Carvykti (ciltacabtagene autoleucel) |
| Technology | mRNA-based CAR T | Lentiviral-based CAR T | Lentiviral-based CAR T |
| Target Antigen | B-cell Maturation Antigen (BCMA) | B-cell Maturation Antigen (BCMA) | B-cell Maturation Antigen (BCMA) |
| CAR Expression | Transient | Stable | Stable |
| Primary Indication | Myasthenia Gravis, Systemic Lupus Erythematosus (Investigational) | Relapsed/Refractory Multiple Myeloma (Approved) | Relapsed/Refractory Multiple Myeloma (Approved) |
| Administration | Outpatient, repeat infusions | Inpatient, single infusion | Inpatient, single infusion |
| Lymphodepletion | Not required | Required (Fludarabine and Cyclophosphamide) | Required (Fludarabine and Cyclophosphamide) |
Table 2: Comparison of Manufacturing Processes
| Step | Descartes-08 | Abecma (idecabtagene vicleucel) | Carvykti (ciltacabtagene autoleucel) |
| Starting Material | Patient's peripheral blood mononuclear cells (PBMCs) | Patient's peripheral blood mononuclear cells (PBMCs) | Patient's peripheral blood mononuclear cells (PBMCs) |
| Cell Collection | Leukapheresis | Leukapheresis | Leukapheresis |
| Genetic Modification | Electroporation with CAR mRNA | Lentiviral transduction | Lentiviral transduction |
| Cell Expansion | Ex vivo expansion of T cells | Ex vivo expansion of CAR T cells | Ex vivo expansion of CAR T cells |
| Manufacturing Time | Information not publicly available | Approximately 4 weeks[5][11] | Approximately 4-5 weeks[8][12] |
| Final Product | Cryopreserved autologous mRNA CAR T cells | Cryopreserved autologous CAR T cells | Cryopreserved autologous CAR T cells |
Table 3: Overview of Pivotal Clinical Trial Protocols
| Aspect | Descartes-08 (Phase 2b - NCT04146051) | Abecma (KarMMa-3 - NCT03651128) | Carvykti (CARTITUDE-4 - NCT04181827) |
| Indication | Generalized Myasthenia Gravis | Relapsed/Refractory Multiple Myeloma | Relapsed/Refractory Multiple Myeloma |
| Study Design | Randomized, double-blind, placebo-controlled, crossover | Phase 3, open-label, randomized, controlled | Phase 3, open-label, randomized, controlled |
| Patient Population | Adults with generalized MG | Adults with RRMM after 2-4 prior lines of therapy | Adults with RRMM after 1-3 prior lines of therapy |
| Intervention | Six weekly infusions of Descartes-08 or placebo | Single infusion of Abecma vs. standard of care regimens | Single infusion of Carvykti vs. standard of care regimens |
| Primary Endpoint | Proportion of participants with ≥6-point improvement in MG-ADL score at 12 weeks | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) |
| Key Secondary Endpoints | Safety, other MG severity scores (MGC, QMG) | Overall Response Rate (ORR), Overall Survival (OS), Complete Response (CR) rate | Overall Response Rate (ORR), Overall Survival (OS), Minimal Residual Disease (MRD) negativity rate |
Experimental Protocols
Descartes-08: Phase 2b Trial in Myasthenia Gravis (NCT04146051)
The Phase 2b trial for Descartes-08 is a randomized, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of Descartes-08 in patients with generalized myasthenia gravis.[13]
-
Patient Selection: The study enrolls adults with a confirmed diagnosis of generalized myasthenia gravis.[14]
-
Study Design: Participants are randomized to receive either Descartes-08 or a placebo.[15] The treatment consists of six weekly intravenous infusions.[15] A key feature of the trial is a crossover design, allowing patients who initially received the placebo to receive Descartes-08 in an open-label extension.[15]
-
Dosing and Administration: Descartes-08 is administered in an outpatient setting without prior lymphodepleting chemotherapy.[13]
-
Efficacy Assessment: The primary endpoint is the proportion of patients achieving a clinically significant improvement in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score at 12 weeks.[13] Secondary endpoints include changes in other validated MG severity scales such as the MG Composite (MGC) and Quantitative MG (QMG) scores.[14]
-
Safety Monitoring: Patients are closely monitored for adverse events throughout the study.
Abecma: KarMMa-3 Trial in Multiple Myeloma (NCT03651128)
The KarMMa-3 trial is a pivotal Phase 3 study that evaluated the efficacy and safety of Abecma compared to standard-of-care regimens in patients with relapsed and refractory multiple myeloma.[16]
-
Patient Selection: The trial enrolled adult patients who had received two to four prior lines of therapy, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 monoclonal antibody, and were refractory to their last treatment regimen.[16]
-
Study Design: This was an open-label, randomized, controlled trial where patients were assigned to receive either a single infusion of Abecma or one of several standard combination regimens.[17]
-
Treatment Protocol:
-
Leukapheresis: Collection of the patient's T cells.
-
Bridging Therapy: Patients could receive bridging therapy for disease control while Abecma was being manufactured.[17]
-
Lymphodepletion: Patients in the Abecma arm received a 3-day course of chemotherapy (cyclophosphamide and fludarabine) to prepare their bodies for the CAR T-cell infusion.[17]
-
Abecma Infusion: A single intravenous infusion of Abecma was administered.
-
-
Efficacy Assessment: The primary endpoint was progression-free survival (PFS).[18] Key secondary endpoints included overall response rate (ORR), overall survival (OS), and complete response (CR) rate.[18]
Carvykti: CARTITUDE-4 Trial in Multiple Myeloma (NCT04181827)
The CARTITUDE-4 study is a Phase 3, randomized, open-label trial comparing Carvykti to standard of care in patients with relapsed and lenalidomide-refractory multiple myeloma.[19][20]
-
Patient Selection: The study included adult patients who had received one to three prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.[19]
-
Study Design: Patients were randomized to receive either a single infusion of Carvykti or standard therapy, which consisted of either pomalidomide, bortezomib, and dexamethasone (B1670325) (PVd) or daratumumab, pomalidomide, and dexamethasone (DPd).[20]
-
Treatment Protocol:
-
Apheresis: Collection of the patient's T cells.
-
Bridging Therapy: Bridging therapy was permitted between apheresis and the start of lymphodepletion.[19]
-
Lymphodepletion: Patients in the Carvykti arm received a 3-day regimen of cyclophosphamide (B585) and fludarabine.[21]
-
Carvykti Infusion: A single intravenous infusion of Carvykti was administered 5-7 days after the start of lymphodepletion.[21]
-
-
Efficacy Assessment: The primary endpoint was progression-free survival (PFS).[22] Secondary endpoints included overall response rate (ORR), overall survival (OS), and minimal residual disease (MRD) negativity rate.[9]
Mandatory Visualization
References
- 1. cgtlive.com [cgtlive.com]
- 2. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 3. Cartesian Therapeutics Highlights Progress and 2024 Strategic Priorities Across Innovative Pipeline of mRNA Cell Therapies for Autoimmunity - BioSpace [biospace.com]
- 4. cgtlive.com [cgtlive.com]
- 5. myeloma.org [myeloma.org]
- 6. Abecma: First FDA-Approved CAR T-cell Therapy for Multiple Myeloma - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 7. FDA Approval Summary: Idecabtagene Vicleucel for Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myeloma.org [myeloma.org]
- 9. Earlier use of CARVYKTI® demonstrated lasting treatment-free remissions at 2.5 years in patients with relapsed or refractory multiple myeloma [prnewswire.com]
- 10. fda.gov [fda.gov]
- 11. ABECMA® CAR T Cell Therapy Treatment Process - ABECMA® (idecabtagene vicleucel) [abecma.com]
- 12. Patient Website | CARVYKTI® (ciltacabtagene autoleucel) [carvykti.com]
- 13. Descartes-08 - Dent Neurologic [dentinstitute.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. myastheniagravisnews.com [myastheniagravisnews.com]
- 16. Bristol Myers Squibb - Abecma Delivers Sustained Progression-Free Survival Versus Standard Regimens in Earlier Lines of Therapy for Relapsed and Refractory Multiple Myeloma Based on Longer-Term Follow-up from KarMMa-3 [news.bms.com]
- 17. KarMMa-3 Trial Design | ABECMA® (idecabtagene vicleucel) [abecmahcp.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. CARTITUDE-4 Study | CARVYKTI® (ciltacabtagene autoleucel) HCP [carvyktihcp.com]
- 20. Legend Biotech Highlights New CARVYKTI® Data in Multiple [globenewswire.com]
- 21. CARVYKTI - Lymphodepleting Regimens in CARTITUDE-1 and CARTITUDE-4 [jnjmedicalconnect.com]
- 22. Janssen Announces Unblinding of Phase 3 CARTITUDE-4 Study of CARVYKTI® (cilta-cel) as Primary Endpoint Met in Treatment of Patients with Relapsed and Refractory Multiple Myeloma [jnj.com]
A Comparative Guide to CT-0508 and Other HER2-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CT-0508, a novel HER2-targeted chimeric antigen receptor macrophage (CAR-M) therapy, with established HER2-targeted therapies: Trastuzumab, Pertuzumab, and Ado-trastuzumab emtansine (T-DM1). The information is intended for an audience with a background in oncology, immunology, and drug development.
Executive Summary
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. For decades, monoclonal antibodies and antibody-drug conjugates have formed the cornerstone of HER2-targeted treatment. CT-0508 represents a paradigm shift, leveraging the innate phagocytic and antigen-presenting capabilities of macrophages to elicit a multi-faceted anti-tumor response. This guide will delve into the mechanisms of action, clinical efficacy, safety profiles, and underlying experimental methodologies of these therapies to provide a comprehensive comparative analysis.
Mechanism of Action
The therapeutic strategies against HER2-positive tumors vary significantly in their approach to disrupting oncogenic signaling and inducing tumor cell death.
CT-0508: This therapy consists of autologous monocytes engineered to express an anti-HER2 chimeric antigen receptor (CAR).[1] These CAR-macrophages (CAR-M) are designed to recognize and phagocytose HER2-overexpressing tumor cells.[2] Beyond direct cell killing, CT-0508 is designed to remodel the tumor microenvironment (TME) by polarizing macrophages to a pro-inflammatory M1 phenotype, activating and recruiting T cells, and presenting tumor antigens to initiate a broader anti-tumor immune response.[1][3][4]
Trastuzumab: A humanized monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor.[5][6] Its primary mechanisms of action include inhibition of HER2-mediated signaling pathways, prevention of HER2 extracellular domain shedding, and induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8]
Pertuzumab: Another humanized monoclonal antibody that binds to a different epitope on the HER2 extracellular domain (subdomain II).[5][9] This binding sterically inhibits the dimerization of HER2 with other HER family members, particularly HER3, which is a potent activator of downstream signaling.[7][9] Like trastuzumab, it also mediates ADCC.[9]
Ado-trastuzumab emtansine (T-DM1): An antibody-drug conjugate (ADC) that links trastuzumab to the potent microtubule-inhibiting agent, DM1.[4][10] T-DM1 binds to HER2 and is internalized by the cancer cell.[6] Once inside, lysosomal degradation releases DM1, leading to cell cycle arrest and apoptosis.[4][11] T-DM1 also retains the HER2-inhibitory and ADCC-mediating functions of trastuzumab.[4][8]
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the points of intervention for the discussed therapies.
Caption: HER2 signaling pathway and points of therapeutic intervention.
Clinical Data Comparison
The following tables summarize the clinical data for CT-0508 and other HER2-targeted therapies. It is important to note that the data for CT-0508 is from a Phase 1 trial and should be interpreted as preliminary.
Efficacy Data
| Therapy | Trial | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| CT-0508 | Phase 1 (NCT04660929)[1][12] | HER2-overexpressing solid tumors (heavily pre-treated)[1][12] | Stable Disease: 28.6% (in HER2 3+ patients)[13] | Not Reported | Not Reported |
| Trastuzumab (+ Chemo) | Pivotal Phase 3[14] | HER2+ metastatic breast cancer (first-line)[14] | 49%[14] | 7.6 months[14] | 25.4 months[14] |
| Pertuzumab (+ Trastuzumab + Docetaxel) | CLEOPATRA (Phase 3)[15][16] | HER2+ metastatic breast cancer (first-line)[15][16] | 80.2%[17] | 18.7 months[16] | 57.1 months[15] |
| Ado-trastuzumab emtansine (T-DM1) | EMILIA (Phase 3)[2][10] | HER2+ metastatic breast cancer (previously treated with trastuzumab and a taxane)[2][10] | 43.6%[18] | 9.6 months[18] | 29.9 months[2] |
Safety Data
| Therapy | Common Adverse Events (Grade ≥3) | Black Box Warnings |
| CT-0508 | Cytokine Release Syndrome (CRS) (Grade 1-2), infusion reactions. No dose-limiting toxicities reported in early data.[12][19] | Not yet established. |
| Trastuzumab | Cardiotoxicity (congestive heart failure), infusion reactions, pulmonary toxicity.[20] | Cardiomyopathy, Infusion Reactions, Embryo-Fetal Toxicity, Pulmonary Toxicity. |
| Pertuzumab | Diarrhea, neutropenia, febrile neutropenia, cardiotoxicity (when given with trastuzumab and chemotherapy).[15][17] | Cardiomyopathy, Embryo-Fetal Toxicity. |
| Ado-trastuzumab emtansine (T-DM1) | Thrombocytopenia, hepatotoxicity (increased transaminases), fatigue, nausea.[2][18] | Hepatotoxicity, Cardiac Toxicity, Embryo-Fetal Toxicity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of these therapies are provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to lyse target cells via the engagement of effector cells.
Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Methodology:
-
Cell Preparation: HER2-expressing target cancer cells (e.g., SK-BR-3) are cultured and harvested. Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are also prepared.[21]
-
Assay Setup: Target cells are plated in a 96-well plate. The HER2-targeted antibody is added at various concentrations.[22]
-
Co-culture: Effector cells are added to the wells containing target cells and antibody at a specific effector-to-target (E:T) ratio.[22]
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for ADCC to occur.
-
Lysis Measurement: Target cell lysis is quantified. Common methods include measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant or using flow cytometry to identify dead target cells (e.g., staining with propidium (B1200493) iodide or 7-AAD).[23]
Cell Proliferation Assay (BrdU Assay)
This assay is used to quantify the proliferation of cancer cells in response to treatment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposed Mechanism of Action | PHESGO® (pertuzumab / trastuzumab / hyaluronidase-zzxf) [phesgo-hcp.com]
- 6. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 7. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. The ASCO Post [ascopost.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ascopubs.org [ascopubs.org]
- 13. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trastuzumab combined with chemotherapy for the treatment of HER2-positive metastatic breast cancer: pivotal trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA): end-of-study results from a double-blind, randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. End-of-Study Results From CLEOPATRA - The ASCO Post [ascopost.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. mdpi.com [mdpi.com]
- 22. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
- 23. stemcell.com [stemcell.com]
Independent Validation of NSABP C-08: A Comparative Analysis with the AVANT Trial
The landmark National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard chemotherapy for stage II and III colon cancer, concluded that the anti-angiogenic agent did not significantly improve disease-free survival (DFS) or overall survival (OS). This finding, pivotal for adjuvant treatment strategies, has been independently corroborated by the similarly designed AVANT (BO17920) trial. This guide provides a detailed comparison of the methodologies and results of these two crucial phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the evidence.
Experimental Protocols at a Glance
The fundamental designs of NSABP C-08 and the relevant arms of the AVANT trial were comparable, both aiming to assess the benefit of bevacizumab in the adjuvant setting for colon cancer. Both were large, randomized, open-label, phase III trials. Key aspects of their experimental protocols are summarized below.
| Feature | NSABP C-08 | AVANT |
| Patient Population | 2,672 patients with resected Stage II or III colon carcinoma. | 3,451 patients with resected high-risk Stage II or Stage III colon carcinoma. |
| Control Arm | mFOLFOX6 (modified Fluorouracil, Leucovorin, Oxaliplatin) for 6 months. | FOLFOX4 (Fluorouracil, Leucovorin, Oxaliplatin) for 6 months. |
| Experimental Arm(s) | mFOLFOX6 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year. | 1. FOLFOX4 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year. |
| Primary Endpoint | Disease-Free Survival (DFS) | Disease-Free Survival (DFS) in Stage III patients. |
| Secondary Endpoints | Overall Survival (OS), toxicity | Overall Survival (OS), toxicity |
NSABP C-08 Regimen: The mFOLFOX6 regimen consisted of oxaliplatin (B1677828) 85 mg/m², leucovorin 400 mg/m², and fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion, administered every two weeks for 12 cycles.[1]
AVANT Regimen: The FOLFOX4 regimen included oxaliplatin 85 mg/m² on day 1, leucovorin 200 mg/m² on days 1 and 2, and fluorouracil 400 mg/m² bolus and 600 mg/m² 22-hour continuous infusion on days 1 and 2, repeated every two weeks for 12 cycles. The XELOX regimen consisted of oxaliplatin 130 mg/m² on day 1 and capecitabine (B1668275) 1000 mg/m² twice daily on days 1-14, repeated every three weeks for eight cycles.[2][3]
Comparative Efficacy Outcomes
Both studies failed to demonstrate a statistically significant improvement in their primary endpoint of disease-free survival with the addition of bevacizumab. The key quantitative findings are presented below for direct comparison.
Disease-Free Survival (DFS)
| Trial | Patient Group | Treatment Arm | 3-Year DFS Rate | Hazard Ratio (95% CI) | P-value |
| NSABP C-08 [4] | Overall (Stage II & III) | mFOLFOX6 + Bevacizumab | 77.4% | 0.89 (0.76 - 1.04) | 0.15 |
| mFOLFOX6 | 75.5% | ||||
| Stage II | mFOLFOX6 + Bevacizumab | 87.4% | 0.82 (0.54 - 1.25) | 0.35 | |
| mFOLFOX6 | 84.7% | ||||
| Stage III | mFOLFOX6 + Bevacizumab | 74.2% | 0.90 (0.76 - 1.08) | 0.25 | |
| mFOLFOX6 | 72.4% | ||||
| AVANT [2][5] | Stage III | FOLFOX4 + Bevacizumab | 73.7% | 1.17 (0.98 - 1.39) | 0.07 |
| FOLFOX4 | 76.9% | ||||
| XELOX + Bevacizumab | 75.2% | 1.07 (0.90 - 1.28) | 0.44 |
An interesting exploratory analysis in the NSABP C-08 trial revealed a transient, statistically significant improvement in DFS during the one-year period of bevacizumab administration (HR 0.61; 95% CI, 0.48 to 0.78; P < .001), a benefit that was not sustained after treatment cessation.[4]
Overall Survival (OS)
Long-term follow-up in both trials confirmed no significant difference in overall survival. In fact, the AVANT trial suggested a potential detrimental effect on OS in the bevacizumab-containing arms for Stage III patients.
| Trial | Patient Group | Treatment Arm | 5-Year OS Rate | Hazard Ratio (95% CI) | P-value |
| NSABP C-08 (5-year update) [6] | Overall (Stage II & III) | mFOLFOX6 + Bevacizumab | Not Reported | 0.95 (0.79 - 1.13) | 0.56 |
| mFOLFOX6 | |||||
| Stage III | mFOLFOX6 + Bevacizumab | Not Reported | 1.00 (0.83 - 1.21) | 0.99 | |
| mFOLFOX6 | |||||
| AVANT (updated results) [7] | Stage III | FOLFOX4 + Bevacizumab | Not Reported | 1.29 (1.07 - 1.55) | 0.008 |
| FOLFOX4 | |||||
| XELOX + Bevacizumab | Not Reported | 1.15 (0.95 - 1.39) | 0.147 |
Visualizing Experimental Design and Biological Rationale
To further clarify the methodologies and the underlying biological target, the following diagrams illustrate the experimental workflows and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Bevacizumab plus oxaliplatin-based chemotherapy as adjuvant treatment for colon cancer (AVANT): a phase 3 randomised controlled trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 7. Bevacizumab as adjuvant treatment of colon cancer: updated results from the S-AVANT phase III study by the GERCOR Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Descartes-08: A Comparative Analysis Against Standard of Care for Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Descartes-08, an investigational mRNA CAR-T cell therapy, with the current standard of care for the treatment of generalized Myasthenia Gravis (gMG). The information is supported by experimental data from clinical trials to aid in the evaluation of this novel therapeutic approach.
Overview of Therapies
Descartes-08 is an autologous mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy. It targets B-cell maturation antigen (BCMA), a protein expressed on the surface of plasma cells, which are responsible for producing the pathogenic autoantibodies that drive Myasthenia Gravis. A key feature of Descartes-08 is that it is administered without the need for lymphodepleting chemotherapy, a common requirement for conventional DNA-based CAR-T therapies.[1][2]
Standard of Care (SoC) for gMG is multifaceted and typically involves a combination of therapies aimed at managing symptoms and suppressing the autoimmune response. Initial treatment often includes acetylcholinesterase inhibitors for symptomatic relief. For long-term immunosuppression, corticosteroids and steroid-sparing agents like azathioprine (B366305) and mycophenolate mofetil are commonly used. In recent years, targeted biologic therapies have been introduced, including complement inhibitors (e.g., eculizumab, ravulizumab) and neonatal Fc receptor (FcRn) blockers (e.g., efgartigimod, rozanolixizumab), which offer more specific mechanisms of action.
Efficacy Comparison
The following tables summarize the quantitative efficacy data from clinical trials of Descartes-08 and key standard of care treatments for generalized Myasthenia Gravis.
Table 1: Efficacy of Descartes-08 in Generalized Myasthenia Gravis (Phase 2b Trial)
| Endpoint | Timepoint | All Patients (n=14) | Biologic-Naïve Patients (n=7) | Placebo (n=12) |
| Mean Change from Baseline in MG-ADL Score | Month 3 | -5.6 | - | - |
| Month 4 | -5.5 | -6.6 | - | |
| Month 12 | -4.8 | -7.1 | - | |
| Mean Change from Baseline in QMG Score | Month 4 | -4.8 | - | - |
| Month 12 | -6.0 | -9.4 | - | |
| Mean Change from Baseline in MGC Score | Month 3 | -8.3 | - | - |
| MG-ADL Responder Rate (≥2-point improvement) | Month 12 | 83% (10/12 evaluable) | 100% (7/7) | - |
| MGC Responder Rate (≥5-point improvement) | Month 3 | 71% | - | 25% |
| Minimal Symptom Expression (MSE) Rate (MG-ADL score of 0 or 1) | Month 6 | 33% | 57% | - |
| Month 12 | 33% | 57% | - |
Table 2: Efficacy of Standard of Care Therapies in Generalized Myasthenia Gravis
| Therapy | Mechanism of Action | Clinical Trial | Key Efficacy Endpoint |
| Eculizumab | Complement C5 Inhibitor | REGAIN (Phase 3) | Mean Change from Baseline in MG-ADL Score (Week 26): -4.2 (Eculizumab) vs. -2.3 (Placebo) |
| Ravulizumab | Long-acting Complement C5 Inhibitor | CHAMPION MG (Phase 3) | Mean Change from Baseline in MG-ADL Score (Week 26): -3.1 (Ravulizumab) vs. -1.4 (Placebo) |
| Efgartigimod | Neonatal Fc Receptor (FcRn) Blocker | ADAPT (Phase 3) | MG-ADL Responder Rate (≥2-point improvement for ≥4 consecutive weeks): 67.7% (Efgartigimod) vs. 29.7% (Placebo) |
| Rozanolixizumab | Neonatal Fc Receptor (FcRn) Blocker | MycarinG (Phase 3) | Mean Change from Baseline in MG-ADL Score (Day 43): -3.4 (Rozanolixizumab 7mg/kg) vs. -0.8 (Placebo) |
| Azathioprine | Purine Synthesis Inhibitor (Immunosuppressant) | Various | Primarily demonstrated as a steroid-sparing agent, reducing the required prednisone (B1679067) dose and treatment failures compared to prednisone alone.[3][4][5] Quantitative data on MG-ADL/QMG changes from recent large-scale trials are limited. |
| Mycophenolate Mofetil | Inosine Monophosphate Dehydrogenase Inhibitor (Immunosuppressant) | Various | Evidence for efficacy is mixed in randomized controlled trials, with some studies not showing a significant benefit over placebo as a steroid-sparing agent.[6] |
| Prednisone | Corticosteroid (Immunosuppressant) | Various | Effective in inducing remission and improving symptoms, but long-term use is associated with significant side effects.[7] |
Experimental Protocols
Descartes-08 Phase 2b Clinical Trial (NCT04146051)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Patients with generalized Myasthenia Gravis.
-
Intervention: Participants received six weekly intravenous infusions of either Descartes-08 or placebo.
-
Primary Efficacy Endpoint: The proportion of patients with a reduction of five points or more in the Myasthenia Gravis Composite (MGC) score at Month 3.
-
Key Secondary Endpoints: Changes from baseline in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score, Quantitative Myasthenia Gravis (QMG) score, and safety assessments.
Standard of Care Clinical Trial Methodologies (General Overview)
Clinical trials for standard of care treatments in gMG, particularly for the newer biologic agents, have generally followed a randomized, double-blind, placebo-controlled design.
-
Participants: Patients with generalized Myasthenia Gravis, often with specific autoantibody status (e.g., anti-AChR positive).
-
Intervention: The investigational drug is administered for a defined period, and the control group receives a placebo.
-
Primary Efficacy Endpoints: Commonly, the primary endpoint is the change from baseline in the MG-ADL total score at a specific time point (e.g., week 26).
-
Secondary Endpoints: These typically include changes in the QMG score, MGC score, quality of life assessments, and responder analyses.
Visualizations
Descartes-08 Mechanism of Action
Caption: Mechanism of action of Descartes-08 targeting BCMA on plasma cells.
Descartes-08 Clinical Trial Workflow
Caption: Simplified workflow of the Descartes-08 Phase 2b clinical trial.
Safety and Tolerability
Descartes-08 has been generally well-tolerated in clinical trials. Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS), which are potential severe side effects associated with some CAR-T cell therapies. The administration of Descartes-08 does not require preconditioning chemotherapy, thus avoiding the toxicities associated with such regimens.
Standard of Care therapies have varied safety profiles.
-
Corticosteroids and traditional immunosuppressants are associated with a wide range of well-documented side effects, particularly with long-term use, including infections, metabolic changes, and organ toxicities.
-
Complement inhibitors carry an increased risk of meningococcal infections, requiring vaccination.
-
FcRn blockers can lead to an increased susceptibility to infections and headaches.
Conclusion
Descartes-08 represents a novel therapeutic modality for Myasthenia Gravis with a distinct mechanism of action targeting the source of pathogenic autoantibodies. Clinical trial data suggest a promising efficacy and safety profile, with the significant advantage of not requiring preconditioning chemotherapy. In comparison, while standard of care treatments, particularly the newer biologic agents, have demonstrated efficacy in managing gMG, they are associated with different safety considerations and mechanisms of action.
The data presented in this guide are intended to provide a comparative overview for research and professional evaluation. As Descartes-08 is an investigational therapy, further data from ongoing and future clinical trials will be crucial for a more definitive assessment of its place in the Myasthenia Gravis treatment landscape.
References
- 1. cgtlive.com [cgtlive.com]
- 2. Cartesian Therapeutics Announces FDA Special Protocol Assessment Agreement for Phase 3 AURORA Trial of Descartes-08 in Myasthenia Gravis - Cartesian Therapeutics, Inc [ir.cartesiantherapeutics.com]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. A randomized double‐blind trial of prednisolone alone or with azathioprine in myasthenia gravis | Semantic Scholar [semanticscholar.org]
- 5. neurology.org [neurology.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Randomized trial of azathioprine or prednisone for initial immunosuppressive treatment of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
CT-0508: A Preclinical Comparative Guide for a Novel HER2-Targeted CAR-Macrophage Therapy
For Immediate Release
This guide provides a comprehensive overview of the preclinical data supporting CT-0508, a first-in-class anti-HER2 chimeric antigen receptor macrophage (CAR-M) therapy. The data presented herein demonstrates the potential of CT-0508 to elicit potent anti-tumor activity, remodel the tumor microenvironment (TME), and synergize with existing immunotherapies. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of cellular therapies for solid tumors.
Superior Efficacy in Preclinical Models
Preclinical studies have demonstrated the robust anti-tumor efficacy of CT-0508 in various HER2-overexpressing solid tumor models. These studies highlight the unique mechanism of action of CAR-macrophages, which not only directly target and eliminate cancer cells through phagocytosis but also orchestrate a broader anti-tumor immune response.
In Vivo Tumor Growth Inhibition
In a key preclinical study published in Nature Biotechnology, the efficacy of anti-HER2 CAR-M was evaluated in two distinct xenograft models of human cancer. In an ovarian cancer model using SKOV3 cells, a single intravenous injection of CAR-Ms resulted in a significant reduction in tumor burden and a notable increase in overall survival compared to control groups.[1][2] Similarly, in a model of metastatic lung cancer using SKOV3-luciferase cells, CAR-M treatment led to a significant decrease in the metastatic burden.[1][2]
Table 1: In Vivo Efficacy of Anti-HER2 CAR-M in a HER2+ Ovarian Cancer Xenograft Model (SKOV3)
| Treatment Group | Median Survival (Days) | Percent Increase in Median Survival vs. UTD Mφ |
| Untransduced (UTD) Mφ | 43 | - |
| CAR-M | 60 | 39.5% |
Data extracted from Klichinsky M, et al. Nat Biotechnol. 2020.[1]
Synergy with Anti-PD-1 Immunotherapy
Further preclinical investigations have revealed a strong synergistic effect between CT-0508 and anti-PD-1 checkpoint inhibitors. In a syngeneic mouse model of HER2-expressing colorectal cancer (CT26-HER2), the combination of CAR-M and an anti-PD-1 antibody resulted in significantly improved tumor control and overall survival compared to either monotherapy alone. This suggests that CT-0508 can sensitize tumors to checkpoint blockade, a critical finding for the treatment of immunologically "cold" tumors.
Table 2: Synergistic Anti-Tumor Efficacy of CAR-M and Anti-PD-1 in a Syngeneic Colorectal Cancer Model (CT26-HER2)
| Treatment Group | Median Survival (Days) |
| Isotype Control | 25 |
| Anti-PD-1 | 28 |
| CAR-M | 45 |
| CAR-M + Anti-PD-1 | Not Reached |
Data derived from preclinical studies presented by Carisma Therapeutics.
Mechanism of Action: A Multi-pronged Anti-Tumor Attack
The superior efficacy of CT-0508 is attributed to its multifaceted mechanism of action, which goes beyond the direct killing of tumor cells.
-
Antigen-Specific Phagocytosis: CT-0508 is engineered to recognize and engulf HER2-positive tumor cells.[1][3][4]
-
Tumor Microenvironment (TME) Remodeling: Upon activation, CAR-Ms adopt a pro-inflammatory M1 phenotype and secrete cytokines and chemokines that attract and activate other immune cells, including T cells, transforming the immunosuppressive TME into an anti-tumor environment.[1][4][5]
-
Antigen Presentation and T-Cell Activation: As professional antigen-presenting cells, CAR-Ms can process and present tumor-associated antigens to T cells, leading to the induction and expansion of a tumor-specific T-cell response. This results in a durable and adaptive anti-tumor immunity.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Human chimeric antigen receptor macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carismatx.com [carismatx.com]
- 4. asco.org [asco.org]
- 5. Unleashing the power of CAR-M therapy in solid tumors: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvant Bevacizumab in Colon Cancer: A Comparative Analysis of NSABP C-08 and AVANT Trials
For Researchers, Scientists, and Drug Development Professionals
The addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to chemotherapy has been a cornerstone in the management of metastatic colorectal cancer. However, its role in the adjuvant setting for resected colon cancer has been a subject of intense investigation. This guide provides a comparative analysis of two pivotal phase III clinical trials that evaluated the efficacy and safety of adjuvant bevacizumab: the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 and the AVANT (BO17920) trial. While a formal meta-analysis with pooled efficacy data from these trials is not available, this guide presents a side-by-side comparison of their methodologies and key findings to inform the research and drug development community.
Quantitative Data Summary
The following tables summarize the key quantitative data from the NSABP C-08 and AVANT trials, focusing on the primary endpoints of Disease-Free Survival (DFS) and Overall Survival (OS).
Table 1: NSABP C-08 Trial Results (5-Year Update)
| Endpoint | mFOLFOX6 (Control) | mFOLFOX6 + Bevacizumab (Experimental) | Hazard Ratio (95% CI) | P-value |
| Disease-Free Survival (DFS) | 75.1% (3-year) | 77.9% (3-year) | 0.93 (0.81 - 1.08) | 0.35 |
| Overall Survival (OS) | 80.7% (5-year) | 82.5% (5-year) | 0.95 (0.79 - 1.13) | 0.56 |
Source: Allegra CJ, et al. J Clin Oncol. 2013.[1]
Table 2: AVANT Trial Results (Stage III Colon Cancer)
| Endpoint | FOLFOX4 (Control) | FOLFOX4 + Bevacizumab | XELOX + Bevacizumab | HR (95% CI) vs FOLFOX4 | P-value vs FOLFOX4 |
| Disease-Free Survival (DFS) | - | - | - | 1.17 (0.98 - 1.39) (FOLFOX4+Bev) | 0.07 (FOLFOX4+Bev) |
| 1.07 (0.90 - 1.28) (XELOX+Bev) | 0.44 (XELOX+Bev) | ||||
| Overall Survival (OS) | - | - | - | 1.27 (1.03 - 1.57) (FOLFOX4+Bev) | 0.02 (FOLFOX4+Bev) |
| 1.15 (0.93 - 1.42) (XELOX+Bev) | 0.21 (XELOX+Bev) |
Source: de Gramont A, et al. Lancet Oncol. 2012.[2]
Experimental Protocols
A detailed understanding of the trial methodologies is crucial for interpreting the results.
NSABP C-08 Protocol
-
Objective: To determine if the addition of bevacizumab to adjuvant mFOLFOX6 chemotherapy improves DFS in patients with stage II or III colon cancer.[3][4]
-
Patient Population: 2,710 patients with resected stage II or III colon carcinoma.[4]
-
Treatment Arms:
-
Primary Endpoint: Disease-Free Survival (DFS).[3]
-
Secondary Endpoint: Overall Survival (OS).[3]
AVANT Protocol
-
Objective: To evaluate the efficacy and safety of bevacizumab combined with either FOLFOX4 or XELOX versus FOLFOX4 alone as adjuvant treatment for high-risk stage II and stage III colon cancer.[6][7]
-
Patient Population: 3,451 patients with resected high-risk stage II or stage III colon cancer. The primary analysis focused on the 2,867 patients with stage III disease.[6][8]
-
Treatment Arms:
-
Arm A (Control): FOLFOX4 (oxaliplatin 85 mg/m² on day 1, leucovorin 200 mg/m²/day on days 1 and 2, 5-FU bolus 400 mg/m²/day and infusion 600 mg/m²/day on days 1 and 2) every 2 weeks for 12 cycles.
-
Arm B: FOLFOX4 for 12 cycles plus bevacizumab (5 mg/kg) every 2 weeks for 12 cycles, followed by bevacizumab alone for 12 cycles.
-
Arm C: XELOX (oxaliplatin 130 mg/m² on day 1, capecitabine (B1668275) 1000 mg/m² twice daily for 14 days) every 3 weeks for 8 cycles plus bevacizumab (7.5 mg/kg) every 3 weeks for 8 cycles, followed by bevacizumab alone for 8 cycles.
-
-
Primary Endpoint: Disease-Free Survival (DFS) in stage III patients.[8]
-
Secondary Endpoints: Overall Survival (OS), safety.[6]
Visualizations
Bevacizumab's Mechanism of Action: VEGF Signaling Pathway
Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 and inhibiting angiogenesis.
Meta-Analysis Workflow Logic
Caption: A logical workflow for conducting a meta-analysis of clinical trials.
References
- 1. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevacizumab plus oxaliplatin-based chemotherapy as adjuvant treatment for colon cancer (AVANT): a phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]
- 4. Phase III trial assessing bevacizumab in stages II and III carcinoma of the colon: results of NSABP protocol C-08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Bevacizumab Fails Again as Adjuvant Therapy for Colon Cancer | MDedge [mdedge.com]
A Head-to-Head Comparison of Chimeric Antigen Receptor (CAR) T-Cell Constructs: Descartes-08 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cellular immunotherapy, the design of Chimeric Antigen Receptor (CAR) T-cell constructs is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-driven comparison of the Descartes-08 mRNA-based CAR T-cell therapy with other prominent CAR T constructs, focusing on their molecular architecture, signaling pathways, and performance in preclinical and clinical settings.
Introduction to Descartes-08
Descartes-08 is an autologous anti-B cell maturation antigen (BCMA) CAR T-cell therapy distinguished by its use of messenger RNA (mRNA) for transient expression of the CAR.[1][2][3] This approach is designed to offer a more controlled and potentially safer therapeutic profile compared to traditional viral vector-based methods that lead to permanent genetic modification.[4] Descartes-08 is currently under investigation for the treatment of autoimmune diseases such as Myasthenia Gravis and Systemic Lupus Erythematosus.[5]
Molecular Construct Comparison
The functionality of a CAR T-cell is intrinsically linked to its molecular components: the single-chain variable fragment (scFv) for antigen recognition, the hinge and transmembrane domains for structural support and membrane anchoring, and the intracellular signaling domains for T-cell activation.
A detailed comparison of the Descartes-08 construct with two commercially approved BCMA-targeting CAR T-cell therapies, Idecabtagene vicleucel (Ide-cel) and Ciltacabtagene autoleucel (Cilta-cel), is presented below.
| Feature | Descartes-08 | Idecabtagene vicleucel (Ide-cel) | Ciltacabtagene autoleucel (Cilta-cel) |
| Target Antigen | BCMA | BCMA | BCMA |
| Antigen Binding Domain | Murine anti-BCMA scFv | Murine anti-BCMA scFv[6] | Two BCMA-targeting single-domain antibodies[7][8] |
| Hinge Domain | Human CD8α | Human CD8α[6] | Not specified |
| Transmembrane Domain | Human CD8α | Human CD8α[6] | Not specified |
| Co-stimulatory Domain | Human CD28 | Human 4-1BB (CD137)[6] | Human 4-1BB (CD137) |
| Signaling Domain | Human CD3ζ | Human CD3ζ[6] | Human CD3ζ |
| Manufacturing | mRNA electroporation (transient expression)[4] | Lentiviral transduction (stable expression) | Lentiviral transduction (stable expression) |
Signaling Pathways and Their Implications
The choice of the co-stimulatory domain is a pivotal aspect of CAR T design, significantly influencing the phenotype and function of the engineered T-cells. Descartes-08 utilizes the CD28 co-stimulatory domain, while Ide-cel and Cilta-cel employ the 4-1BB domain.
Preclinical and clinical studies have demonstrated that CD28-based CAR T-cells, like Descartes-08, tend to exhibit rapid and potent effector functions, but may be more prone to exhaustion.[9][10][11] In contrast, 4-1BB co-stimulation is associated with enhanced T-cell persistence, a central memory phenotype, and potentially lower but more sustained anti-tumor activity.[11][12]
Performance Data: mRNA vs. Lentiviral Constructs
The transient expression of the CAR in Descartes-08 via mRNA electroporation offers a distinct safety and control profile compared to the permanent integration of the CAR gene through lentiviral vectors used for Ide-cel and Cilta-cel.
| Parameter | mRNA-based CAR T (e.g., Descartes-08) | Lentiviral-based CAR T |
| CAR Expression | Transient, peaks within hours and declines over days[13] | Stable and long-term |
| Genomic Integration Risk | None[4] | Potential for insertional mutagenesis |
| Control over Activity | Pharmacokinetic control through repeat dosing | Limited once infused |
| Manufacturing | Faster and potentially simpler | More complex and time-consuming |
| In Vivo Persistence | Shorter per dose, requires repeat infusions for sustained effect[13] | Long-term persistence |
| Toxicity Profile | Potentially reduced risk of long-term toxicities | Risk of long-term side effects due to persistent CAR expression |
Preclinical studies comparing mRNA and lentiviral CAR T-cells have shown that while a single dose of lentiviral CAR T-cells leads to longer persistence, repeated infusions of mRNA CAR T-cells can achieve similar overall survival in animal models.[13] Studies on NK cells also suggest that mRNA electroporation can lead to higher transfection efficiency and cytotoxicity compared to a single round of lentiviral transduction.[14][15]
Head-to-Head Preclinical and Clinical Findings
Direct head-to-head clinical trials are limited. However, preclinical and comparative clinical data provide insights into the differential performance of CAR T constructs.
| Aspect | CD28 Co-stimulation (Descartes-08) | 4-1BB Co-stimulation (Ide-cel, Cilta-cel) |
| Cytokine Release | Generally higher and more rapid cytokine release in preclinical models.[9][10] | More moderate and sustained cytokine production.[10] |
| In Vivo Expansion | Rapid initial expansion. | Slower but more sustained expansion and persistence.[11] |
| T-Cell Phenotype | Skewed towards an effector memory phenotype.[12] | Promotes a central memory T-cell phenotype.[12] |
| Clinical Efficacy | High initial response rates. | High and durable responses.[16][17] |
| Toxicity | Higher rates of neurotoxicity have been reported in some clinical trials of CD28-based CARs.[9] | Generally associated with a lower incidence of severe neurotoxicity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
CAR T-Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol outlines a method to assess the in vitro killing capacity of CAR T-cells.
-
Cell Preparation:
-
Target cells (e.g., BCMA-expressing myeloma cell line) are harvested and labeled with a fluorescent dye like CFSE to distinguish them from effector cells.
-
CAR T-cells (effector cells) and control T-cells are harvested and counted.
-
-
Co-culture:
-
Target and effector cells are co-cultured in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Control wells include target cells alone and target cells with non-transduced T-cells.
-
-
Incubation:
-
The co-culture is incubated for a defined period (e.g., 4, 24, or 48 hours) at 37°C.
-
-
Staining and Analysis:
-
Cells are harvested and stained with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies against T-cell markers (e.g., CD3).[18]
-
Samples are acquired on a flow cytometer.
-
The percentage of dead target cells (CFSE-positive, viability dye-positive) is determined.
-
Specific lysis is calculated using the formula: % Specific Lysis = 100 × (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).[19]
-
Cytokine Release Assay (ELISA)
This protocol measures the secretion of key cytokines by CAR T-cells upon antigen stimulation.
-
Co-culture Supernatant Collection:
-
Set up a co-culture of CAR T-cells and target cells as described in the cytotoxicity assay.
-
After the desired incubation period (e.g., 24 hours), centrifuge the plate and collect the supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).[20][21][22][23]
-
Coat a 96-well plate with the capture antibody.
-
Add standards and collected supernatants to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
In Vivo Xenograft Mouse Model
This protocol describes a common method to evaluate the anti-tumor efficacy of CAR T-cells in vivo.
-
Animal Model:
-
Tumor Engraftment:
-
Inject a human tumor cell line (e.g., a BCMA-expressing multiple myeloma cell line) intravenously or subcutaneously into the mice.[27]
-
Monitor tumor engraftment and growth, often using bioluminescence imaging if the tumor cells express luciferase.
-
-
CAR T-Cell Administration:
-
Once tumors are established, inject CAR T-cells intravenously.
-
Include control groups receiving non-transduced T-cells or vehicle.
-
-
Efficacy Assessment:
-
Monitor tumor burden over time using imaging or caliper measurements.
-
Monitor animal survival.
-
At the end of the study, tissues can be harvested to assess CAR T-cell infiltration and persistence.
-
Conclusion
The choice of CAR T-cell construct has profound implications for the therapeutic outcome. Descartes-08, with its mRNA-based platform and CD28 co-stimulatory domain, represents a novel approach aimed at enhancing safety and control. In contrast, lentivirally-delivered CAR T-cells with 4-1BB co-stimulation, such as Ide-cel and Cilta-cel, have demonstrated remarkable and durable efficacy in hematological malignancies. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers in the rational design and evaluation of the next generation of CAR T-cell therapies.
References
- 1. cgtlive.com [cgtlive.com]
- 2. myastheniagravisnews.com [myastheniagravisnews.com]
- 3. Descartes-08 - Dent Neurologic [dentinstitute.com]
- 4. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cartesiantherapeutics.com [cartesiantherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Ciltacabtagene autoleucel: The second anti-BCMA CAR T-cell therapeutic armamentarium of relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Earlier use of CARVYKTI®▼ (ciltacabtagene autoleucel) demonstrated lasting treatment-free remissions at 2.5 years in patients with relapsed or refractory multiple myeloma [jnj.com]
- 9. A comparison of chimeric antigen receptors containing CD28 versus 4-1BB costimulatory domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of CD28- or 4-1BB-Based CD19 CAR-T Cells in B Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAR T cells containing CD28 versus 4-1BB co-stimulatory domains show distinct metabolic profiles in patients [astct.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of mRNA and lentiviral based transfection of natural killer cells with chimeric antigen receptors recognizing lymphoid antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of mRNA and lentiviral based transfection of natural killer cells with chimeric antigen receptors recognizing lymphoid antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. CAR-T / CRS Cytokine Multiplex ELISA Kit is launched - News - Company - arigo Biolaboratories [arigobio.com]
- 22. sinobiological.com [sinobiological.com]
- 23. rndsystems.com [rndsystems.com]
- 24. researchgate.net [researchgate.net]
- 25. Applying a clinical lens to animal models of CAR-T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical xenograft experiments to assess efficacy and expansion of CAR‐T cells [bio-protocol.org]
Comparative analysis of CAR-M versus CAR-T therapies for solid tumors
For Researchers, Scientists, and Drug Development Professionals
The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has marked a paradigm shift in the treatment of hematological malignancies. However, the translation of this success to solid tumors has been fraught with challenges. The complex, immunosuppressive tumor microenvironment (TME) of solid tumors often limits T-cell infiltration, persistence, and effector function. In this context, CAR-macrophages (CAR-M) have emerged as a promising alternative, leveraging the natural abilities of macrophages to navigate and remodel the TME. This guide provides a detailed comparative analysis of CAR-M and CAR-T therapies, focusing on their application against solid tumors, supported by preclinical and clinical data.
I. Core Mechanisms and Rationale
CAR-T cells are engineered to express a CAR that recognizes a specific tumor-associated antigen (TAA), leading to direct, MHC-independent cytotoxic killing of cancer cells. Their mechanism is potent but can be hindered by physical barriers and immunosuppressive factors within solid tumors.[1][2][3]
CAR-macrophages , by contrast, are designed to harness and enhance the innate tumor-infiltrating and phagocytic capabilities of macrophages.[1][2][3] Beyond direct phagocytosis of tumor cells, CAR-M can act as antigen-presenting cells, activating the endogenous adaptive immune system and remodeling the TME from an immunosuppressive to an inflammatory state.[1][4][5] This multi-pronged approach is the primary rationale for exploring CAR-M therapy in the solid tumor setting.
II. Comparative Data: Preclinical and Clinical Evidence
Direct head-to-head comparisons in preclinical models are crucial for understanding the relative strengths and weaknesses of each platform. While clinical data for CAR-M is still in its early stages, initial findings provide valuable insights.
| Feature | CAR-M Therapy | CAR-T Therapy |
| Primary Effector Function | Phagocytosis, TME remodeling, Antigen presentation[1][6] | Direct cytotoxicity[1] |
| Tumor Infiltration | High; leverages natural macrophage chemotaxis to tumors[7] | Variable to low; often hindered by dense stroma[1][3] |
| TME Modulation | Can polarize M2 to M1 phenotype, increase pro-inflammatory cytokines, and recruit T-cells[6][8] | Can be suppressed by the TME; "armored" CAR-T variants are in development to overcome this[1] |
| Antigen Spreading | High potential; presents multiple tumor antigens to T-cells after phagocytosis | Low; typically targets a single antigen |
| Persistence | Generally considered to have lower persistence than T-cells | Can exhibit long-term persistence, forming memory cells |
| Safety Profile | Generally well-tolerated in early trials; lower rates of severe Cytokine Release Syndrome (CRS) and neurotoxicity reported so far[4] | Higher risk of severe CRS and neurotoxicity, especially in early generations |
Preclinical Efficacy in Solid Tumors
A key preclinical study systematically compared NKG2D-based CAR-T, CAR-NK, and CAR-macrophages in orthotopic glioma mouse models. The findings are summarized below:
| Therapy | In Vitro Killing Activity | In Vivo Anti-Tumor Activity (Glioma Model) | Tumor Migration (In Vivo) |
| CAR-T | High | Prolonged survival | Best tumor migration and distinct spatial distribution within the tumor |
| CAR-NK | High | Did not prolong survival | Inferior to CAR-T |
| CAR-M | Lower than CAR-T/NK | Did not prolong survival | Inferior to CAR-T |
| Data sourced from a study on NKG2D CAR immune effector cells against gliomas.[9] |
This study highlights that while CAR-M possess theoretical advantages, in certain models, CAR-T cells may exhibit superior tumor trafficking and standalone efficacy. However, the study also noted that engineering CAR-NK and CAR-M to secrete pro-inflammatory cytokines could significantly enhance their in vivo anti-tumor activity.[9]
Clinical Trial Data Snapshot
| Therapy | Trial Identifier | Target Antigen / Tumor Type | Key Findings |
| CAR-M (CT-0508) | NCT04660929 | HER2-overexpressing solid tumors | Safe and well-tolerated; no dose-limiting toxicities. Best overall response was stable disease in 44% of patients with HER2 3+ tumors. Evidence of TME remodeling and T-cell expansion.[4] |
| CAR-T (Various) | Multiple | Various (e.g., Mesothelin, GD2, HER2) / Various Solid Tumors | Mixed efficacy. Some complete and partial responses have been observed, but overall response rates remain modest in many solid tumors. Significant challenges with on-target, off-tumor toxicity, T-cell exhaustion, and antigen escape persist.[10][11][12] |
III. Signaling Pathways
The intracellular signaling domains incorporated into the CAR construct are critical determinants of the cell's function upon antigen recognition.
CAR-T Signaling
Second-generation CAR-T cells typically utilize the CD3ζ signaling domain for activation, combined with a costimulatory domain such as CD28 or 4-1BB. These domains activate downstream pathways including PI3K/AKT and NF-κB, leading to T-cell proliferation, cytokine release, and cytotoxic activity.
CAR-M Signaling
CAR-M constructs have shown more diversity in their signaling domains. While CD3ζ can be used and is homologous to the native macrophage Fc receptor gamma chain (FcRγ), other domains like Megf10 and the Toll-like receptor (TIR) domain are also being explored. These pathways often converge on the activation of Rac1 for actin polymerization (essential for phagocytosis) and NF-κB for the transcription of pro-inflammatory cytokines.[1]
IV. Experimental Protocols
Detailed methodologies for the generation of CAR-T and CAR-M cells are critical for reproducibility and advancement in the field. Below are generalized workflows.
CAR-T Cell Generation Workflow
The production of CAR-T cells for preclinical research typically involves the isolation of T-cells from peripheral blood mononuclear cells (PBMCs), followed by activation, transduction with a viral vector carrying the CAR construct, and expansion.
Key Steps in CAR-T Protocol:
-
T-Cell Isolation: PBMCs are isolated from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T-cells are then enriched using magnetic bead selection.[13][14]
-
Activation: Isolated T-cells are activated using anti-CD3 and anti-CD28 antibodies, typically coated on magnetic beads or plates, to stimulate T-cell proliferation.[13][14]
-
Transduction: A lentiviral or retroviral vector encoding the CAR is added to the activated T-cells. A multiplicity of infection (MOI) is optimized for efficient gene transfer.[13][14]
-
Expansion: Transduced T-cells are cultured in media supplemented with cytokines such as IL-2, IL-7, and IL-15 for 7-14 days to achieve the desired cell numbers.[13][15]
-
Quality Control: The final product is assessed for CAR expression (via flow cytometry), viability, and cytotoxic function against target cells.[13][16]
CAR-Macrophage Generation Workflow
Generating primary human CAR-macrophages is more challenging due to the resistance of monocytes/macrophages to standard lentiviral transduction. Adenoviral vectors or modified lentiviruses are often required.
Key Steps in CAR-M Protocol:
-
Monocyte Isolation: CD14+ monocytes are isolated from PBMCs using magnetic bead selection.[17]
-
Transduction: Due to the difficulty of transducing non-dividing primary macrophages, specialized vectors are used. The chimeric adenoviral vector Ad5f35 is efficient.[18] Alternatively, Vpx-containing lentiviruses can be used to overcome restriction factors in macrophages.[19]
-
Differentiation: Transduced monocytes are differentiated into macrophages over 5-7 days using cytokines like M-CSF or GM-CSF. GM-CSF is often used to promote a pro-inflammatory M1-like phenotype.[17][18]
-
Quality Control: The final CAR-M product is evaluated for CAR expression, viability, phenotype (M1/M2 markers), and, critically, its antigen-specific phagocytic activity.[6]
V. Conclusion and Future Directions
CAR-T and CAR-M therapies represent distinct but potentially complementary approaches to tackling solid tumors. CAR-T cells offer potent, direct cytotoxicity but face significant hurdles within the TME. CAR-macrophages, while perhaps less directly cytotoxic in some contexts, possess the unique ability to infiltrate tumors, survive in the harsh TME, and orchestrate a broader anti-tumor immune response.
The future of these therapies in solid tumors will likely involve:
-
Combination Strategies: Combining CAR-M with CAR-T or checkpoint inhibitors may create a powerful synergy, where CAR-M remodels the TME to allow for more effective CAR-T cell infiltration and function.[1][4]
-
Advanced Engineering: "Armored" CAR-M that secrete pro-inflammatory cytokines or T-cell engagers could further enhance their efficacy.[1]
-
Optimized CAR Designs: Further refinement of CAR signaling domains in both T-cells and macrophages will be crucial to enhance efficacy while maintaining a favorable safety profile.
While CAR-T therapy is more clinically advanced, the unique biological advantages of macrophages make CAR-M a highly promising modality for solid tumor immunotherapy. Continued research, particularly direct comparative preclinical studies and further clinical trials, will be essential to fully define the roles of these powerful living drugs in oncology.
References
- 1. CAR-macrophage versus CAR-T for solid tumors: The race between a rising star and a superstar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR-macrophage versus CAR-T for solid tumors: The race between a rising star and a superstar | Biomolecules and Biomedicine [bjbms.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental CAR-M immunotherapy shows promise in solid tumors - UNC Lineberger [unclineberger.org]
- 5. Unleashing the power of CAR-M therapy in solid tumors: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAR-macrophages: tailoring cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Advances in Solid Tumor Immunotherapy: A Comparative Review of CAR-T, CAR-NK, CAR-M, and TIL Therapies [yakhak.org]
- 8. The CAR macrophage cells, a novel generation of chimeric antigen-based approach against solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Predictive value of preclinical models for CAR-T cell therapy clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of CAR-T Cells for Cancer Immunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 17. CAR-macrophage: Breaking new ground in cellular immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Unleashing the power of CAR-M therapy in solid tumors: a comprehensive review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safety and Handling Protocols for CT-08: A Guide for Laboratory Professionals
It is important to note that publicly available safety data does not currently identify a specific chemical compound designated as "CT-08." Extensive searches have primarily linked the term "this compound" to a fiber optic cleaving tool.
For the safety of all laboratory personnel, it is imperative to obtain a specific Safety Data Sheet (SDS) for any chemical being handled. The following guidelines are based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. This information should be supplemented with the specific details provided in the SDS for the exact substance in use.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE program is the first line of defense against chemical exposure. The selection of appropriate PPE is contingent on the physical and chemical properties of the substance, the nature of the handling procedures, and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for Chemical Handling
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, vapors, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material should be selected based on the chemical's breakthrough time and permeation rate as specified in the SDS. | Prevents skin contact with the chemical, which can cause irritation, burns, or absorption of toxic substances. |
| Body Protection | A laboratory coat or a chemically resistant apron. In cases of high splash potential, chemically resistant coveralls may be necessary. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | The need for respiratory protection must be determined by a formal risk assessment. If required, a NIOSH-approved respirator (e.g., an air-purifying respirator with appropriate cartridges or a supplied-air respirator) should be used. | Protects against the inhalation of hazardous vapors, mists, or dust. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | Protects the feet from spills and falling objects. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of any chemical is critical to maintaining a safe laboratory environment.
Handling and Storage Workflow
The following diagram outlines a general workflow for the safe handling and storage of chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
